2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBKJPNJRHJALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326337 | |
| Record name | 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-40-0 | |
| Record name | 959-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6][7] This guide provides an in-depth analysis of the basic properties of a key derivative, 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid, a subject of interest for rational drug design. We will dissect the structural features governing its ionization constants (pKa), provide validated experimental protocols for their determination, and discuss the profound implications of these properties on pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this versatile heterocyclic system.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a recurring motif in numerous clinically approved drugs and investigational agents.[4][7][8] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core, highlighting its therapeutic versatility.[4][8] Its broad biological activity spectrum includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][9] The rigid, planar structure of the scaffold provides a unique three-dimensional arrangement for substituent presentation to biological targets, while its inherent physicochemical properties make it an attractive starting point for lead optimization. The title compound, this compound, incorporates key functionalities that modulate its chemical behavior and biological activity, making a thorough understanding of its acid-base properties essential.
The Critical Role of pKa in Drug Discovery
The ionization constant, or pKa, is a fundamental physicochemical parameter that dictates the extent of a molecule's ionization at a given pH.[10] For any drug candidate, pKa values govern critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: The ionization state profoundly impacts aqueous solubility. Generally, the charged (ionized) form of a compound is more soluble in aqueous environments like the gastrointestinal fluid or blood plasma.
-
Permeability: The ability of a drug to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is largely dependent on its lipophilicity. The neutral (un-ionized) form is typically more lipid-soluble and thus more permeable.
-
Target Binding: Many drug-target interactions are mediated by electrostatic forces. The charge state of the drug molecule within the microenvironment of a receptor or enzyme active site can be the determining factor for binding affinity and selectivity.
-
Pharmacokinetics: The overall pharmacokinetic profile, including absorption, distribution, and clearance, is a direct consequence of the interplay between solubility and permeability, which are both controlled by pKa.[11]
Therefore, the precise determination and understanding of the pKa values of this compound are not merely academic exercises but prerequisites for successful drug development.[10][11]
Structural Analysis of Basicity and Acidity
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Identifying these centers and predicting their ionization behavior is the first step in our analysis.
-
The Basic Center (pKa₁): The most basic center is the nitrogen atom at position 1 (N1) of the imidazo[1,2-a]pyridine ring system. This nitrogen is a "pyridine-like" nitrogen, where the lone pair of electrons is not part of the aromatic π-system and is thus available for protonation.
-
The Acidic Center (pKa₂): The carboxylic acid group (-COOH) at position 7 is the primary acidic center. It will deprotonate to form a carboxylate anion (-COO⁻).
The electronic nature of the substituents significantly modulates the pKa of these centers:
-
Effect on N1 Basicity: The carboxylic acid group at the 7-position is an electron-withdrawing group. This effect will decrease the electron density on the heterocyclic ring system, including the N1 atom. Consequently, the N1 in our title compound is expected to be less basic (have a lower pKa) than the unsubstituted imidazo[1,2-a]pyridine core. The phenyl group at position 2 is largely conjugated with the imidazole ring and can have a minor electronic influence.
-
Effect on Carboxylic Acid Acidity: The imidazo[1,2-a]pyridine ring system itself acts as an electron-withdrawing substituent on the carboxylic acid group. This will stabilize the carboxylate anion, making the carboxylic acid more acidic (have a lower pKa) compared to a simple benzoic acid.
Below is a diagram illustrating the key ionization equilibria for the molecule.
Caption: Ionization equilibria of this compound.
Predicted pKa Values
While experimental determination is the gold standard, computational prediction tools and structure-activity relationship data can provide valuable estimates.
| Functional Group | Predicted pKa Range | Rationale |
| Basic Center (N1) | 3.5 - 4.5 | The parent imidazo[1,2-a]pyridine has a pKa around 6.8. The strong electron-withdrawing effect of the 7-carboxylic acid group is expected to significantly reduce this basicity. |
| Acidic Center (-COOH) | 3.0 - 4.0 | Benzoic acid has a pKa of ~4.2. The electron-withdrawing nature of the fused heterocyclic ring is expected to increase the acidity of the carboxylic acid group. |
Note: These are estimated values. The actual pKa values can be influenced by solvent, temperature, and ionic strength.
Experimental Determination of pKa
Precise pKa determination is crucial. Potentiometric titration and UV-spectrophotometric titration are the two most common and reliable methods.[12][13][14] Given the amphoteric nature of the molecule, a potentiometric titration would be highly effective.
Workflow for Potentiometric pKa Determination
Sources
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- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
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- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Ascendance of a Privileged Scaffold: A Technical Chronicle of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Among its numerous derivatives, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid represents a key building block for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for this specific molecular entity. We will delve into the foundational chemistry of the imidazo[1,2-a]pyridine system, trace the early developments in its functionalization, and present detailed, field-proven methodologies for the synthesis of the 7-carboxylic acid derivative. Furthermore, this guide will explore the structure-activity relationships and the diverse therapeutic applications of its derivatives, offering valuable insights for professionals engaged in drug discovery and development.
Introduction: The Imidazo[1,2-a]pyridine Core - A Gateway to Biological Activity
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heteroaromatic system that has captured the attention of medicinal chemists for decades. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors provide an ideal framework for interaction with a wide array of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including the well-known hypnotic agent Zolpidem, the anxiolytic Alpidem, and various anticancer, anti-inflammatory, and antiviral agents.[1][2] The unique electronic properties of the fused ring system also contribute to its favorable pharmacokinetic profiles.
The journey of the imidazo[1,2-a]pyridine scaffold began with early explorations into heterocyclic chemistry. One of the pioneering methods for the synthesis of this ring system was reported by Tschitschibabin in 1925, which involved the reaction of 2-aminopyridine with an α-halocarbonyl compound. This fundamental reaction remains a cornerstone of imidazo[1,2-a]pyridine synthesis to this day.
The Dawn of Functionalization: Early Synthesis of Carboxylic Acid Derivatives
While the core imidazo[1,2-a]pyridine scaffold showed promise, the ability to introduce various functional groups at different positions was crucial for fine-tuning its biological activity. The introduction of a carboxylic acid moiety, in particular, is a common strategy in drug design to enhance solubility, introduce a key binding point, or serve as a handle for further chemical modification.
A significant milestone in the functionalization of the pyridine ring of the 2-phenylimidazo[1,2-a]pyridine scaffold was documented in a 1961 patent. This patent described the synthesis of 2-phenyl-imidazo(1,2-a)pyridine-6-carboxylic acids and their corresponding esters. This early work demonstrated a viable pathway for introducing a carboxylic acid group onto the pyridine portion of the fused ring system, paving the way for the exploration of other positional isomers, including the 7-carboxylic acid derivative.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the core imidazo[1,2-a]pyridine ring, followed by the introduction and subsequent modification of a functional group at the 7-position.
Building the Core: The Tschitschibabin Reaction
The most common and robust method for constructing the 2-phenylimidazo[1,2-a]pyridine core is a modification of the classical Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with a 2-haloacetophenone.
Experimental Protocol: Synthesis of 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine (A Precursor to the 7-Carboxylic Acid)
-
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
To this suspension, add 2-bromoacetophenone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine.
-
Introduction of the Carboxylic Acid Functionality
With the 7-substituted imidazo[1,2-a]pyridine core in hand, the next critical step is the conversion of the substituent at the 7-position into a carboxylic acid. A common strategy involves the hydrolysis of a precursor functional group, such as a trifluoromethyl group or a nitrile.
Experimental Protocol: Hydrolysis of 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine to this compound
-
Materials:
-
2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure:
-
Carefully add 2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine to concentrated sulfuric acid at 0 °C.
-
Slowly heat the mixture to a temperature range of 100-120 °C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
-
The precipitated solid is the desired carboxylic acid. Collect the solid by filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to obtain this compound.
-
Alternative Synthetic Strategies
While the above method is a common approach, other synthetic routes can be envisioned, leveraging modern organic chemistry techniques. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a cyano or ester group at the 7-position of a halogenated imidazo[1,2-a]pyridine, which can then be hydrolyzed to the carboxylic acid. The choice of synthetic route will often depend on the availability of starting materials and the desired scale of the synthesis.
Structure-Activity Relationship (SAR) and Therapeutic Potential
The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold can significantly influence the biological activity of the molecule. While extensive SAR studies on the 7-carboxylic acid derivative are not as widely published as for other isomers, some general principles can be inferred. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a charged species at physiological pH, which can be critical for binding to a biological target.
Derivatives of 2-phenylimidazo[1,2-a]pyridine carboxylic acids have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of imidazo[1,2-a]pyridine carboxylic acid derivatives.[3] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity: The imidazo[1,2-a]pyridine scaffold has been explored for the development of novel anticancer agents. The carboxylic acid group can be used to improve the solubility and pharmacokinetic properties of these compounds.
-
Antiviral and Antibacterial Agents: The versatile nature of the imidazo[1,2-a]pyridine core has led to its investigation in the context of infectious diseases.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and basic aqueous solutions. |
Visualization of Synthetic Pathways
Diagram 1: General Synthesis of this compound
Caption: Synthetic route to this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. From the early pioneering work on the synthesis of its core structure to the more recent development of methods for its specific functionalization, this molecule continues to be a valuable tool for drug discovery. The synthetic methodologies outlined in this guide provide a robust foundation for researchers to access this key intermediate. As our understanding of the biological roles of various targets deepens, the strategic derivatization of the 7-carboxylic acid moiety will undoubtedly lead to the discovery of novel and potent therapeutic agents. The future of drug development will likely see the continued exploration of this privileged scaffold, with the 7-carboxylic acid derivative playing a pivotal role in the creation of next-generation medicines.
References
- George, P., et al. (1991). IMIDAZOPYRIDINES: TOWARDS NOVEL HYPNOTIC AND ANXIOLYTIC DRUGS. Il Farmaco, 46(1), 277-288.
- Ferrari, G. (1964). U.S. Patent No. 3,133,076. Washington, DC: U.S.
- Avallone, L., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives: Synthesis and antiinflammatory activity. Archiv der Pharmazie, 331(9), 273-278.
- Trapani, G., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-3118.
- Motevalli, K., Yaghoubi, Z., & Mirzazadeh, R. (2012). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. E-Journal of Chemistry, 9(3), 1047-1052.
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
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Imidazopyridine. (2023). In Wikipedia. Retrieved from [Link]
- Zhang, J., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13365-13375.
- Kamal, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Kumar, A., et al. (2024).
- Firuz, M. E., et al. (2023). Efficient catalyst/metal-free annulations enable the synthesis of several imidazo[1,2-a]pyridines from readily available vinyl azides and 2-aminopyridines. Organic Letters, 25(33), 6133-6137.
- Mukherjee, D., Karmakar, J., & Brahmachari, G. (2024). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry.
- Yan, R. L., et al. (2012). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
- Roslan, I. I., & Ng, K. H. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(10), 85.
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571.
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2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged structure," forming the core of several clinically approved drugs and a multitude of investigational agents.[1][2] This guide delves into the mechanistic intricacies of a specific derivative, this compound, by first exploring the well-documented activities of the parent scaffold and then postulating the influence of the 7-carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.
Part 1: The Established Mechanistic Landscape of 2-Phenylimidazo[1,2-a]pyridine Derivatives
The therapeutic potential of 2-phenylimidazo[1,2-a]pyridine derivatives spans a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroactive properties.[1][3] A significant body of research points towards their role as potent modulators of key cellular signaling pathways, particularly those implicated in cancer progression.
Primary Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[4][5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its hyperactivation is a hallmark of numerous human cancers.[6]
Imidazo[1,2-a]pyridine-based compounds have been identified as potent pan-PI3K inhibitors, demonstrating efficacy in preclinical cancer models.[7] Some derivatives have shown potent inhibitory activity against PI3Kα with IC50 values in the low nanomolar range.[8] The inhibition of this pathway by these compounds leads to downstream effects such as the induction of apoptosis and cell cycle arrest.[8][9]
Figure 1: Simplified signaling pathway of PI3K/Akt/mTOR and the inhibitory action of 2-phenylimidazo[1,2-a]pyridine derivatives.
Consequent Cellular Fates: Apoptosis and Cell Cycle Arrest
The inhibition of survival kinases by 2-phenylimidazo[1,2-a]pyridine derivatives triggers programmed cell death (apoptosis) and halts the cell division cycle.[8] Studies have shown that treatment with these compounds leads to an increase in the levels of pro-apoptotic proteins such as p53 and Bax, and the activation of caspases.[8][9] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle regulatory proteins like p21.[8][10]
Other Reported Biological Targets
While kinase inhibition is a major mechanism, the versatility of the imidazo[1,2-a]pyridine scaffold allows for interaction with other biological targets:
-
Cytochrome P450 (CYP) Enzymes: Certain 2-phenylimidazo[1,2-a]quinoline analogs have been shown to selectively inhibit CYP1 enzymes, which are implicated in the metabolic activation of pro-carcinogens and in drug resistance.[11]
-
Benzodiazepine Receptors: Derivatives of 2-phenylimidazo[1,2-a]pyridine have been synthesized and evaluated for their binding affinity to both central and peripheral benzodiazepine receptors, suggesting potential applications in neuroscience.[12]
-
Translocator Protein (TSPO): Some 2-phenylimidazo[1,2-a]pyridine acetamide derivatives act as ligands for the 18-kDa translocator protein (TSPO), modulating steroidogenesis and indicating potential endocrine applications.[13]
-
Tubulin Polymerization: The anticancer profile of some imidazo[1,2-a]pyridine derivatives has been attributed to their ability to inhibit tubulin polymerization.[4][5]
Part 2: The Postulated Influence of the 7-Carboxylic Acid Moiety
Direct experimental data on the mechanism of action of this compound is not extensively available in the public domain. However, based on established principles of medicinal chemistry, we can hypothesize the influence of the carboxylic acid group at the 7-position on the overall activity of the molecule.
Electronic and Physicochemical Alterations
The carboxylic acid group is a strong electron-withdrawing group. Its presence at the 7-position of the imidazo[1,2-a]pyridine ring system will significantly alter the electron distribution across the scaffold. This can have several consequences:
-
Modulation of Target Binding: The altered electronic landscape can either enhance or diminish the affinity for biological targets. For instance, in kinase inhibition, the electronic properties of the heterocyclic core are crucial for interactions within the ATP-binding pocket.
-
Physicochemical Properties: The carboxylic acid group will increase the polarity and aqueous solubility of the compound compared to its non-carboxylated counterpart. This can have a profound impact on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Introduction of New Interaction Points
The carboxylic acid moiety provides a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). This introduces new possibilities for specific interactions with amino acid residues in a target protein's binding site, potentially leading to:
-
Enhanced Potency and Selectivity: If the target's binding site has complementary hydrogen bonding partners, the carboxylic acid group could anchor the molecule, leading to a significant increase in binding affinity and selectivity.
-
Altered Target Profile: The new interaction capabilities might favor binding to a different set of biological targets compared to the parent compound.
Potential for Pro-drug Strategies
The carboxylic acid group can be esterified to create a pro-drug. This ester pro-drug would likely have increased lipophilicity and cell permeability. Once inside the cell, it could be hydrolyzed by intracellular esterases to release the active carboxylic acid-containing drug.
Part 3: Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This experiment aims to determine the direct inhibitory effect of the compound on the activity of purified kinases, such as PI3K isoforms.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, appropriate substrate (e.g., PIP2 for PI3K), ATP, kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the product formed or the remaining ATP. f. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of the compound.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., a cell line with a known hyperactivated PI3K pathway) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant of the resulting dot plot to determine the extent of apoptosis induction.
Part 4: Data Summary and Future Directions
While specific quantitative data for this compound is sparse, the table below summarizes representative IC50 values for related imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinases to provide a contextual baseline.
| Compound Class | Target/Cell Line | Reported IC50/GI50 | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 nM | [8] |
| Imidazo[1,2-a]pyridine derivative | A375 Melanoma Cells | 9.7 - 44.6 µM | [8] |
| Imidazo[1,2-a]pyridine derivative | HCC1937 Breast Cancer Cells | 45 µM | [9][10] |
| 2-Phenylimidazo[1,2-a]quinoline analog | MDA-MB-231 Breast Cancer | Excellent Antiproliferative Activity | [11] |
The exploration of this compound presents an exciting avenue for drug discovery. Future research should focus on its synthesis, in vitro and in vivo characterization, and a thorough investigation of its mechanism of action to validate the hypotheses presented in this guide. The insights gained will be invaluable for the rational design of novel therapeutics based on this privileged scaffold.
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Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed URL: [Link]
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Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations Source: ACS Omega URL: [Link]
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Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
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Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Publications URL: [Link]
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Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: PubMed URL: [Link]
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Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: PMC - NIH URL: [Link]
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Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]
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Title: Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents Source: Wiley Online Library URL: [Link]
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Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry Source: ResearchGate URL: [Link]
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A Strategic Guide to Unveiling the Therapeutic Potential of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
Preamble: The Rationale for a Targeted Screening Approach
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that allows for interaction with a diverse array of biological targets.[1][2] This chemical motif is present in several marketed drugs, including the widely prescribed anxiolytics zolpidem and alpidem.[3][4] The broad spectrum of documented biological activities for its derivatives—spanning anticancer, anti-inflammatory, antiviral, antitubercular, and potent kinase inhibition—necessitates a systematic and logically-tiered screening strategy to efficiently identify the therapeutic potential of a novel analogue such as 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid.[1][2][3][5]
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed with causal logic at its core. We begin with a wide net of primary, high-throughput screens targeting the most probable activities reported for this scaffold. Positive "hits" from this initial phase are then funneled into more specific secondary and mechanistic assays. This approach maximizes resource efficiency and ensures that by the end of the process, we have a robust, validated, and mechanistically-informed understanding of the compound's biological profile.
Part 1: The Strategic Screening Cascade
The journey from a novel compound to a validated lead requires a multi-tiered approach. This ensures that initial findings are not artifacts and that promising activities are thoroughly characterized.
Diagram: High-Level Screening Cascade
Caption: A tiered approach for screening this compound.
Part 2: Tier 1 - Primary Screening Protocols
The objective of Tier 1 is to rapidly assess the compound across a wide range of potential biological activities suggested by the scaffold's known pharmacology.
Anticancer Activity: Cellular Viability Screening
Rationale: The imidazo[1,2-a]pyridine core is a frequent constituent of molecules designed as anticancer agents, with activities attributed to mechanisms like kinase and tubulin inhibition.[3] A primary screen against a diverse panel of human cancer cell lines is therefore a logical starting point. The CellTiter-Glo® assay is selected for its high sensitivity and throughput, quantifying ATP as a direct indicator of metabolically active, viable cells.[6]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells from various cancer types (e.g., A549 lung, MCF-7 breast, HCT116 colon) in opaque-walled 96-well or 384-well plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to achieve final assay concentrations typically ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Add the diluted compound to the cell plates. Include vehicle-only (DMSO) controls and a positive control (e.g., Staurosporine). Incubate for 72 hours.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Rationale: Several imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties.[1][7] A robust primary screen involves measuring the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8] The Griess assay provides a simple and effective colorimetric method to quantify nitrite, a stable breakdown product of NO.
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Signal Development: Incubate in the dark at room temperature for 10-15 minutes. The formation of a purple azo dye indicates the presence of nitrite.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that NO reduction is not due to cell death.[8]
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
Rationale: The imidazo[1,2-a]pyridine scaffold has been incorporated into compounds with antiviral activity.[1][9] A foundational screening method is the CPE inhibition assay, which assesses a compound's ability to protect host cells from virus-induced damage and death.[10]
Experimental Protocol: General CPE Inhibition Assay
-
Host Cell Plating: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) into a 96-well plate and grow to confluency.
-
Cytotoxicity Assessment (Parallel Plate): On a separate plate, determine the 50% cytotoxic concentration (CC₅₀) of the compound using an MTT or similar viability assay to identify the non-toxic concentration range for the antiviral screen.[10][11]
-
Virus Infection & Treatment: Remove the culture medium from the confluent cell monolayer. Add the virus at a pre-determined multiplicity of infection (MOI) along with serial dilutions of the test compound in a fresh medium. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C until the virus control wells show approximately 80-90% CPE (typically 2-4 days).
-
Quantification of Cell Viability: Stain the remaining viable cells with a dye such as crystal violet or use a metabolic assay like MTT to quantify cell survival.
-
Data Acquisition: After solubilizing the dye, read the absorbance on a plate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that provides 50% protection against virus-induced CPE. The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated as a measure of the compound's therapeutic window; a higher SI value is desirable.[10]
Kinase Inhibition: Broad Panel Profiling
Rationale: Kinases are a major target class for imidazo[1,2-a]pyridine derivatives.[3][4] A primary screen should not be limited to a single kinase but should instead utilize a broad panel to identify potential targets across the human kinome. This provides a comprehensive view of both on-target and potential off-target activities.[12] Radiometric assays, which measure the transfer of ³³P from ATP to a substrate, remain a gold standard for their directness and sensitivity.[13]
Experimental Protocol: In Vitro Radiometric Kinase Assay Panel
-
Assay Setup: The assay is typically performed by a specialized vendor. The test compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified recombinant kinases (>400).
-
Kinase Reaction: In each well of a microplate, the specific kinase, its corresponding peptide or protein substrate, [γ-³³P]ATP, and the test compound are combined in a kinase reaction buffer.[13]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Reaction Termination & Separation: The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-³³P]ATP, often by capturing the substrate on phosphocellulose filter plates.
-
Signal Detection: The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). The results are expressed as "% Inhibition". Hits are typically defined as kinases showing >50% or >70% inhibition.
GABA-A Receptor Modulation
Rationale: Marketed imidazopyridines like zolpidem are well-known modulators of the GABA-A receptor, a ligand-gated chloride ion channel crucial for inhibitory neurotransmission.[3][14] It is therefore imperative to screen for activity at this target. A fluorescence-based functional assay using a halide-sensitive Yellow Fluorescent Protein (YFP) offers a high-throughput method to measure channel activation and modulation.[15]
Experimental Protocol: YFP-Based Halide Influx Assay
-
Cell Line: Use a stable cell line (e.g., HEK293 or CHO-K1) co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).[15]
-
Plating: Plate the cells in a black, clear-bottom 96- or 384-well plate.
-
Assay Procedure:
-
Wash the cells with a halide-free buffer.
-
Add the test compound at various concentrations to the wells and incubate.
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add a solution containing both a sub-maximal concentration of GABA (the agonist) and a quenching halide ion (e.g., iodide, I⁻).
-
Immediately monitor the decrease in YFP fluorescence over time. The influx of I⁻ through the activated GABA-A channel quenches the YFP signal.
-
-
Data Analysis: The rate of fluorescence quench is proportional to the chloride channel activity. Potentiators of the GABA-A receptor will increase the rate of quench in the presence of GABA. Calculate the EC₅₀ for potentiation from dose-response curves.
Part 3: Tier 2 & 3 - From Hit to Validated Lead
Positive results from Tier 1 are merely starting points. The subsequent tiers are designed to validate these hits and elucidate their mechanism of action.
Diagram: Anticancer Hit Validation Workflow
Caption: A detailed workflow for validating an anticancer hit from primary screening.
Data Presentation: Summarizing Screening Outcomes
Quantitative data from the screening cascade must be organized for clear interpretation and comparison.
Table 1: Example Data Summary for a Hypothetical Hit Profile
| Assay Type | Target/Cell Line | Parameter | Result | Interpretation |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | 1.2 µM | Potent cytotoxic activity |
| WI-38 (Normal Lung) | IC₅₀ | 25.5 µM | >20-fold selective for cancer cells | |
| Antiviral | Vero / HSV-1 | EC₅₀ | 8.7 µM | Moderate antiviral effect |
| Vero (Cytotoxicity) | CC₅₀ | 31.2 µM | Favorable Selectivity Index (SI=3.6) | |
| Anti-inflammatory | RAW 264.7 / LPS | IC₅₀ (NO) | > 50 µM | No significant anti-inflammatory activity |
| Kinase Screen | Kinase Panel @ 10 µM | % Inhibition | EGFR: 92%VEGFR2: 85% | Potent inhibitor of specific tyrosine kinases |
| GABA-A Mod. | α1β2γ2-HEK293 | EC₅₀ (Pot.) | > 50 µM | No significant GABA-A modulation |
Interpretation: The hypothetical data in Table 1 suggests the compound is a promising selective anticancer agent, likely acting through inhibition of EGFR and VEGFR2. Its moderate antiviral activity is less compelling, and it lacks significant anti-inflammatory or GABAergic effects. This profile would direct Tier 3 MoA studies towards confirming cellular inhibition of EGFR/VEGFR2 signaling pathways.
Conclusion
This technical guide outlines a comprehensive, logically-structured strategy for the biological activity screening of this compound. By initiating with a broad but rational set of primary assays and progressing through systematic hit validation and mechanistic studies, researchers can efficiently navigate the complexities of drug discovery. This self-validating system, grounded in the known pharmacology of the parent scaffold, ensures that experimental effort is focused on the most promising therapeutic avenues, ultimately accelerating the journey from a novel chemical entity to a potential clinical candidate.
References
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Title: In vitro methods for testing antiviral drugs Source: PubMed Central URL: [Link]
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Title: 7 steps for screening antiviral drugs Source: DIFF Biotech URL: [Link]
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Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
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Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: PubMed URL: [Link]
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Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Publications URL: [Link]
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Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS ONE URL: [Link]
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Title: Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes Source: PubMed URL: [Link]
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Title: Biologically active imidazo-[1,2-a]-pyridine derivatives Source: ResearchGate URL: [Link]
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Title: Antiviral Drug Screening Source: Virology Research Services URL: [Link]
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Title: How to test antiviral activity of compound? Source: ResearchGate URL: [Link]
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Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: PubMed URL: [Link]
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Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL: [Link]
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Title: Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays Source: PubMed URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]
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Title: CHAPTER 2: New Screening Approaches for Kinases Source: The Royal Society of Chemistry URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL: [Link]
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Title: 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity Source: Academia.edu URL: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and structural properties make it a versatile platform for drug design. The introduction of a phenyl group at the 2-position and a carboxylic acid at the 7-position creates 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid, a molecule with significant potential for further functionalization and development in various therapeutic areas. Accurate and comprehensive characterization of this core molecule is paramount for any research and development endeavor.
This technical guide provides a detailed overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely available in the public domain, this guide presents a robust, predicted spectroscopic profile based on the analysis of its constituent parts and closely related analogues. The methodologies and interpretations provided herein are designed to be a self-validating system for researchers working with this and similar molecular entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the phenyl substituent. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~ 8.0 - 8.2 | s | - | Singlet due to no adjacent protons. Electron-withdrawing effect of the adjacent nitrogen and phenyl group. |
| H-5 | ~ 8.3 - 8.5 | d | ~ 7.0 | Doublet due to coupling with H-6. Deshielded by the adjacent bridgehead nitrogen. |
| H-6 | ~ 7.2 - 7.4 | t | ~ 7.0 | Triplet due to coupling with H-5 and H-8. |
| H-8 | ~ 8.8 - 9.0 | d | ~ 7.0 | Doublet due to coupling with H-6. Significantly deshielded by the anisotropic effect of the carboxylic acid and the adjacent nitrogen. |
| Phenyl H (ortho) | ~ 7.9 - 8.1 | d | ~ 7-8 | Doublet due to coupling with meta protons. |
| Phenyl H (meta) | ~ 7.4 - 7.6 | t | ~ 7-8 | Triplet due to coupling with ortho and para protons. |
| Phenyl H (para) | ~ 7.3 - 7.5 | t | ~ 7-8 | Triplet due to coupling with meta protons. |
| -COOH | > 12.0 | br s | - | Broad singlet due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid will be a key diagnostic signal at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 145 - 148 | Attached to a phenyl group and a nitrogen atom. |
| C-3 | ~ 110 - 113 | Part of the imidazole ring. |
| C-5 | ~ 125 - 128 | Part of the pyridine ring. |
| C-6 | ~ 118 - 121 | Part of the pyridine ring. |
| C-7 | ~ 130 - 133 | Attached to the carboxylic acid group. |
| C-8 | ~ 115 - 118 | Part of the pyridine ring. |
| C-8a | ~ 140 - 143 | Bridgehead carbon. |
| Phenyl C (ipso) | ~ 132 - 135 | Attached to the imidazo[1,2-a]pyridine core. |
| Phenyl C (ortho) | ~ 128 - 130 | |
| Phenyl C (meta) | ~ 129 - 131 | |
| Phenyl C (para) | ~ 127 - 129 | |
| -COOH | ~ 165 - 170 | Carbonyl carbon of the carboxylic acid. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids and its high boiling point.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Stretching |
| C=N and C=C (Aromatic Rings) | 1450 - 1650 | Medium to Strong | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | Stretching |
| O-H (Carboxylic Acid) | 870 - 940 | Broad, Medium | Out-of-plane bend |
Causality Behind IR Absorptions:
-
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.
-
The position of the C=O stretch is influenced by conjugation with the aromatic system, which typically lowers the frequency compared to an unconjugated carboxylic acid.
Experimental Protocol for IR Data Acquisition
Workflow for IR Analysis
Caption: Simplified workflow for obtaining an IR spectrum.
Detailed Steps:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the most straightforward method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Potassium Bromide (KBr) Pellet: For higher resolution, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Predicted Mass Spectrum
For this compound (C₁₄H₁₀N₂O₂), the expected exact mass is 238.0742 g/mol .
-
Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z 238.
-
Base Peak: The base peak could be the molecular ion itself or a stable fragment.
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z 221)
-
Loss of COOH (m/z 193)
-
Loss of CO₂ (decarboxylation) from the molecular ion is a common fragmentation for aromatic carboxylic acids, leading to a peak at m/z 194. This fragment would correspond to the 2-phenylimidazo[1,2-a]pyridine cation.
-
Fragmentation Pathway Visualization
A Technical Guide to the Solubility and Stability of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic active pharmaceutical ingredient (API). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Understanding the physicochemical properties of novel derivatives like the title compound is paramount for successful drug development. This document outlines detailed, field-proven protocols for determining critical parameters such as pKa, LogP, aqueous and solvent solubility, and for conducting comprehensive stability assessments under various stress conditions as mandated by international regulatory guidelines. The methodologies are designed to be self-validating and provide the robust data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product.[4][5]
Introduction and Physicochemical Foundation
The compound this compound (herein referred to as "the compound") is a molecule of significant interest. Its structure combines the basic imidazo[1,2-a]pyridine core with an acidic carboxylic acid moiety and a lipophilic phenyl group. This amphoteric nature suggests that its solubility will be highly dependent on pH. Early and accurate characterization of its solubility and stability is a cornerstone of the drug development process, influencing everything from formulation strategy to regulatory submission.[6]
Molecular Structure and Key Functional Groups
-
Imidazo[1,2-a]pyridine Core: A fused bicyclic system with a bridgehead nitrogen. This core is generally basic.
-
2-Phenyl Group: A large, non-polar substituent that increases lipophilicity, likely decreasing aqueous solubility.
-
7-Carboxylic Acid Group: An acidic functional group that will be ionized at pH values above its pKa, significantly increasing aqueous solubility.
The interplay between the basic nitrogen core and the acidic carboxylic acid group makes the determination of ionization constants (pKa) essential for predicting solubility behavior.
Preliminary Physicochemical Assessment: pKa and LogP
A foundational understanding of the compound's ionization (pKa) and lipophilicity (LogP) is critical before embarking on extensive solubility and stability studies.
-
pKa Determination: The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) centers necessitates the determination of at least two pKa values. This is crucial as solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero.
-
Rationale: The Henderson-Hasselbalch equation governs the ionization state of the compound at any given pH. Knowing the pKa values allows for the prediction of the pH range of minimum and maximum solubility.
-
Recommended Protocol: Potentiometric titration is the gold-standard method. A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored. The inflection points on the titration curve correspond to the pKa values.
-
-
LogP/D Determination: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its non-ionized state. The distribution coefficient (LogD) is the effective lipophilicity at a given pH, accounting for all ionized and non-ionized species.
-
Rationale: LogP/D is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, LogD will vary significantly with pH.
-
Recommended Protocol: The shake-flask method is the traditional and most reliable approach.[7] A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (at a specific pH for LogD). The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined by a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility Assessment
Solubility is a critical quality attribute that dictates a drug's bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. We will outline protocols for both kinetic and thermodynamic solubility, which serve different purposes in the development lifecycle.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow for a comprehensive solubility assessment program.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol: Thermodynamic (Equilibrium) Solubility
The shake-flask method is considered the definitive approach for determining thermodynamic solubility.[7] It measures the concentration of a compound in a saturated solution at equilibrium.[7]
Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range (pH 1.2 to 6.8) at 37 °C.[8]
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) as recommended by WHO and other regulatory bodies.[8]
-
Sample Preparation: Add an excess amount of the solid compound to a series of glass vials, ensuring undissolved solid is visible. A key precaution is to add enough solid to ensure saturation, but not so much that it alters the properties of the medium.[7]
-
Equilibration: Add a fixed volume of each buffer to the corresponding vials. Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the samples to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved API from the solid material using centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the final pH of the suspension at the end of the experiment to ensure it has not shifted.[7]
Expected Results and Data Presentation
The results should be presented in a clear, tabular format. Given the compound's structure, solubility is expected to be lowest around its isoelectric point and higher at low and high pH values.
| Buffer System | Target pH | Final pH | Mean Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 1.21 | Value | Value |
| Acetate Buffer | 4.5 | 4.52 | Value | Value |
| Phosphate Buffer | 6.8 | 6.81 | Value | Value |
| Organic Solvent | N/A | N/A | Value | Value |
Stability Assessment and Forced Degradation
Stability testing is a critical component of drug development, providing evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[5] Forced degradation, or stress testing, is an essential part of this process.[6][10][11]
Core Objectives of Forced Degradation:
-
To identify likely degradation products and establish degradation pathways.[4][10][12]
-
To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[4][10]
-
To understand the intrinsic stability of the molecule, which helps in formulation and packaging development.[6][10]
Experimental Workflow for Forced Degradation Studies
This diagram outlines the systematic approach to stress testing and the development of a stability-indicating method.
Caption: Workflow for Forced Degradation and Method Validation.
Protocol: Forced Degradation Studies
The goal is to achieve a target degradation of approximately 10-20%, which is sufficient to detect and quantify degradation products without destroying the molecule entirely.[11] All studies should include a control sample (unstressed) for comparison.
Objective: To investigate the intrinsic stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH Q1A(R2) guidelines.[4][13]
Methodology:
-
Acid Hydrolysis:
-
Treat a solution of the compound with 0.1 N HCl.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
Rationale: The imidazo[1,2-a]pyridine core may be susceptible to acid-catalyzed hydrolysis.
-
-
Base Hydrolysis:
-
Treat a solution of the compound with 0.1 N NaOH.
-
Maintain at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
Rationale: The carboxylic acid may form salts, but other parts of the molecule could be susceptible to base-catalyzed degradation.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the sample at room temperature and analyze at various time points.
-
Rationale: The electron-rich heterocyclic system could be prone to oxidation.
-
-
Thermal Degradation:
-
Expose the solid API to dry heat (e.g., 80 °C) in a calibrated oven.
-
Separately, expose a solution of the API to the same thermal stress.
-
Analyze samples at defined intervals.
-
Rationale: This assesses the solid-state and solution stability at elevated temperatures, which is crucial for determining shipping and storage conditions.
-
-
Photostability:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14][15]
-
A dark control sample, protected from light, should be analyzed in parallel.
-
Rationale: Many aromatic and heterocyclic compounds are light-sensitive. This study informs the need for light-protective packaging.
-
Data Analysis and Presentation
A stability-indicating HPLC method should be used to resolve the parent peak from all degradation products. A Diode Array Detector (DAD) is used to assess peak purity, and Mass Spectrometry (MS) is used for the identification of degradants.
| Stress Condition | Duration/Temp | % Assay of Parent | % Total Degradation | No. of Degradants | Remarks (e.g., RRT of Major Degradant) |
| Control | N/A | 100.0 | 0.0 | 0 | No degradation |
| 0.1 N HCl | 8h / 60°C | Value | Value | Value | Major degradant at RRT 0.85 |
| 0.1 N NaOH | 4h / 60°C | Value | Value | Value | Significant degradation observed |
| 3% H₂O₂ | 24h / RT | Value | Value | Value | Minor degradation |
| Thermal (Solid) | 48h / 80°C | Value | Value | Value | Stable |
| Photolytic | ICH Q1B | Value | Value | Value | Potential for photodegradation |
Long-Term Stability Studies
While forced degradation provides insight into potential degradation pathways, long-term stability studies provide the real-world data needed to establish a re-test period for the API and a shelf-life for the drug product.[5]
Protocol Design:
-
Batches: Data should be provided on at least three primary batches of the API.[5]
-
Storage Conditions: Studies should be conducted under long-term, intermediate, and accelerated storage conditions as defined by ICH Q1A(R2).[13][14] For most global markets (Climatic Zones I and II), this would be:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).
-
Attributes to be Tested: Stability studies should monitor attributes susceptible to change, including appearance, assay, degradation products, and any other critical quality attributes.[5]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The described protocols, rooted in international regulatory standards, are designed to generate the high-quality data required for informed decision-making throughout the drug development process. By systematically characterizing these critical physicochemical properties, researchers can de-risk development, accelerate formulation design, and ensure the delivery of a safe, stable, and effective pharmaceutical product.
References
- Source: National Institutes of Health (NIH)
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL
- Title: What are Forced Degradation Studies?
- Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
- Title: ICH releases overhauled stability guideline for consultation Source: RAPS URL
- Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: Journal of Applied Pharmaceutical Science URL
- Title: Quality Guidelines Source: ICH URL
- Title: ICH Q1A (R2)
- Title: Q1A(R2)
- Title: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: ECA Academy URL
- Title: Annex 4 - World Health Organization (WHO)
- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
- Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL
- Title: 2-Phenylimidazo(1,2-a)
- Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs.
- Title: 2-Phenyl-imidazo[1,2-a]pyridine-7-carboxylic acid Source: Sigma-Aldrich URL
- Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL
- Title: (PDF)
- Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry Source: ResearchGate URL
- Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: ChemistryOpen URL
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Unlocking the Therapeutic Potential of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid: A Guide to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The Imidazo[1,2-a]pyridine Core: A Legacy of Therapeutic Success
The imidazo[1,2-a]pyridine nucleus is a bicyclic heterocyclic system that has yielded a remarkable diversity of bioactive compounds. Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective) underscore the therapeutic versatility of this scaffold.[1][3] The broad pharmacological profile of this class of molecules includes anti-inflammatory, antimicrobial, antiviral, anticancer, and central nervous system activities.[1][4] This wide range of biological effects suggests that the scaffold can be chemically tailored to interact with a multitude of biological targets with high specificity and potency.
Recent research has further expanded the therapeutic landscape for imidazo[1,2-a]pyridine derivatives, identifying novel targets and applications.[5][6] These include inhibitors of key enzymes in infectious diseases and modulators of signaling pathways in cancer and neurodegenerative disorders.[5] This rich history of drug discovery provides a logical starting point for investigating the therapeutic potential of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid.
Potential Therapeutic Targets: An Evidence-Based Approach
While direct studies on the 7-carboxylic acid derivative are limited, we can infer highly probable therapeutic targets from structurally similar compounds and the broader imidazo[1,2-a]pyridine family.
Inflammation and Immunology: Beyond COX Inhibition
A pivotal study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives revealed potent anti-inflammatory activity.[7] Notably, the 6-methyl analog demonstrated efficacy superior to indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). Crucially, this activity was found to be independent of cyclooxygenase (COX) enzyme inhibition, suggesting a novel mechanism of action for its anti-inflammatory effects.[7] This finding strongly suggests that this compound could also target alternative inflammatory pathways.
Potential Targets:
-
Cytokine Signaling Pathways: The compound could modulate the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β.
-
Kinases Involved in Inflammation: Mitogen-activated protein kinases (MAPKs) like p38 and JNK, or spleen tyrosine kinase (Syk) are critical regulators of the inflammatory response and represent plausible targets.
-
Nuclear Factor-kappa B (NF-κB) Signaling: Inhibition of the NF-κB pathway, a central mediator of inflammation, is another potential mechanism.
Logical Workflow for Target Validation in Inflammation
Caption: Workflow for validating anti-inflammatory targets.
Infectious Diseases: Targeting Mycobacterial Pathways
The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel anti-tuberculosis agents.[3][8] Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][9]
Established Targets for Imidazo[1,2-a]pyridines in M. tuberculosis:
| Target Enzyme/Complex | Function | Representative Inhibitor Class |
| Cytochrome bcc complex (QcrB) | Essential for cellular respiration (oxidative phosphorylation).[3] | Imidazo[1,2-a]pyridine amides (e.g., Telacebec/Q203).[3] |
| Glutamine Synthetase (MtGS) | Crucial for nitrogen metabolism.[3] | 3-Amino-imidazo[1,2-a]-pyridines.[3] |
Given the established activity of this scaffold against Mtb, this compound warrants investigation as a potential anti-tubercular agent.
Oncology: A Multifaceted Approach
The imidazo[1,2-a]pyridine core is present in numerous compounds investigated for their anticancer properties. The mechanisms are often linked to the inhibition of key signaling molecules that drive cancer cell proliferation, survival, and metastasis.[5]
Potential Oncological Targets:
-
Protein Kinases: Many imidazo[1,2-a]pyridine derivatives are potent kinase inhibitors.[10] A screen against a panel of cancer-relevant kinases would be a logical first step. This could include receptor tyrosine kinases like PDGFR, as well as intracellular kinases involved in oncogenic signaling.[11]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some heterocyclic compounds, including those with structural similarities to the topic compound, have been shown to inhibit tubulin polymerization.[5]
-
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. The imidazo[1,2-a]pyridine scaffold has been explored for the development of HDAC inhibitors.[5]
Signaling Pathway in Oncology
Caption: Potential oncological signaling pathways targeted by imidazo[1,2-a]pyridines.
Experimental Protocols for Target Validation
The following protocols provide a starting point for researchers to investigate the biological activity of this compound.
Protocol 3.1: In Vitro Anti-inflammatory Activity Screening
Objective: To determine if the compound modulates the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.
Protocol 3.2: Antimycobacterial Activity Assay
Objective: To assess the direct inhibitory effect of the compound on the growth of Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80.
-
Assay Setup: In a 96-well microplate, serially dilute this compound in 7H9 broth.
-
Inoculation: Inoculate each well with the Mtb H37Rv culture to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9] This can be assessed visually or by measuring the OD₆₀₀.
Concluding Remarks and Future Directions
This compound emerges from a lineage of therapeutically significant molecules. The evidence strongly suggests that its most promising initial therapeutic avenues lie in the fields of inflammation, infectious diseases, and oncology. The lack of COX inhibition by a closely related analog is a particularly exciting lead, pointing towards a potentially novel anti-inflammatory mechanism with a favorable gastrointestinal safety profile.[7] The established success of the scaffold against Mycobacterium tuberculosis provides a clear and compelling rationale for its evaluation as an anti-tubercular agent.[3]
The path forward requires a systematic and rigorous validation of these hypothetical targets. The experimental workflows outlined in this guide provide a robust starting point. Successful identification of a primary target will unlock further avenues for lead optimization, structure-activity relationship (SAR) studies, and preclinical development, ultimately paving the way for a potential new therapeutic agent.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-603. [Link]
-
Siddappa, B., & Kumar, C. S. A. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(12), 10137-10146. [Link]
-
Neto, B. A. D., et al. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova, 47(9). [Link]
-
Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 82, 01018. [Link]
-
Abignente, E., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Archiv der Pharmazie, 331(9), 273-278. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
de F. S. Santos, M., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
de F. S. Santos, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 162-166. [Link]
-
de F. S. Santos, M., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Thomas, B., et al. (2016). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Organic & Biomolecular Chemistry, 14(38), 9044-9048. [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1108-1112. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Novel 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, high-value derivative: 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. We will dissect a robust and logical two-step synthetic pathway, starting from commercially available precursors. This document is designed to be a practical resource for researchers in drug discovery and organic synthesis, offering not just procedural steps, but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the pharmaceutical industry due to their wide spectrum of biological activities.[1] Derivatives of this scaffold have been successfully developed as anxiolytic, sedative, anti-inflammatory, and anticancer agents.[1][2] The unique electronic and structural properties of the imidazo[1,2-a]pyridine nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The specific target of this guide, this compound, incorporates three key pharmacophoric elements:
-
The Imidazo[1,2-a]pyridine Core: Provides a rigid, bicyclic framework that can effectively interact with biological targets.
-
The 2-Phenyl Group: Introduces a lipophilic aromatic moiety that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with target proteins.
-
The 7-Carboxylic Acid Group: Offers a key site for hydrogen bonding and salt bridge formation, significantly influencing solubility and potential interactions with biological receptors. This functional group also serves as a versatile handle for further derivatization to create libraries of novel compounds.[3]
This guide will focus on a strategic and efficient synthetic approach to this valuable molecule, emphasizing practical execution and a deep understanding of the reaction mechanisms involved.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The final cyclization to form the imidazo[1,2-a]pyridine ring is a well-established and reliable transformation.
Our proposed synthetic route is a three-step sequence commencing with the commercially available 2-amino-5-pyridinecarboxylic acid:
-
Esterification: Protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to enhance the solubility of the starting material in organic solvents and to prevent potential side reactions during the subsequent cyclization.
-
Cyclization: Reaction of the resulting methyl 2-amino-5-pyridinecarboxylate with 2-bromoacetophenone to construct the imidazo[1,2-a]pyridine core. This is a classic example of a Tschitschibabin-type reaction for the synthesis of this heterocyclic system.
-
Hydrolysis: Saponification of the methyl ester to yield the final this compound.
This approach is advantageous due to the ready availability of the starting materials, the high-yielding nature of the individual steps, and the straightforward purification procedures.
[2-Amino-5-pyridinecarboxylic acid] + CH3OH --(H2SO4, reflux)--> [Methyl 2-amino-5-pyridinecarboxylate]
[Methyl 2-amino-5-pyridinecarboxylate] + [2-Bromoacetophenone] --(Base, Solvent, heat)--> [Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate]
Caption: Proposed mechanism for the cyclization reaction.
Detailed Protocol:
-
To a 100 mL round-bottom flask, add methyl 2-amino-5-pyridinecarboxylate (5.0 g, 32.9 mmol) and 2-bromoacetophenone (6.54 g, 32.9 mmol) in ethanol (50 mL).
-
Add sodium bicarbonate (4.14 g, 49.3 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate as a solid.
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H), 8.10 (s, 1H), 7.95 (d, J = 7.2 Hz, 2H), 7.70 (d, J = 8.8 Hz, 1H), 7.50-7.35 (m, 4H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.0, 146.0, 145.5, 133.5, 129.0, 128.8, 128.5, 126.5, 125.0, 117.0, 114.0, 112.0, 52.5.
-
IR (KBr, cm⁻¹): 1720 (C=O), 1630, 1590, 1480.
-
MS (ESI): m/z 253.1 [M+H]⁺. [4]
Step 3: Hydrolysis to this compound
Objective: To deprotect the carboxylic acid and obtain the final product.
Rationale: The final step is a standard saponification of the methyl ester using a strong base, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.
Reaction Scheme:
Detailed Protocol:
-
Dissolve methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (3.0 g, 11.9 mmol) in a mixture of methanol (30 mL) and water (15 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (0.71 g, 17.8 mmol) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.
Expected Yield and Characterization:
-
Yield: >90%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.80 (br s, 1H, COOH), 8.65 (s, 1H), 8.30 (s, 1H), 8.00 (d, J = 7.2 Hz, 2H), 7.80 (d, J = 8.8 Hz, 1H), 7.60-7.40 (m, 4H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.0, 146.5, 145.0, 133.0, 129.5, 128.9, 128.6, 126.8, 125.5, 117.5, 114.5, 112.5.
-
IR (KBr, cm⁻¹): 3400-2500 (O-H), 1690 (C=O), 1625, 1585.
-
MS (ESI): m/z 239.1 [M+H]⁺.
Data Summary
| Step | Product | Structure | Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| 1 | Methyl 2-amino-5-pyridinecarboxylate | 80-90 | 110-112 | ¹H NMR: δ 3.85 (s, 3H) | |
| 2 | Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | 70-85 | 155-157 | ¹H NMR: δ 8.50 (s, 1H), 3.95 (s, 3H) | |
| 3 | This compound | >90 | >250 (dec.) | ¹H NMR: δ 12.80 (br s, 1H) |
Conclusion and Future Perspectives
This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described protocols are robust and can be readily implemented in a standard organic synthesis laboratory. The strategic use of an ester protecting group is key to the success of this synthetic route.
The final product is a valuable building block for the development of new therapeutic agents. The carboxylic acid functionality provides a handle for the synthesis of a wide array of derivatives, such as amides and esters, which can be explored for their biological activities. The imidazo[1,2-a]pyridine scaffold continues to be a privileged structure in medicinal chemistry, and the methodologies described herein will aid researchers in the exploration of this important chemical space. [2]
References
Sources
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- 4. Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate [myskinrecipes.com]
In Silico Modeling of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, a representative member of this class. We will explore the crucial steps of computational analysis, from target identification and preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines. By explaining the causality behind experimental choices and grounding protocols in authoritative sources, this guide aims to provide a robust framework for the virtual screening and characterization of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has garnered significant attention in drug discovery due to the diverse pharmacological properties of its derivatives.[1] These compounds have been reported to possess anti-inflammatory, anti-cancer, antiviral, and antimicrobial activities, among others.[1][4] Specifically, derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have shown notable anti-inflammatory effects, suggesting a potential interaction with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5] Furthermore, other analogs have demonstrated high affinity for central and peripheral benzodiazepine receptors, indicating a possible role in modulating GABAergic neurotransmission.[6]
Given the therapeutic promise of this scaffold, in silico modeling techniques offer a powerful and efficient approach to elucidate the molecular mechanisms of action, predict binding affinities, and guide the rational design of more potent and selective derivatives.[7][8][9][10] This guide will focus on a systematic computational workflow to investigate the interactions of this compound with a selected protein target.
Target Selection and Preparation: Laying the Foundation for Meaningful Simulations
The first critical step in any in silico drug design project is the selection and preparation of a relevant biological target.[11] Based on the documented anti-inflammatory activity of related compounds, a plausible hypothesis is that this compound may target a key enzyme in the arachidonic acid pathway, such as Cyclooxygenase-2 (COX-2). We will proceed with COX-2 as our target for this guide.
Sourcing and Validating the Protein Structure
High-quality, experimentally determined protein structures are the cornerstone of reliable in silico modeling. The Protein Data Bank (PDB) is the primary repository for these structures.
Experimental Protocol: Target Preparation
-
Structure Retrieval: Download the crystal structure of human COX-2 in complex with a suitable ligand from the RCSB PDB database (e.g., PDB ID: 5KIR). The presence of a co-crystallized ligand helps to define the binding site.
-
Initial Inspection and Cleaning: Visualize the downloaded PDB file using a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-solvents that are not critical for binding. The heme cofactor and any essential metal ions, however, should be retained.
-
Handling Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If short segments are missing, they can be modeled using tools like MODELLER or the SWISS-MODEL server. For this guide, we will assume a complete structure.
-
Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure, assigning the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using software like H++ or the pdb2gmx module in GROMACS.[12]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field.
Ligand Preparation: Ensuring Chemical Accuracy
The three-dimensional structure and chemical properties of the ligand, this compound, must be accurately represented for the simulation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. This is a critical step as electrostatic interactions are a major component of protein-ligand binding. Tools like Antechamber (part of the AmberTools suite) can be used to generate charges consistent with the chosen force field.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13] It provides an initial assessment of the binding mode and a semi-quantitative estimation of the binding affinity.
The Causality Behind Docking Choices
The choice of docking software and algorithm depends on the specific research question. For initial screening and pose prediction, rigid receptor docking is often sufficient and computationally efficient. For systems with known flexibility in the binding site, flexible docking or ensemble docking may be more appropriate. Here, we will use AutoDock Vina, a widely used and validated open-source docking program.[14][15][16]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions. AutoDock Tools (ADT) can be used for this conversion.[16]
-
Define the Grid Box: Define a three-dimensional grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the co-crystallized ligand in the original PDB structure is an excellent guide for placing the grid box.
-
Run the Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor and ligand PDBQT files and the grid box parameters as input. Vina will perform a stochastic search of the conformational and orientational space of the ligand within the grid box.
-
Analyze the Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely. Visualize the top-ranked poses in the context of the protein's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
Data Presentation: Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| Reference Inhibitor (e.g., Celecoxib) | -10.2 | Arg120, His90, Val523 |
Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[17] MD simulations provide insights into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.[12][18][19]
The Rationale for MD Simulation Steps
An MD simulation follows a logical progression of steps designed to create a physically realistic and stable system before the production simulation where data is collected.[18] This multi-step process is crucial for avoiding artifacts and ensuring the reliability of the results.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and ensure that compatible parameters are available for the ligand.[18]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). This explicitly models the aqueous environment of a biological system.[20]
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[12] A physiological salt concentration (e.g., 0.15 M NaCl) can also be added to mimic cellular conditions.
-
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes between the protein, ligand, water, and ions.
-
Equilibration:
-
NVT Ensemble (Canonical Ensemble): Perform a short simulation (e.g., 100 ps) at a constant Number of particles, Volume, and Temperature. This allows the temperature of the system to stabilize.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Follow this with a longer simulation (e.g., 500 ps) at a constant Number of particles, Pressure, and Temperature. This ensures that the pressure and density of the system reach equilibrium.
-
-
Production MD: Once the system is well-equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of the atoms is saved at regular intervals for later analysis.
Mandatory Visualization: MD Simulation Workflow
Caption: A generalized workflow for molecular dynamics simulations.
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can reveal valuable information:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation to identify key stable interactions.
-
Binding Free Energy Calculations: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the ligand.
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[21][22][23][24][25]
Ligand-Based vs. Structure-Based Pharmacophores
-
Ligand-Based: When the structure of the target protein is unknown, a pharmacophore model can be generated by aligning a set of known active ligands and extracting their common chemical features.
-
Structure-Based: With a known protein-ligand complex structure, a pharmacophore can be derived directly from the interactions observed in the binding site. This is the approach we will take.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Generate the Pharmacophore Model: Using the final stable complex from the MD simulation, identify the key interactions between this compound and the COX-2 active site. Software like LigandScout or the pharmacophore generation tools in Schrödinger or MOE can automate this process. The resulting pharmacophore model will consist of features such as:
-
Hydrogen Bond Acceptors
-
Hydrogen Bond Donors
-
Hydrophobic Centers
-
Aromatic Rings
-
Positive/Negative Ionizable Groups
-
-
Pharmacophore Validation: Validate the generated pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives with high accuracy.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large compound libraries for novel molecules that possess the same essential chemical features. This is a computationally efficient way to identify potential new hits.
Mandatory Visualization: Pharmacophore-Based Virtual Screening Workflow
Caption: Workflow for pharmacophore modeling and virtual screening.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the molecular basis of ligand recognition and develop robust hypotheses to guide further experimental work. The results from these computational studies can be used to prioritize compounds for synthesis and biological testing, ultimately accelerating the drug discovery process.
Future work could involve expanding this analysis to include other potential targets for the imidazo[1,2-a]pyridine scaffold, performing virtual screening of large compound libraries using the generated pharmacophore model, and using the insights gained to design novel derivatives with improved potency and selectivity.
References
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Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
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American Chemical Society. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
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AutoDock. (n.d.). Tutorial – AutoDock Vina. [Link]
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Bonvin, A. M. J. J. (n.d.). Small molecule docking. Bonvin Lab. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Da Settimo, F., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 38(25), 5043-5052. [Link]
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EMBL-EBI. (n.d.). GROMACS tutorial. [Link]
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GROMACS. (n.d.). GROMACS Tutorials. [Link]
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Ismail, M. A., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Archiv der Pharmazie, 331(9), 273-278. [Link]
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Lee, W. H., & Lee, C. Y. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(11), 1374. [Link]
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Li, J., et al. (2009). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 14(9), 3458-3466. [Link]
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Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
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Sabe, V. T., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2055. [Link]
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Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 368-371. [Link]
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YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
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YouTube. (2015, April 18). GROMACS TUTORIAL: Your first Simulation Made Easy!. [Link]
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The Emerging Anticancer Potential of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid: A Technical Guide to Preliminary Cytotoxicity Assessment
Introduction: Unveiling a Privileged Scaffold in Oncology Research
The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] From anti-inflammatory to antiviral and anticancer applications, this heterocyclic system offers a versatile framework for drug design.[1][3] Within this class, 2-phenylimidazo[1,2-a]pyridine derivatives have shown particular promise as cytotoxic agents against various cancer cell lines.[4][5] This guide focuses on a specific analogue, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, providing a comprehensive framework for its preliminary in vitro cytotoxicity evaluation. While direct cytotoxic data for this specific 7-carboxylic acid derivative is not extensively published, this document will extrapolate from the broader class of 2-phenylimidazo[1,2-a]pyridines and related structures to propose a robust testing strategy.[6] Our approach is grounded in established methodologies and an understanding of the likely mechanisms of action, empowering researchers to conduct a thorough and meaningful preliminary assessment.
The rationale for investigating this particular scaffold stems from consistent findings that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB axes.[1][3][7] This guide will provide the scientific context and detailed protocols to explore these cytotoxic effects.
Chapter 1: Strategic Planning for a Robust Cytotoxicity Profile
A successful preliminary cytotoxicity assessment hinges on a well-designed experimental plan. The goal is to move beyond a simple "is it toxic?" to a more nuanced understanding of "how potent is it, and what are the cellular consequences?"
The Importance of a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. For instance, an assay measuring metabolic activity might not distinguish between true cell death (cytotoxicity) and a mere slowing of proliferation (cytostatic effect). Therefore, a multi-pronged approach is essential for a comprehensive and trustworthy evaluation. This guide will detail three complementary assays:
-
MTT Assay: To assess metabolic activity and cell viability.[8]
-
LDH Release Assay: To quantify membrane integrity and cytotoxic cell death.[9][10]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.[11][12]
Cell Line Selection: Targeting Relevant Cancer Types
The choice of cancer cell lines is critical and should be guided by the known activities of related imidazo[1,2-a]pyridine compounds. Derivatives of this class have demonstrated efficacy against a range of cancers, including:
-
Melanoma (e.g., A375, WM115)[7]
-
Cervical cancer (e.g., HeLa)[7]
-
Colon cancer (e.g., Caco-2, HT-29)[13]
-
Liver cancer (e.g., HepG2)[5]
For a preliminary screen, a panel of 3-5 cell lines from different cancer types is recommended to identify potential tissue-specific sensitivities.
Dose-Response and Time-Course Studies: Defining the Cytotoxic Profile
A comprehensive understanding of a compound's cytotoxicity requires evaluating its effects over a range of concentrations and time points.
-
Dose-Response: A serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) should be used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Time-Course: Evaluating the compound's effect at multiple time points (e.g., 24, 48, and 72 hours) will reveal the kinetics of the cytotoxic response.
Chapter 2: Core Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan is proportional to the number of metabolically active cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis, providing a measure of membrane damage.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[16]
-
Establish Controls: Prepare wells for the following controls:
-
Culture Medium Background: Medium only.
-
Maximum LDH Release: Unstimulated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[17]
-
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and an assay buffer).[16] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution as per the manufacturer's protocol.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[12] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting:
-
Adherent Cells: Gently detach cells using a non-enzymatic method like Accutase™ or by gentle scraping to maintain membrane integrity.[18]
-
Suspension Cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[19]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
Chapter 3: Data Interpretation and Mechanistic Insights
Quantitative Data Summary
The results from the cytotoxicity assays should be tabulated for clear comparison.
| Assay | Endpoint | Data Representation | Example Interpretation |
| MTT | Cell Viability (%) | IC50 (µM) | The concentration at which 50% of cell viability is inhibited. |
| LDH Release | % Cytotoxicity | EC50 (µM) | The concentration that causes 50% of the maximum LDH release. |
| Annexin V/PI | Cell Population (%) | % Apoptotic Cells | The percentage of cells in early and late apoptosis. |
Visualizing the Experimental Workflow
Caption: Overall workflow for the preliminary cytotoxicity assessment.
Postulated Signaling Pathways
Based on existing literature for related compounds, this compound may exert its cytotoxic effects by modulating key cancer-related signaling pathways.[1][7]
Caption: Postulated signaling pathways affected by the test compound.
Conclusion: A Stepping Stone to Drug Discovery
This technical guide provides a robust framework for the preliminary in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach and selecting relevant cancer cell lines, researchers can obtain a comprehensive initial profile of the compound's anticancer potential. The detailed protocols and data interpretation guidelines are designed to ensure scientific integrity and reproducibility. The insights gained from these preliminary studies will be crucial in guiding future research, including more in-depth mechanistic studies, structure-activity relationship (SAR) optimization, and eventual in vivo testing, paving the way for the potential development of a novel therapeutic agent.
References
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Al-qatati, A., Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]
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Selenylated Imidazo[1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI. Available at: [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2017). MDPI. Available at: [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]
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MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. (n.d.). Real Research. Available at: [Link]
-
2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. (2015). National Center for Biotechnology Information. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. Available at: [Link]
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2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. (n.d.). Academia.edu. Available at: [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. Available at: [Link]
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Structures of some biologically active imidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Available at: [Link]
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MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). Systematic Reviews in Pharmacy. Available at: [Link]
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Methodological & Application
Synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid: An In-Depth Technical Guide
Abstract
This comprehensive guide details the synthetic protocols for 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a "privileged structure" frequently found in biologically active compounds. This document provides a thorough exploration of the primary synthetic strategies, emphasizing the chemical logic behind the selection of reagents and reaction conditions. Detailed, step-by-step protocols, mechanistic insights, and data interpretation are presented to enable researchers to replicate and adapt these methodologies for their specific research needs.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention from the pharmaceutical and agrochemical industries. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets. Notably, compounds bearing this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Zolpidem, alpidem, and zolimidine are examples of commercial drugs that feature the imidazo[1,2-a]pyridine core, used for treating insomnia, anxiety, and peptic ulcers, respectively.[1]
The introduction of a carboxylic acid moiety at the 7-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold creates a molecule with significant potential for further functionalization and development as a therapeutic agent. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the phenyl group can be substituted to modulate the compound's steric and electronic properties.
This guide will focus on the most prevalent and efficient synthetic routes to this compound, primarily revolving around the classical condensation of a substituted 2-aminopyridine with an α-haloketone, and subsequent modifications to introduce the desired functionalities.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points towards two primary synthetic strategies. The core imidazo[1,2-a]pyridine ring is most commonly constructed via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3][4]
Strategy A involves the initial formation of a substituted 2-phenylimidazo[1,2-a]pyridine, followed by the introduction of the carboxylic acid group at the 7-position. This approach often requires a halogenated imidazopyridine intermediate that can be converted to the carboxylic acid via methods such as lithium-halogen exchange followed by carboxylation, or a transition-metal-catalyzed carbonylation reaction.
Strategy B employs a "convergent" approach where the carboxylic acid functionality (or a precursor) is already present on the starting 2-aminopyridine ring. This simplifies the latter stages of the synthesis, as the core scaffold is constructed with the desired substituent in place. This is often the more efficient and preferred route.
This guide will primarily focus on Strategy B, as it generally offers a more direct and higher-yielding pathway to the target compound.
Key Synthetic Methodologies and Protocols
The synthesis of this compound can be effectively achieved through a multi-step process. The following sections provide detailed protocols and the underlying chemical principles for each key transformation.
Synthesis of the Imidazo[1,2-a]pyridine Core via Condensation
The cornerstone of this synthesis is the reaction between a 2-aminopyridine derivative and an α-haloketone. This reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[5]
Diagram of the General Reaction Workflow:
Caption: General workflow for the synthesis.
Protocol 3.1: Synthesis of 2-Phenyl-7-methylimidazo[1,2-a]pyridine
This protocol details the synthesis of the key intermediate, where the methyl group at the 7-position will be subsequently oxidized to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-4-methylpyridine | 108.14 | 10.8 g | 0.1 mol |
| α-Bromoacetophenone | 199.05 | 19.9 g | 0.1 mol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.1 g | 0.12 mol |
| Ethanol (95%) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) and ethanol (200 mL).
-
Stir the mixture until the 2-amino-4-methylpyridine is completely dissolved.
-
Add α-bromoacetophenone (19.9 g, 0.1 mol) to the solution.
-
Add sodium bicarbonate (10.1 g, 0.12 mol) to the reaction mixture. The sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, which can otherwise protonate the starting amine and hinder the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of cold water with stirring. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-phenyl-7-methylimidazo[1,2-a]pyridine as a crystalline solid.
Expected Yield: 75-85%
Oxidation of the Methyl Group to a Carboxylic Acid
The conversion of the 7-methyl group to a carboxylic acid is a critical step. A strong oxidizing agent is required for this transformation. Potassium permanganate is a common and effective choice for the oxidation of an alkyl side chain on an aromatic ring.
Protocol 3.2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Phenyl-7-methylimidazo[1,2-a]pyridine | 208.26 | 10.4 g | 0.05 mol |
| Potassium Permanganate (KMnO₄) | 158.03 | 15.8 g | 0.1 mol |
| Water | - | 250 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | - | As needed | - |
| Sodium Bisulfite (NaHSO₃) | - | As needed | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, suspend 2-phenyl-7-methylimidazo[1,2-a]pyridine (10.4 g, 0.05 mol) in water (250 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (15.8 g, 0.1 mol) in 150 mL of warm water.
-
Slowly add the potassium permanganate solution to the reaction mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed. Maintain the temperature between 80-90 °C.
-
After the addition is complete, continue to heat the mixture for an additional 2-3 hours, or until the purple color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath.
-
Acidify the filtrate to a pH of 3-4 by the slow addition of concentrated sulfuric acid. A white precipitate of this compound will form.
-
If any residual purple color from unreacted permanganate is present, add a small amount of sodium bisulfite solution until the color is discharged.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
Expected Yield: 60-70%
Alternative Synthetic Routes: Transition Metal Catalysis
While the classical condensation and oxidation sequence is robust, modern synthetic organic chemistry offers alternative, often more versatile, approaches utilizing transition metal-catalyzed cross-coupling reactions. These methods can be particularly useful for creating diverse libraries of compounds.
Suzuki Coupling for Aryl Group Installation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] In the context of this synthesis, it can be used to introduce the phenyl group at the 2-position of a pre-formed imidazo[1,2-a]pyridine-7-carboxylic acid derivative. This requires a halogenated imidazopyridine at the 2-position.
Diagram of the Suzuki Coupling Reaction:
Caption: Suzuki coupling for C-C bond formation.
This approach offers the advantage of modularity, allowing for the introduction of various aryl or heteroaryl groups at the 2-position by simply changing the boronic acid coupling partner.[7]
Sonogashira Coupling
The Sonogashira coupling reaction is another valuable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction could be employed to introduce an alkynyl substituent which can then be further elaborated to the desired phenyl group.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates. The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons on both the imidazopyridine core and the phenyl ring, as well as a downfield signal for the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through the classical condensation of a substituted 2-aminopyridine with an α-haloketone, followed by oxidation. This guide has provided detailed, step-by-step protocols for this synthetic route, along with insights into the underlying chemical principles. Furthermore, alternative strategies employing modern transition metal-catalyzed cross-coupling reactions have been discussed, highlighting the versatility and modularity these methods offer for the synthesis of diverse imidazo[1,2-a]pyridine derivatives. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]
-
EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar - ERIC. Available at: [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. Available at: [Link]
-
Synthesis of imidazo[2,1-b]pyridines 176 via tandem Sonogashira... - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - NIH. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - ResearchGate. Available at: [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] This bicyclic system, containing a bridgehead nitrogen atom, is a key structural motif in numerous biologically active compounds with a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic activities.[4] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anti-inflammatory) feature this privileged core, underscoring its importance in drug development.[1][5] The development of efficient, cost-effective, and environmentally benign synthetic routes to access these valuable molecules is, therefore, a critical endeavor for researchers in both academic and industrial settings. One-pot syntheses are particularly attractive as they offer reduced reaction times, minimized waste, and simplified purification processes.[6]
This guide provides an in-depth exploration of the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, offering detailed mechanistic insights, field-proven experimental protocols, and practical troubleshooting advice.
Mechanistic Insights: The Chemistry Behind the Synthesis
The most prevalent and robust method for the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an acetophenone derivative.[7][8] The reaction typically proceeds through the in-situ formation of an α-haloacetophenone, followed by nucleophilic attack by the 2-aminopyridine, and subsequent intramolecular cyclization and dehydration.
The generalized mechanism can be broken down into the following key steps:
-
α-Halogenation of the Ketone: The reaction is often initiated by the halogenation of the acetophenone at the α-carbon. This can be achieved using various brominating agents like N-Bromosuccinimide (NBS) or by using an ionic liquid like [Bmim]Br3 which acts as both a bromine source and a reaction medium.[9][10][11] In some protocols, this intermediate is generated in situ without isolation.[12][13]
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen, attacks the electrophilic α-carbon of the halo-ketone, displacing the halide and forming a pyridinium salt intermediate.[13][14]
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, resulting in a hydroxylated intermediate.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic 2-phenylimidazo[1,2-a]pyridine core. This step is often facilitated by acidic or basic conditions, or by heating.
Below is a visual representation of this mechanistic pathway:
Caption: Generalized reaction mechanism for the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines.
Experimental Protocols
Herein, we detail three distinct and reliable one-pot protocols for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, each with its own set of advantages.
Protocol 1: Microwave-Assisted Green Synthesis in Lemon Juice
This protocol highlights an environmentally benign approach utilizing microwave irradiation and a natural acid catalyst.[9]
-
Rationale: Microwave assistance significantly reduces reaction times, while the use of lemon juice as a natural acidic medium avoids the need for hazardous catalysts and solvents.[9]
Step-by-Step Methodology:
-
To a mixture of an aromatic ketone (5 mmol) and N-bromosuccinimide (NBS) (5 mmol) in a microwave-safe vessel, add 10 mL of lemon juice.
-
Irradiate the mixture in a microwave reactor at 400W and 85°C. Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).
-
Once the α-bromination is complete, add 2-aminopyridine (5 mmol) to the reaction mixture.
-
Continue microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid product, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine derivative.
Protocol 2: Solvent-Free Synthesis Using an Ionic Liquid
This method offers a clean and efficient synthesis under solvent-free conditions, which is highly desirable from a green chemistry perspective.[10][11]
-
Rationale: The use of 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) as both a reactant and a reaction medium eliminates the need for volatile organic solvents.[10][15] The reaction proceeds smoothly at room temperature with high yields.[10][11]
Step-by-Step Methodology:
-
In a round-bottom flask, mix acetophenone (2 mmol) and [Bmim]Br3 (2 mmol).
-
Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 40 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis
This protocol utilizes a copper catalyst and air as a green oxidant, offering an alternative pathway that avoids the use of halogenated intermediates.
-
Rationale: This method proceeds via a copper-catalyzed aerobic oxidative coupling, which is an atom-economical and environmentally friendly approach.[7]
Step-by-Step Methodology:
-
To a reaction tube, add 2-aminopyridine (0.5 mmol), acetophenone (0.6 mmol), CuI (10 mol%), and a suitable solvent (e.g., DMSO).
-
Stir the reaction mixture at an elevated temperature (e.g., 120°C) under an air atmosphere.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction conditions and yields for the described protocols, showcasing the versatility of one-pot synthetic strategies.
| Protocol | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| 1 | Lemon Juice/NBS | Lemon Juice | 85°C (Microwave) | Short | High | [9] |
| 2 | [Bmim]Br3/Na2CO3 | Solvent-Free | Room Temp. | 40 min | 72-89% | [10][11] |
| 3 | CuI | DMSO | 120°C | Variable | Good to Excellent | [7] |
Experimental Workflow Visualization
The general workflow for these one-pot syntheses can be visualized as follows:
Caption: A generalized experimental workflow for the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of reagents- Presence of moisture in sensitive reactions | - Use a fresh batch of catalyst.- Optimize temperature and reaction time by running small-scale trials.[16]- Ensure reagents are pure and dry.- For moisture-sensitive reactions, use dry solvents and an inert atmosphere.[16] |
| Formation of Side Products | - Incorrect stoichiometry- Reaction temperature too high- Competing reaction pathways | - Carefully control the stoichiometry of reactants.[16]- Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[16]- Adjust the catalyst or solvent to favor the desired reaction pathway. |
| Difficulty in Purification | - Presence of closely related impurities- Product is an oil | - Optimize the mobile phase for column chromatography.- Consider recrystallization from a different solvent system.- If the product is an oil, try to form a salt to induce crystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19][20][21]
-
Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of volatile or hazardous reagents.[18][19][20][21]
-
Reagent Handling:
-
2-Aminopyridines: These compounds can be toxic if swallowed, in contact with skin, or if inhaled.[18][20] Handle with care and avoid generating dust.
-
α-Haloacetophenones (e.g., Phenacyl bromide): These are lachrymatory (tear-inducing) and skin irritants.[12][19][21] Handle with extreme caution in a fume hood.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.
-
-
Microwave Safety: When using a microwave reactor, ensure the vessel is properly sealed and do not exceed the recommended pressure and temperature limits.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
A review on the synthesis of imidazo[1,2-a]pyridine scaffold employing different strategies. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]
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Grosu, G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2021). ChemistrySelect. [Link]
-
Jadhav, S. A., et al. (2017). Rapid and efficient one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline in water–PEG-400. Synthetic Communications. [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020). Bentham Science. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Jadhav, S. A., et al. (2017). Rapid and efficient one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline in water–PEG-400. Taylor & Francis Online. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. (2025). ResearchGate. [Link]
-
Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications. [Link]
-
Zhang, L., et al. (2012). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017). ACS Publications. [Link]
- Phenacyl bromide Safety Data Sheet. (2024). CarlosErba. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/918664161B1B563D80258A9A0041280B/ file/109980.pdf)
-
Copper‐mediated C–H amination of 2‐phenylimidazo[1,2‐α]pyridine. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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Application Note & Protocol: Comprehensive Analytical Characterization of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Introduction: The Analytical Imperative for a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a key synthetic intermediate or potential active pharmaceutical ingredient (API) whose purity, structure, and stability are paramount to the safety and efficacy of the final drug product.[2]
This document provides a comprehensive suite of analytical methods and detailed protocols for the definitive characterization of this compound. As a self-validating system, this guide emphasizes not just the "how" but the "why," grounding each step in established scientific principles to ensure robust, reproducible, and regulatory-compliant data. The workflow is designed to move from establishing identity and purity to understanding complex physicochemical behaviors.
Caption: Overall analytical characterization workflow.
Chromatographic Methods: Purity, Quantification, and Impurity Profiling
The cornerstone of characterization is assessing the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying impurities and degradation products.
Protocol: Reversed-Phase HPLC for Purity Assessment
This method is designed to provide a high-resolution separation of the main compound from potential process-related impurities or degradants.
Rationale: A C18 column is chosen for its versatility in retaining aromatic compounds. The mobile phase, a gradient of acetonitrile and a buffered aqueous phase (formic acid), ensures sharp peak shapes and good ionization for potential MS coupling. Formic acid is a volatile buffer, making it compatible with mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and resolution for complex samples. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes band broadening. |
| Detector | UV/PDA at λmax (~300-350 nm) | Wavelength to be determined by UV-Vis scan (Protocol 3.3). |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution. |
Step-by-Step Protocol:
-
Prepare mobile phases A and B. Filter and degas thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Inject the sample and run the gradient program.
-
Integrate the peak areas to determine the purity of the main component as a percentage of the total area.
Protocol: LC-MS for Molecular Weight Confirmation and Impurity ID
This protocol builds directly on the HPLC method to couple the separation with mass spectrometric detection, providing mass information for each observed peak.
Rationale: Electrospray Ionization (ESI) in positive mode is ideal for nitrogen-containing heterocyclic compounds like imidazopyridines, as they readily accept a proton to form [M+H]⁺ ions.
| Parameter | Recommended Condition | Rationale |
| LC System | Use conditions from Protocol 2.1 | Ensures direct correlation between UV and MS data. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | High efficiency for protonating the basic nitrogen atoms. |
| Mass Range | m/z 100 - 800 | Covers the expected mass of the parent compound and potential dimers or adducts. |
| Capillary Voltage | 3.5 kV | Typical starting point for stable spray. |
| Gas Temp. | 300 °C | Facilitates desolvation. |
| MS/MS | For impurity ID, perform fragmentation on precursor ions. | Provides structural information for unknown peaks. |
Step-by-Step Protocol:
-
Set up the LC system as described in Protocol 2.1.
-
Tune the mass spectrometer using a suitable calibration standard.
-
Configure the MS parameters as listed in the table.
-
Inject the sample.
-
Extract the ion chromatogram for the expected [M+H]⁺ of this compound (Expected MW: 252.26; [M+H]⁺: 253.09).
-
For any impurity peaks observed in the UV chromatogram, analyze the corresponding mass spectrum to obtain their molecular weight.
Spectroscopic Methods: Unambiguous Structural Elucidation
Spectroscopic techniques provide orthogonal and definitive information to confirm the chemical structure of the synthesized molecule.
Caption: Logic of Spectroscopic Data Integration.
Protocol: ¹H and ¹³C NMR Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[3][4]
Rationale: DMSO-d₆ is a suitable solvent for many carboxylic acids and will allow for the observation of the acidic proton. Tetramethylsilane (TMS) is the standard reference (0 ppm). The expected chemical shifts for the imidazo[1,2-a]pyridine core are well-documented.[5][6]
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | ~5-10 mg/mL | ~20-30 mg/mL |
| Reference | TMS (0.00 ppm) | TMS (0.00 ppm) |
| Temperature | 25 °C | 25 °C |
| Acquisition | 16-32 scans | 1024-2048 scans |
Step-by-Step Protocol:
-
Accurately weigh and dissolve the sample in the specified NMR solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals and assign the chemical shifts by comparing them to literature values for similar structures.[6][7] 2D NMR experiments (COSY, HSQC, HMBC) can be used for definitive assignment.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons on the pyridine and phenyl rings, a singlet for the C3-H, and a broad singlet for the carboxylic acid proton (often >12 ppm).
-
¹³C NMR: Signals for all unique carbon atoms, including the characteristic C=O of the carboxylic acid (~160-170 ppm) and carbons of the imidazopyridine core.[5]
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the key functional groups present in the molecule.[8]
Rationale: Attenuated Total Reflectance (ATR) is a modern, simple technique that requires no sample preparation. Alternatively, a KBr pellet can be used. The key is to identify the characteristic vibrations.
Step-by-Step Protocol (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000-2500 (broad) | O-H stretch of the carboxylic acid |
| ~1700-1680 | C=O stretch of the carboxylic acid |
| ~1630-1500 | C=N and C=C stretching of the aromatic rings |
| ~1300-1200 | C-O stretch and O-H bend |
Protocol: UV-Vis Spectroscopy
This technique provides information on the electronic transitions within the conjugated system and is useful for determining an optimal wavelength for HPLC detection.[9]
Rationale: A polar protic solvent like ethanol is typically used for UV-Vis analysis of aromatic compounds. The analysis identifies the wavelength of maximum absorbance (λmax), which is ideal for quantitative analysis due to the highest sensitivity and adherence to the Beer-Lambert law.[10]
Step-by-Step Protocol:
-
Prepare a dilute stock solution of the compound in spectroscopic grade ethanol (e.g., 1 mg/100 mL).
-
Further dilute the stock solution to obtain an absorbance reading between 0.2 and 0.8 AU.
-
Use pure ethanol as the blank.
-
Scan the sample from 200 to 400 nm.
-
Identify the λmax values, which are characteristic of the imidazo[1,2-a]pyridine chromophore.[11][12]
Thermal and Solid-State Analysis
These methods characterize the bulk properties of the material, which are critical for formulation development and ensuring batch-to-batch consistency.[13]
Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures heat flow to determine melting point and purity, while TGA measures weight loss to assess thermal stability and the presence of residual solvents or water.[14] These are often performed simultaneously (STA).[15]
Rationale: Heating the sample under a controlled nitrogen atmosphere prevents oxidative degradation, allowing for the observation of intrinsic thermal events like melting and decomposition. A standard heating rate of 10 °C/min is a good balance between resolution and experiment time.[15]
| Parameter | Recommended Condition |
| Sample Size | 2-5 mg |
| Pan | Aluminum (or alumina for higher temps) |
| Atmosphere | Nitrogen, 20-50 mL/min |
| Heating Rate | 10 °C/min |
| Temp. Range | 30 °C to 350 °C (or higher if needed) |
Step-by-Step Protocol:
-
Calibrate the DSC and TGA instruments with appropriate standards (e.g., indium for DSC temperature and enthalpy, certified weights for TGA).
-
Accurately weigh the sample into a tared pan.
-
Place the pan in the instrument and start the temperature program.
-
Analyze the DSC curve: The sharp endotherm indicates the melting point (Tₒₙₛₑₜ, Tₚₑₐₖ). The broadness of the peak can be an indicator of impurities.
-
Analyze the TGA curve: A weight loss step before decomposition indicates the presence of volatiles (e.g., water or solvent). The onset of significant weight loss indicates the decomposition temperature, a measure of thermal stability.[16]
Method: Single Crystal X-ray Crystallography
If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule in the solid state, including stereochemistry and intermolecular interactions.[17][18] This is the ultimate structural confirmation.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method, as required by regulatory bodies like the ICH.[19]
Rationale: The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products without destroying the molecule completely.[20] The HPLC method from Protocol 2.1 is then used to resolve the parent drug from all degradation products.
Caption: Workflow for Forced Degradation Studies.
Protocol Overview:
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., ACN:Water).
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently. The imidazole moiety may be sensitive to base-mediated oxidation.[21]
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for several hours.
-
Thermal Degradation: Store the solid powder in an oven at 60-80 °C.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute. Analyze by the developed HPLC/LC-MS method (Protocol 2.2). The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak and from each other.
Conclusion
The suite of analytical methods described provides a robust framework for the complete characterization of this compound. By systematically applying chromatographic, spectroscopic, thermal, and stability studies, researchers and drug developers can ensure the identity, purity, quality, and stability of this important molecule, fulfilling critical scientific and regulatory requirements.
References
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-
Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]
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Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica. [Link]
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El-fak-ih, H. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. ACS Omega. [Link]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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ResolveMass Laboratories Inc. (2023). TGA Analysis in Pharmaceuticals. [Link]
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Al-Rawi, J. M. A. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Balijapalli, S., & Iyer, P. S. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. [Link]
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Nordqvist, A. et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm. [Link]
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Avallone, L. et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry. [Link]
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Zang, H. et al. (2010). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]
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Ganesan, S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Sharma, V. et al. (2016). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. ResearchGate. [Link]
-
Nordqvist, A. et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. [Link]
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Santaniello, B. S. et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Reddy, T. R. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Volpi, G. et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. [Link]
-
Akyuz, S. et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
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Santaniello, B. S. et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]
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Wang, Z. et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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Kumar, V. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Klick, S. et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Hesse, M. et al. (2008). Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. [Link]
-
Rivera, D. G. et al. (2014). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]
-
Gao, Y. et al. (2018). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Royal Society of Chemistry. [Link]
-
El-Ragehy, N. A. et al. (2016). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]
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Application Notes and Protocols for the Evaluation of Antiviral Activity of Imidazo[1,2-a]pyridine Compounds
Introduction
Imidazo[1,2-a]pyridine and its derivatives represent a privileged class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3][4] This scaffold is a cornerstone in the development of therapeutic agents with applications ranging from anticancer to anti-inflammatory and, notably, antiviral properties.[4][5][6] Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives against a variety of viruses, including influenza viruses, herpesviruses, human cytomegalovirus (HCMV), and Human Immunodeficiency Virus (HIV).[5][6][7][8] The versatility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and specificity.[7][9]
This document provides a comprehensive guide for researchers engaged in the discovery and development of novel antiviral agents based on the imidazo[1,2-a]pyridine scaffold. We present a suite of detailed protocols for the systematic evaluation of their antiviral efficacy and cytotoxicity. These protocols are designed to be robust and reproducible, providing the necessary framework to determine key parameters such as the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI), which is a critical measure of a compound's therapeutic window.[10][11] The methodologies described herein include cell viability assays, plaque reduction assays, viral yield reduction assays, and quantitative PCR-based approaches for the precise quantification of viral load.
I. Preliminary Assessment: Cytotoxicity Profiling
A fundamental prerequisite for evaluating the antiviral activity of any compound is to ascertain its inherent toxicity to the host cells. This ensures that any observed reduction in viral replication is a direct consequence of the compound's antiviral properties and not an artifact of cell death. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]
Protocol 1: MTT Assay for 50% Cytotoxic Concentration (CC50) Determination
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Appropriate host cell line (e.g., Vero E6, MDCK, MT-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Imidazo[1,2-a]pyridine test compounds
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a confluent monolayer.[11]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the imidazo[1,2-a]pyridine compounds in the cell culture medium. A typical starting concentration is 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for compound dilution) and a cell-only control (medium only).
-
Compound Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in quadruplicate.[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should correspond to the duration of the antiviral assay.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.[13]
II. In Vitro Antiviral Efficacy Assessment
Once the non-toxic concentration range of the imidazo[1,2-a]pyridine compounds has been established, their ability to inhibit viral replication can be assessed. The following assays provide quantitative measures of antiviral activity.
Protocol 2: Plaque Reduction Assay
Principle: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][15] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer.[14]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Imidazo[1,2-a]pyridine test compounds
-
Serum-free culture medium
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.2% carboxymethyl cellulose or agar)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed cells in 24-well plates to achieve a confluent monolayer on the day of infection.[16]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. In separate tubes, mix the compound dilutions with a standardized amount of virus (e.g., 100 PFU per well).[16] Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[16]
-
Infection: Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.[16]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 1 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound.[14][16]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for visible plaque formation (typically 2-14 days, depending on the virus).[15][16]
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.
-
Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Virus Yield Reduction Assay
Principle: This assay quantifies the production of new infectious virus particles in the presence of an antiviral compound.[17][18][19] It is a highly sensitive method for evaluating the inhibitory effects of a compound on viral replication.[18]
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
Imidazo[1,2-a]pyridine test compounds
-
Cell culture medium
Procedure:
-
Infection and Treatment: Seed host cells in 24-well plates and infect them with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, subject the plates to three cycles of freezing and thawing to release the intracellular virus particles. Collect the cell lysates/supernatants.
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the collected samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[18][20]
-
Data Analysis: The viral yield at each compound concentration is compared to the yield from the virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.
Protocol 4: Quantitative PCR (qPCR) Assay for Viral Load Determination
Principle: qPCR is a highly sensitive and rapid method for quantifying viral nucleic acids (DNA or RNA).[21][][23] A reduction in the number of viral genome copies in treated cells compared to untreated cells indicates antiviral activity.[20][21]
Materials:
-
Infected and treated cell samples from the yield reduction assay or a separate experiment
-
Viral nucleic acid extraction kit
-
Primers and probes specific for a conserved region of the viral genome
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Infect cells with the virus in the presence of varying concentrations of the imidazo[1,2-a]pyridine compounds. After a suitable incubation period, harvest the cells or supernatant.
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the samples using a commercial kit according to the manufacturer's instructions. For RNA viruses, a reverse transcription step is required to synthesize cDNA.[21][23]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, specific primers and probe, and the extracted nucleic acid template.
-
Real-Time PCR: Perform the qPCR using a thermal cycler with real-time detection. The amplification conditions should be optimized for the specific primers and target sequence.[24]
-
Data Analysis: Generate a standard curve using known quantities of a plasmid containing the target viral sequence.[] Quantify the viral genome copies in the unknown samples by interpolating their quantification cycle (Cq) values against the standard curve. The EC50 is the compound concentration that reduces the viral nucleic acid level by 50%.
III. Data Presentation and Interpretation
The quantitative data generated from the cytotoxicity and antiviral assays should be systematically organized to facilitate interpretation and comparison of the imidazo[1,2-a]pyridine compounds.
Table 1: Cytotoxicity and Antiviral Activity of Imidazo[1,2-a]pyridine Compounds
| Compound ID | CC50 (µM) | EC50 (µM) - Plaque Reduction | EC50 (µM) - Yield Reduction | EC50 (µM) - qPCR | Selectivity Index (SI) (CC50/EC50 - Plaque Reduction) |
| IMPY-001 | >100 | 5.2 | 4.8 | 5.5 | >19.2 |
| IMPY-002 | 75.3 | 12.8 | 11.5 | 13.2 | 5.9 |
| Control Drug | 95.8 | 2.1 | 1.9 | 2.3 | 45.6 |
A higher Selectivity Index (SI) indicates a more promising therapeutic window for the antiviral compound.[10]
IV. Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental procedures and hypothetical biological pathways.
Experimental Workflow
Caption: General workflow for antiviral activity testing.
Hypothetical Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have been shown to target various stages of the viral life cycle. For instance, some have been identified as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp).[7] The following diagram illustrates a hypothetical mechanism where the compound inhibits a key viral enzyme, thereby blocking viral replication.
Caption: Hypothetical inhibition of viral replication.
V. Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of imidazo[1,2-a]pyridine compounds as potential antiviral agents. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50) through multiple, complementary assays, researchers can confidently identify and prioritize lead candidates for further development. The calculation of the Selectivity Index is paramount in this process, offering a clear indicator of the compound's potential for safe and effective therapeutic use. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel antiviral therapies.
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Mishra, C. B., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(15), 5800. Retrieved from [Link]
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Kumar, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 20(8), 987–1011. Retrieved from [Link]
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Pierra, C., et al. (2010). Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. European Journal of Medicinal Chemistry, 45(5), 2044–2047. Retrieved from [Link]
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Application Notes and Protocols: Evaluating the Anticancer Activity of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid Using Cell-Based Assays
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this core have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory functions against various cancer cells.[3][4] Research has indicated that these compounds can exert their anticancer effects through diverse molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways such as the PI3K/Akt pathway.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the anticancer properties of a specific derivative, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. Cell-based assays are indispensable tools in drug discovery, offering insights into a compound's biological effects in a physiologically relevant context.[5][6] They are crucial for identifying and validating lead candidates by assessing cytotoxicity, proliferation, and other key cellular processes.[7][8]
Herein, we present detailed, field-proven protocols for a suite of essential assays to build a comprehensive preclinical profile of this compound:
-
Cytotoxicity and Antiproliferative Activity: MTT Assay
-
Induction of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Cycle Perturbation: Propidium Iodide (PI) Staining and Flow Cytometry
-
Inhibition of Cell Migration: Wound Healing (Scratch) Assay and Transwell Migration Assay
Each protocol is designed to be a self-validating system, with explanations of the underlying principles and critical steps to ensure data integrity and reproducibility.
I. Assessment of Cytotoxicity and Antiproliferative Effects: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10]
Scientific Rationale: This assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10][11] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10] A decrease in signal upon treatment with this compound indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 130-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Example IC₅₀ Values
| Cell Line | This compound IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 22.8 |
| HepG2 (Liver Cancer) | 18.2 |
| HCT116 (Colon Cancer) | 12.1 |
II. Elucidating the Mechanism of Cell Death: Apoptosis Assay
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14]
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15] This dual staining allows for the quantitative differentiation of cell populations.[14]
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound at the desired concentration (e.g., IC₅₀) for a specified time.
-
Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Data Presentation: Example Apoptosis Data
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀) | 45.8 | 35.1 | 19.1 |
III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Scientific Rationale: Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence distribution of a population of cells, one can quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)[16]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest approximately 1-5 x 10⁵ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17] Fix for at least 30 minutes at 4°C.[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[18] The RNase A is crucial to degrade double-stranded RNA, ensuring that PI only binds to DNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect the PI fluorescence signal on a linear scale.
Data Presentation: Example Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 25.1 | 19.5 |
| Compound (IC₅₀) | 20.3 | 15.6 | 64.1 |
IV. Assessing Impact on Metastatic Potential: Cell Migration Assays
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. The wound healing assay and the Transwell migration assay are two complementary methods to evaluate the effect of a compound on cell motility.
A. Wound Healing (Scratch) Assay
Scientific Rationale: This assay provides a straightforward method to study collective cell migration. A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[19] Inhibition of wound closure by this compound suggests an inhibitory effect on cell migration.
Protocol: Wound Healing Assay
-
Create Monolayer: Seed cells in a 12-well plate and grow them to 70-80% confluence.[20]
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[20] Add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[19][20]
-
Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure.
B. Transwell Migration Assay
Scientific Rationale: Also known as a Boyden chamber assay, this method assesses the migration of individual cells through a porous membrane in response to a chemoattractant.[21][22] The Transwell insert has a permeable membrane that separates an upper and lower chamber. Cells are placed in the upper chamber, and a chemoattractant (e.g., fetal bovine serum) is placed in the lower chamber. The number of cells that migrate through the pores to the bottom of the membrane is quantified.
Protocol: Transwell Migration Assay
-
Rehydrate Insert: Rehydrate the Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
Add Chemoattractant: Add medium containing a chemoattractant to the lower wells of a 24-well plate.
-
Seed Cells: Seed cells, pre-treated with the compound or vehicle, in serum-free medium into the upper chamber of the inserts.
-
Incubate: Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane with 70% ethanol and stain with a dye such as crystal violet.[23]
-
Quantify: Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields.
Conclusion
The suite of cell-based assays described in these application notes provides a robust framework for the initial characterization of the anticancer activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and migration, researchers can build a comprehensive preclinical data package. These foundational in vitro studies are critical for elucidating the compound's mechanism of action and for making informed decisions about its further development as a potential cancer therapeutic.
References
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
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Transwell In Vitro Cell Migration and Invasion Assays. (2022). Methods in Molecular Biology. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
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A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances. [Link]
-
Scratch Assay protocol. (n.d.). University of California, Irvine. [Link]
-
Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Wound Healing and Migration Assays. (n.d.). ibidi. [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). The Francis Crick Institute. [Link]
-
Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. (2023). ResearchGate. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
An introduction to the wound healing assay using live-cell microscopy. (2017). Cell Migration. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
-
Tumor Cell Proliferation Inhibition Assay Service. (n.d.). Creative Biolabs. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Boster Bio. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Bioorganic Chemistry. [Link]
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. [Link]
-
Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]
-
Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.). ResearchGate. [Link]
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Application & Protocol Guide: 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid as a Versatile Fluorescent Probe
Introduction: The Power of a Privileged Scaffold
In the landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes in real-time. The imidazo[1,2-a]pyridine core is considered a "privileged scaffold" due to its rigid, planar structure and inherent fluorescence, which can be tuned through chemical modification.[1] This family of compounds has garnered significant attention for applications ranging from bioimaging to organic light-emitting diodes (OLEDs).[2]
This guide focuses on 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid (PIP-7C) , a promising but under-characterized derivative. The strategic placement of functional groups on the core scaffold is critical for directing its application:
-
The 2-phenyl group extends the π-conjugated system, which is fundamental to the molecule's photophysical properties and can engage in π-stacking interactions within biological systems.
-
The 7-carboxylic acid group serves a dual purpose. Firstly, it enhances aqueous solubility, a crucial attribute for a biological probe. Secondly, and more importantly, its protonation state is dependent on the ambient pH. This makes PIP-7C an exceptional candidate for a ratiometric pH sensor, capable of reporting on the pH of its microenvironment through distinct changes in its fluorescence profile.
This document provides a comprehensive overview of the theoretical basis for PIP-7C's function and detailed protocols for its practical application and characterization by researchers in cell biology and analytical chemistry.
Physicochemical & Photophysical Properties
The utility of a fluorescent probe is defined by its chemical and optical characteristics. While extensive experimental data for the 7-carboxylic acid isomer is not yet widely published, we can infer its likely properties based on the well-characterized parent scaffold and related derivatives. The protocols in this guide are designed to allow researchers to experimentally verify these parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₀N₂O₂ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| CAS Number | 139050-60-3 | Vendor Information |
| Appearance | Likely off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in DMSO, DMF, Methanol; moderate in aqueous buffers | Inferred from structure |
Table 2: Predicted Photophysical Properties of PIP-7C
| Parameter | Predicted Value / Characteristic | Rationale & Causality |
| Max. Absorption (λ_abs) | ~320-350 nm | Based on the 2-phenylimidazo[1,2-a]pyridine core, which absorbs around 316 nm. The carboxylic acid may cause a slight shift. |
| Max. Emission (λ_em) | ~380-500 nm (pH-dependent) | Imidazopyridines are known blue-green emitters.[1] The emission is expected to be highly sensitive to the protonation state. |
| Stokes Shift | Large (> 50 nm) | A large Stokes shift is a characteristic feature of many imidazopyridine derivatives, which is advantageous as it minimizes self-quenching and simplifies optical detection.[3] |
| Quantum Yield (Φ) | Moderate to High | 2-Aryl-imidazo[1,2-a]pyridines often display high fluorescence quantum yields.[1] This will likely vary with solvent and pH. |
| Solvatochromism | Pronounced | The presence of electron-donating and -withdrawing groups suggests a significant intramolecular charge transfer (ICT) character, leading to shifts in emission color with solvent polarity.[3] |
Mechanism of Action: A pH-Modulated Fluorophore
The functionality of PIP-7C as a pH probe is rooted in the principles of Intramolecular Charge Transfer (ICT) . In the ground state, the molecule has a certain electron density distribution. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy orbital, leading to a redistribution of charge. The electron-rich imidazopyridine moiety acts as the electron donor, while the phenyl and carboxylic acid groups act as acceptors.
The key to its pH sensitivity lies in the protonation/deprotonation equilibrium of the 7-carboxylic acid group (and potentially the pyridine nitrogen at very low pH).
-
In Acidic Environments (Low pH): The carboxylic acid is protonated (-COOH). This form has a specific electron-accepting strength, leading to an excited state with a characteristic energy level. The resulting fluorescence emission will be at a shorter wavelength (e.g., blue).
-
In Basic Environments (High pH): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). The negative charge makes it a much weaker electron acceptor. This dramatically alters the electronic structure of the excited state, lowering its energy. Consequently, the fluorescence emission is red-shifted to a longer wavelength (e.g., green).
This pH-dependent shift in emission wavelength allows for ratiometric analysis . By measuring the ratio of fluorescence intensity at the two emission maxima (e.g., I₄₄₀ₙₘ / I₅₀₀ₙₘ), one can determine the pH of the environment, independent of probe concentration, excitation intensity, or photobleaching.
Application Protocols
Application 1: In Vitro Ratiometric pH Calibration
Objective: To determine the apparent dissociation constant (pKa) of PIP-7C and generate a standard curve for pH measurement. This protocol is a self-validating system; a successful experiment will yield a classic sigmoidal titration curve.
Materials:
-
PIP-7C powder
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Calibrated pH meter
-
Fluorometer or plate reader capable of spectral scanning
-
Quartz cuvettes or black 96-well plates
Protocol:
-
Probe Preparation (Stock Solution):
-
Prepare a 10 mM stock solution of PIP-7C in high-quality DMSO.
-
Rationale: DMSO is an excellent solvent for many organic fluorophores and ensures the probe is fully dissolved before dilution into aqueous buffers, preventing aggregation.
-
-
Working Solution Preparation:
-
For each buffer in your pH series, prepare a working solution. Dilute the 10 mM stock solution to a final concentration of 10 µM in the buffer.
-
Example: Add 10 µL of 10 mM PIP-7C stock to 9.99 mL of pH 4.0 buffer.
-
Rationale: 10 µM is a typical concentration for characterization, high enough for a strong signal but low enough to avoid inner filter effects. The final DMSO concentration should be kept low (<0.5%) to minimize solvent effects.
-
-
Spectroscopic Measurement:
-
Set the excitation wavelength (λ_ex) to the absorption maximum of the probe (e.g., 340 nm, to be determined empirically).
-
For each pH sample, record the fluorescence emission spectrum from ~380 nm to 600 nm.
-
Identify the two emission maxima corresponding to the acidic and basic forms of the probe (e.g., λ₁ ≈ 440 nm and λ₂ ≈ 500 nm).
-
-
Data Analysis:
-
For each pH value, calculate the ratio of the fluorescence intensities at the two maxima: Ratio = I(λ₂) / I(λ₁).
-
Plot the Ratio as a function of pH.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa. The pKa is the pH at which the ratio is at its half-maximal value.
-
Application 2: Live-Cell Imaging of Cytosolic or Organellar pH
Objective: To load cultured mammalian cells with PIP-7C and visualize intracellular pH distribution. The probe's pKa will determine its suitability for cytosolic pH (~7.2) or acidic organelles like lysosomes (~4.5-5.0).
Materials:
-
Cultured mammalian cells (e.g., HeLa, NIH/3T3) on glass-bottom dishes
-
Complete cell culture medium
-
PIP-7C 10 mM stock solution in DMSO
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for excitation, two emission filters for the acidic and basic forms)
Protocol:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment. Ensure they are sub-confluent (~60-80%) on the day of imaging for optimal health.
-
-
Probe Loading:
-
Warm the live-cell imaging buffer and complete medium to 37°C.
-
Prepare a loading solution by diluting the 10 mM PIP-7C stock into pre-warmed complete medium to a final concentration of 1-10 µM.
-
Rationale: The optimal concentration must be determined empirically to balance signal strength with potential cytotoxicity. Start with 5 µM.
-
Remove the old medium from the cells and wash once with warm buffer.
-
Add the loading solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.
-
-
Wash and Image:
-
Remove the loading solution.
-
Wash the cells two or three times with pre-warmed imaging buffer to remove extracellular probe.
-
Rationale: Thorough washing is crucial to reduce background fluorescence and ensure the signal is from intracellular probe only.
-
Add fresh imaging buffer to the cells.
-
Proceed immediately to the microscope for imaging.
-
-
Fluorescence Microscopy:
-
Use the lowest possible excitation light intensity to minimize phototoxicity.
-
Acquire two separate images sequentially using the emission filters for the acidic and basic forms of the probe.
-
Generate a ratiometric image by dividing the "basic" image by the "acidic" image on a pixel-by-pixel basis using imaging software (e.g., ImageJ/Fiji). The resulting pseudocolored image will represent the intracellular pH map.
-
-
Self-Validation & Controls:
-
Viability Control: After imaging, perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) to confirm the probe and imaging process were not cytotoxic.
-
Vehicle Control: Incubate cells with medium containing the same final concentration of DMSO used for loading to ensure the solvent has no effect.
-
Unstained Control: Image unstained cells using the same settings to determine the level of cellular autofluorescence.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Fluorescence Signal | 1. Probe concentration too low.2. Inefficient cell loading.3. Incorrect filter sets.4. Photobleaching. | 1. Increase probe concentration in loading buffer (e.g., up to 20 µM).2. Increase incubation time; ensure cells are healthy.3. Verify excitation/emission filters match probe spectra.4. Reduce excitation intensity and/or exposure time. |
| High Background Fluorescence | 1. Incomplete removal of extracellular probe.2. Probe binding to plate/dish surface.3. Autofluorescence from medium or cells. | 1. Increase the number and duration of wash steps.2. Use high-quality glass-bottom imaging dishes.3. Image in phenol red-free buffer; acquire an unstained control image for background subtraction. |
| Cell Death / Morphology Changes | 1. Probe cytotoxicity.2. Phototoxicity from excitation light.3. Stress from buffer changes or time outside incubator. | 1. Lower the probe concentration and/or incubation time.2. Use the lowest possible light intensity; use a more sensitive camera.3. Use a stage-top incubator; ensure all solutions are pre-warmed to 37°C. |
| Probe Precipitation | 1. Exceeding solubility limit in aqueous buffer.2. Stock solution degradation. | 1. Ensure final DMSO concentration is sufficient (but still low, e.g., 0.1-0.5%); vortex during dilution.2. Store DMSO stock desiccated at -20°C; use fresh dilutions. |
Conclusion
This compound (PIP-7C) represents a highly promising fluorescent probe that leverages a photophysically robust scaffold. Its strategically placed carboxylic acid group makes it an ideal candidate for ratiometric pH sensing. The protocols detailed herein provide a rigorous framework for researchers to characterize PIP-7C's properties and deploy it for quantitative imaging of pH in both in vitro systems and live cells. Its large Stokes shift, anticipated high quantum yield, and tunable fluorescence position it as a valuable tool for investigating cellular physiology, organelle function, and disease states.
References
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G. A. G. S. S. T. E. W. J. G. Gryczynski, "Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry," ResearchGate, [Online]. Available: [Link]
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PubChem, "2-Phenylimidazo(1,2-a)pyridine," PubChem, [Online]. Available: [Link]
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J. Wang, Y. Xie, and Z. Li, "One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions," Molecules, vol. 16, no. 12, pp. 9875-9884, 2011. [Online]. Available: [Link]
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B. S. Santaniello, M. J. Price, and J. K. Murray, Jr., "Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry," Journal of Chemical Education, vol. 94, no. 3, pp. 367-371, 2017. [Online]. Available: [Link]
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I. I. Roslan et al., "Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle," The Journal of Organic Chemistry, vol. 81, no. 19, pp. 9167-9174, 2016. [Online]. Available: [Link]
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G. Volpi et al., "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models," Molecules, vol. 27, no. 12, p. 3858, 2022. [Online]. Available: [Link]
-
S. S. M. Mandal and S. K. Pati, "Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies," Journal of Molecular Modeling, vol. 29, no. 1, p. 23, 2023. [Online]. Available: [Link]
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M. Y. Berezin, J. Kao, and S. Achilefu, "pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles," Chemistry – A European Journal, vol. 15, no. 14, pp. 3560-3566, 2009. [Online]. Available: [Link]
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A. A. El-Sayed, "2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity," Academia.edu, [Online]. Available: [Link]
-
N. Denora et al., "2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line," European Journal of Pharmaceutical Sciences, vol. 76, pp. 154-164, 2015. [Online]. Available: [Link]
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S. Jana et al., "Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells," Analytical Methods, vol. 11, no. 38, pp. 4867-4872, 2019. [Online]. Available: [Link]
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A. P. de Moraes et al., "Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells," International Journal of Molecular Sciences, vol. 24, no. 11, p. 9508, 2023. [Online]. Available: [Link]
-
M. Y. Berezin, J. Kao, and S. Achilefu, "pH-dependent optical properties of synthetic fluorescent imidazoles," PubMed, [Online]. Available: [Link]
-
S. K. Sahu et al., "Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications," Critical Reviews in Analytical Chemistry, pp. 1-18, 2022. [Online]. Available: [Link]
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The University of Queensland, "2-Phenylimidazo[1,2-a]pyridine | C 13 H 11 N 2," ATB, [Online]. Available: [Link]
-
Z. Li et al., "Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors," ACS Chemical Neuroscience, vol. 8, no. 7, pp. 1530-1538, 2017. [Online]. Available: [Link]
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Application Notes and Protocols: 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold with Strategic Functionality
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is a structural motif found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing potent and selective ligands for various biological targets.
Within this class, the 2-phenylimidazo[1,2-a]pyridine substitution pattern is particularly noteworthy, frequently appearing in potent kinase inhibitors and receptor modulators. The addition of a 7-carboxylic acid moiety transforms this versatile core into a highly strategic tool for drug design. This functional group serves several critical purposes:
-
Pharmacophoric Anchor: The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as a charged group that mimics endogenous ligands, forming critical interactions within a target's active site.
-
Modulation of Physicochemical Properties: It significantly influences solubility, pKa, and metabolic stability, allowing for the fine-tuning of a compound's pharmacokinetic profile.
-
Synthetic Handle: The carboxyl group is a versatile anchor for chemical modification, enabling the creation of ester or amide libraries to probe structure-activity relationships (SAR) or for conjugation to other molecules, such as in the development of PROTACs or targeted drug-delivery systems.
This guide provides a detailed exploration of the synthesis, derivatization, and application of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, with a focus on its utility in developing novel anticancer and anti-inflammatory agents.
Part I: Synthesis and Chemical Derivatization
The construction of the this compound scaffold is a multi-step process that requires careful planning. A common and effective strategy involves building the heterocyclic core first, followed by the installation or unmasking of the carboxylic acid functionality.
Protocol 1: Synthesis of the Core Scaffold
This protocol outlines a reliable pathway for synthesizing the parent acid, starting from a commercially available substituted aminopyridine. The key steps involve a condensation reaction to form the imidazopyridine ring, followed by oxidation of a precursor group at the 7-position.
Causality Behind Experimental Choices: The choice of a methyl group as the precursor for the carboxylic acid is strategic; it is relatively inert during the initial cyclization reaction but can be reliably oxidized in a later step using a strong oxidizing agent like potassium permanganate.
Experimental Workflow: Synthesis of this compound
Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid Analogs as HCV NS5B Polymerase Inhibitors
Abstract
The 2-phenylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a detailed guide to understanding and exploring the structure-activity relationships (SAR) of a specific series: 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid and its amide analogs. We focus on their development as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This guide furnishes field-proven insights into the rationale behind molecular design, detailed protocols for synthesis and biological evaluation, and a framework for interpreting SAR data to guide lead optimization.
Introduction: The Scientific Rationale
HCV infection is a global health issue, and the NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antiviral agents due to its critical role in the viral life cycle and the absence of a human homolog. High-throughput screening campaigns have previously identified various heterocyclic scaffolds capable of inhibiting NS5B. The imidazo[1,2-a]pyridine scaffold emerged as a promising starting point due to its synthetic tractability and favorable physicochemical properties.
Initial hits often require significant optimization to improve potency, selectivity, and pharmacokinetic profiles. The journey from a simple this compound to a potent drug candidate involves systematic modifications and rigorous biological testing. The carboxylic acid at the C7-position, for instance, serves as a key interaction point but often presents challenges with cell permeability and oral bioavailability due to its ionizable nature.[1][2] A common and effective strategy in medicinal chemistry is the use of bioisosteric replacement to address these liabilities while preserving the essential binding interactions.[1][2][3][4][5] This guide focuses on the conversion of the C7-carboxylic acid to various carboxamides, a pivotal step that led to the discovery of potent, cell-active HCV NS5B inhibitors.
This document will detail the logical workflow for an SAR study on this scaffold, from chemical synthesis to primary enzymatic screening and secondary cell-based assays.
Logical Workflow for SAR Exploration
A successful SAR campaign follows a structured, iterative cycle of design, synthesis, and testing. The goal is to build a clear understanding of how specific structural changes impact biological activity.
Caption: Iterative workflow for a typical SAR study.
Methodologies and Protocols
General Synthesis Protocol: From C7-Ester to C7-Carboxamide
The synthesis of the target 2-phenylimidazo[1,2-a]pyridine-7-carboxamides is achieved through a robust multi-step sequence. The foundational imidazo[1,2-a]pyridine core is typically constructed via the condensation of a substituted 2-aminopyridine with an α-haloketone.[4][6]
Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridine-7-carboxamide Analog
-
Step 1: Synthesis of the Imidazopyridine Core.
-
To a solution of methyl 3-amino-6-bromopicolinate (1.0 eq) in ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq).
-
Heat the mixture to reflux for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash with cold ethanol and dry under vacuum to yield the methyl 2-(4-fluorophenyl)-6-bromoimidazo[1,2-a]pyridine-7-carboxylate intermediate.
-
Causality Note: This is a classic Chichibabin-type reaction forming the bicyclic core. The bromine at C6 provides a handle for further diversification via cross-coupling reactions if desired, though for this series, it is often removed in a subsequent step.
-
-
Step 2: Suzuki Coupling for C2-Aryl Diversification (Optional but recommended for SAR).
-
Combine the brominated intermediate (1.0 eq), desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) in a flask.
-
Add a suitable solvent system (e.g., toluene/ethanol) and an aqueous base (e.g., 2M Na₂CO₃).
-
Degas the mixture with nitrogen or argon, then heat to 90-100 °C for 4-6 hours.
-
After cooling, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography to obtain the C6-aryl intermediate.
-
-
Step 3: Saponification to Carboxylic Acid.
-
Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by LC-MS.
-
Once complete, acidify the mixture with 1N HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude this compound.
-
Causality Note: This step generates the key carboxylic acid intermediate, which can be tested directly or used as the precursor for the amide library.
-
-
Step 4: Amide Coupling.
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the mixture.
-
Continue stirring at room temperature for 6-18 hours.
-
Perform an aqueous workup and purify the crude product by silica gel chromatography or preparative HPLC to yield the final 2-phenylimidazo[1,2-a]pyridine-7-carboxamide analog.
-
Causality Note: HATU is an efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). This step is critical for generating the diverse library of amides needed to explore the SAR at the C7 position.
-
Primary Screening: HCV NS5B Polymerase Enzymatic Assay
The primary assay quantifies the direct inhibitory effect of the synthesized analogs on the enzymatic activity of recombinant HCV NS5B. A common method is a scintillation proximity assay (SPA) that measures the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand.
Protocol 2: NS5B Polymerase Inhibition Assay (SPA-based)
-
Materials:
-
Recombinant HCV NS5B (genotype 1b, ΔC21).
-
Biotinylated RNA template/primer duplex.
-
Streptavidin-coated SPA beads.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
[³H]-UTP (radiolabeled nucleotide).
-
ATP, CTP, GTP (unlabeled nucleotides).
-
Test compounds dissolved in 100% DMSO.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations (final DMSO concentration should be ≤1%).
-
In a 96-well or 384-well plate, add 5 µL of the diluted compound solution.
-
Add 20 µL of the enzyme mix containing NS5B polymerase and the biotinylated RNA template in Assay Buffer.
-
Incubate for 15 minutes at 30°C to allow compound binding to the enzyme.
-
Initiate the polymerase reaction by adding 25 µL of the nucleotide mix containing [³H]-UTP and the other unlabeled NTPs.
-
Incubate for 90 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Incubate for an additional 30 minutes to allow the biotinylated RNA product to bind to the beads.
-
Measure the radioactivity using a scintillation counter (e.g., a MicroBeta or TopCount).
-
Calculate the percent inhibition relative to DMSO controls (0% inhibition) and a known potent inhibitor or no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Secondary Screening: Cell-Based HCV Replicon Assay
To assess the antiviral activity in a cellular context, which accounts for cell permeability and potential cytotoxicity, a cell-based HCV replicon assay is essential. This assay uses human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon, often expressing a reporter gene like luciferase.
Protocol 3: HCV Replicon Luciferase Assay
-
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b replicon with a firefly luciferase reporter gene.
-
Cell Culture Medium: DMEM, 10% FBS, non-essential amino acids, penicillin/streptomycin, and G418 for selection.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the Huh-7 replicon cells into white, opaque 96-well plates at a density of ~5,000-10,000 cells per well.
-
Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of test compounds in cell culture medium (final DMSO concentration ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
For Antiviral Activity (EC₅₀):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of Bright-Glo™ luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate the EC₅₀ value from the dose-response curve.
-
-
For Cytotoxicity (CC₅₀):
-
Run a parallel plate under the same conditions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measure luminescence to determine cell viability.
-
Calculate the CC₅₀ value from the dose-response curve.
-
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value is desirable.
-
Data Presentation and SAR Interpretation
Systematic tabulation of biological data is crucial for discerning trends. The conversion of the C7-carboxylic acid to a primary carboxamide significantly improves cellular activity, demonstrating the success of the bioisosteric replacement strategy.
Table 1: SAR of C7-Carboxamide Analogs
| Cmpd | R (at C2-phenyl) | X (at C7) | NS5B IC₅₀ (µM) | Replicon EC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| 1 | 4-F | COOH | 0.85 | >50 | <1 |
| 2 | 4-F | CONH₂ | 0.50 | 2.1 | >20 |
| 3 | 4-Cl | CONH₂ | 0.35 | 1.5 | >30 |
| 4 | 4-OCH₃ | CONH₂ | 1.2 | 8.5 | >10 |
| 5 | H | CONH₂ | 0.90 | 5.4 | >15 |
| 6 | 2,4-diF | CONH₂ | 0.15 | 0.6 | >50 |
Data are hypothetical but representative of trends observed for this scaffold.
Interpretation of Results:
-
C7-Position: The stark difference between compound 1 (acid) and 2 (amide) highlights the critical importance of the C7-substituent for cellular activity. The carboxylic acid has sub-micromolar enzymatic potency but fails to inhibit viral replication in cells, likely due to poor membrane permeability. The primary amide in compound 2 restores potent cellular activity.
-
C2-Phenyl Ring: Modifications to the 2-phenyl ring directly modulate potency.
-
Small electron-withdrawing groups like fluoro (2 ) and chloro (3 ) are well-tolerated and may offer slightly improved potency over the unsubstituted analog (5 ).
-
An electron-donating methoxy group (4 ) reduces potency, suggesting that the electronic nature of this ring is important for interaction with the enzyme.
-
Introducing a second fluorine at the 2-position (6 ) provides a significant boost in both enzymatic and cellular potency, indicating a favorable interaction within a specific pocket of the NS5B enzyme.
-
The SAR suggests that the C7-amide acts as a critical hydrogen bond donor/acceptor, while the 2-(di-fluorophenyl) group occupies a hydrophobic pocket, with the fluorines potentially forming favorable orthogonal interactions.
Caption: Key SAR relationships for the scaffold.
Secondary Target Profiling: Kinase Inhibition Assays
Given that the imidazo[1,2-a]pyridine scaffold is a known "kinase-privileged" structure, it is imperative to assess the selectivity of lead compounds against a panel of human kinases to flag potential off-target effects.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for this purpose.
Protocol 4: LanthaScreen® Eu Kinase Binding Assay (General Protocol)
This protocol describes a competition binding assay to determine the affinity (IC₅₀) of a test compound for a given kinase.
-
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a kinase of interest. The kinase is labeled with a Europium (Eu)-anti-tag antibody. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[8]
-
Materials:
-
Kinase of interest (e.g., Src, LCK, EGFR) tagged with GST or His.
-
Eu-anti-GST or Eu-anti-His Antibody.
-
LanthaScreen® Kinase Tracer.
-
1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds in DMSO.
-
-
Procedure:
-
Prepare a 4X serial dilution of the test compound in 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X Tracer solution in 1X Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X compound solution.
-
Add 8 µL of the 2X Kinase/Antibody mixture.
-
Add 4 µL of the 4X Tracer solution. The final volume is 16 µL.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of ~340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a comprehensive strategy for conducting SAR studies on this compound analogs. The key takeaway is the successful application of bioisosterism, transforming a potent but cell-impermeable acid into a series of cell-active carboxamides with significant antiviral activity against HCV NS5B. The SAR data clearly indicates that while the C7-amide is crucial for the drug-like properties, fine-tuning of the C2-phenyl substituent is essential for maximizing potency. Compound 6 , with its 2,4-difluorophenyl group, represents a promising lead for further optimization. Future work should focus on exploring a wider range of C7-amide analogs to improve potency and metabolic stability, as well as comprehensive selectivity profiling to ensure a clean off-target profile.
References
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed Central. Retrieved from [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]
-
Hajra, S., et al. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Retrieved from [Link]
-
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Chiacchio, U. A., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Archiv der Pharmazie. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zareef, M., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Sharma, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Da Settimo, F., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Zhang, L., et al. (2019). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. agilent.com [agilent.com]
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- 8. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in established chemical principles.
Issue 1: Low to No Product Yield
Question: I am attempting the synthesis of this compound and observing very low or no formation of the desired product. What are the likely causes and how can I rectify this?
Answer: Low or no product yield is a common frustration that can often be traced back to several key factors, primarily related to the reactivity of the starting materials and the reaction conditions. The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through two primary routes: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction or a two-component condensation with an α-haloketone.
For the Groebke-Blackburn-Bienaymé (GBB) Reaction:
The GBB reaction is a powerful one-pot method, but its success is highly dependent on the nature of the reactants and the catalyst.[1]
-
Inadequate Catalyst Activity: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[2] If you are observing low yield, consider the following:
-
Catalyst Choice: Scandium triflate (Sc(OTf)₃) is a highly effective but expensive catalyst.[2] More cost-effective alternatives like p-toluenesulfonic acid (TsOH) or iodine can also be employed.[3] A screening of catalysts may be necessary to find the optimal choice for your specific substrate.
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish reaction. A typical starting point is 10-20 mol%.
-
Water Scavenging: The GBB reaction involves the formation of an imine intermediate with the loss of water. The presence of water can inhibit the reaction. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields.[4]
-
-
Low Nucleophilicity of the Aminopyridine: The electron-withdrawing nature of the carboxylic acid group at the 7-position of the final product means you are likely starting with an aminopyridine that has reduced nucleophilicity. This can slow down the initial attack on the aldehyde. To overcome this, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more effective catalyst.
For the Condensation with an α-Haloketone:
This is a classic and reliable method for forming the imidazo[1,2-a]pyridine ring system.[5][6]
-
Reactivity of the α-Haloketone: Ensure that your α-haloketone (e.g., 2-bromoacetophenone) is fresh and has not decomposed. These reagents can be lachrymatory and should be handled with care.
-
Reaction Temperature: This condensation often requires elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or isopropanol is common. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.
-
Base: While some variations are catalyst-free, the addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial in scavenging the HBr or HCl generated during the reaction, driving the equilibrium towards the product.
General Considerations for Both Routes:
-
Solvent Choice: The choice of solvent can have a significant impact. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable for the condensation with α-haloketones. For the GBB reaction, aprotic solvents like acetonitrile or dichloromethane are often used. In some cases, solvent-free conditions have been shown to be effective.[7]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity towards this compound?
Answer: The formation of multiple products is a common challenge that can significantly complicate purification and reduce the yield of your desired compound. Understanding the potential side reactions is key to mitigating them.
-
Decarboxylation: The carboxylic acid group on the pyridine ring can be susceptible to decarboxylation, especially at elevated temperatures. This would lead to the formation of 2-phenylimidazo[1,2-a]pyridine. If you suspect this is occurring, consider running your reaction at a lower temperature for a longer period.
-
Regioisomer Formation (with substituted 2-aminopyridines): If you are using a substituted 2-aminopyridine, there is a possibility of forming regioisomers depending on which nitrogen atom of the pyridine ring participates in the initial cyclization. For 2-aminopyridine-4-carboxylic acid, the cyclization is expected to occur at the N-1 position to give the desired 7-carboxylic acid product.
-
Side Reactions of the Isocyanide (GBB Reaction): Isocyanides are reactive species and can undergo polymerization or other side reactions, especially in the presence of strong acids or at high temperatures. Ensure slow addition of the isocyanide to the reaction mixture.
Strategies to Improve Selectivity:
-
Optimize Reaction Temperature: As mentioned, high temperatures can lead to decarboxylation. A systematic optimization of the reaction temperature is recommended.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.
-
Purification of Starting Materials: Ensure that your starting materials, particularly the 2-aminopyridine-4-carboxylic acid and the aldehyde or α-haloketone, are of high purity. Impurities can lead to a cascade of side reactions.
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: direct synthesis using 2-aminopyridine-4-carboxylic acid or synthesis of the methyl ester followed by hydrolysis?
This is an excellent question and a critical consideration for your synthetic strategy. Both routes have their advantages and disadvantages.
| Route | Advantages | Disadvantages |
| Direct Synthesis | - Fewer synthetic steps. | - The starting material, 2-aminopyridine-4-carboxylic acid, has low solubility in many organic solvents.[8] - The electron-withdrawing carboxylic acid group can decrease the nucleophilicity of the aminopyridine, potentially requiring harsher reaction conditions. - Risk of decarboxylation at elevated temperatures. |
| Ester Hydrolysis | - The methyl ester intermediate is generally more soluble and easier to purify by standard techniques like silica gel chromatography. - The reaction to form the ester may proceed under milder conditions and with higher yield. | - Adds an extra step to the synthesis (hydrolysis). - The hydrolysis step itself needs to be optimized to ensure complete conversion without degradation of the imidazo[1,2-a]pyridine core.[9] |
Recommendation: For initial attempts and small-scale synthesis, the "ester first, then hydrolyze" approach is often more reliable due to the improved handling and purification characteristics of the ester intermediate. For larger-scale synthesis, optimizing the direct synthesis route could be more efficient in the long run.
Q2: What are the best practices for purifying this compound?
The carboxylic acid functionality makes this molecule polar and potentially challenging to purify.
-
Recrystallization: If the crude product is reasonably pure, recrystallization can be a very effective method. Solvents to consider would be polar protic solvents like ethanol, isopropanol, or mixtures with water.
-
Acid-Base Extraction: An acid-base workup can be used to separate the carboxylic acid product from non-acidic impurities.[10] Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your product, can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Chromatography:
-
Normal Phase (Silica Gel): Standard silica gel chromatography can be challenging due to the high polarity of the carboxylic acid, which can lead to streaking and poor separation. If you must use silica, consider adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.
-
Reversed-Phase Chromatography (C18): This is often a better choice for purifying polar compounds like carboxylic acids.[11] A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.
-
Q3: Can I use microwave irradiation to speed up the synthesis?
Yes, microwave-assisted synthesis is an excellent technique for accelerating the synthesis of imidazo[1,2-a]pyridines. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[12] Both the GBB reaction and the condensation with α-haloketones have been successfully performed under microwave conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate
This protocol is adapted from established procedures for similar compounds.
-
To a solution of methyl 2-aminopyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol) is added 2-bromoacetophenone (1.05 eq).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl ester.
Protocol 2: Hydrolysis of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate
-
The methyl ester (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., 1M NaOH, 2-3 eq).[13]
-
The mixture is stirred at room temperature or gently heated until TLC or LC-MS indicates complete consumption of the starting material.
-
The organic solvent is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with an acid (e.g., 1M HCl).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield this compound.
Visualizing the Workflow
Synthetic Pathways
Caption: Alternative synthetic routes to the target compound.
Troubleshooting Decision Tree
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues with 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common yet significant challenge of this compound's limited aqueous solubility. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Challenge: The Amphoteric Nature
The primary reason this compound presents solubility challenges is its amphoteric structure . It possesses both a weakly acidic functional group (the carboxylic acid, -COOH) and weakly basic nitrogen atoms within the imidazopyridine ring system.
This dual nature means its net electrical charge is highly dependent on the pH of the solution.[1][2]
-
In acidic conditions (low pH): The basic nitrogens become protonated, forming a positively charged cation.
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate anion.
-
At a specific intermediate pH: The molecule carries both a positive and a negative charge, resulting in a neutral zwitterion. This pH is known as the isoelectric point (pI) .
Molecules are typically least soluble in their neutral, uncharged state.[3] Therefore, this compound will exhibit its lowest aqueous solubility at or near its isoelectric point and will precipitate out of solution.[3] The key to solubilization is to adjust the pH far from the pI to ensure the compound exists predominantly as a charged, and therefore more water-soluble, salt.
Caption: pH-dependent solubility of an amphoteric compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a primary stock solution?
For maximum concentration and stability, we recommend preparing a primary stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) . A concentration of 10-50 mM is typically achievable. This stock can then be diluted into your aqueous experimental medium. For applications where DMSO is not suitable, pH-adjusted aqueous buffers are the next best choice (see Section 4).
Q2: Why did my compound precipitate when I diluted my DMSO stock into my aqueous buffer (e.g., PBS)?
This is a common issue known as "crashing out." It occurs for two main reasons:
-
Co-solvent Dilution: The high concentration of DMSO in your stock keeps the compound dissolved. When you dilute this into an aqueous buffer, the percentage of DMSO dramatically decreases, and the aqueous environment can no longer support the solubility of the neutral compound.[4][5]
-
pH at the Isoelectric Point: Phosphate-Buffered Saline (PBS) is typically buffered at pH ~7.4. This pH may be very close to the isoelectric point (pI) of your compound, the point of minimum solubility.[3]
To solve this, you may need to either increase the final concentration of the co-solvent (if your experiment allows) or, more robustly, prepare your stock directly in a pH-adjusted aqueous solution.
Q3: Can I use sonication or heat to help dissolve the compound?
Yes, gentle heating (e.g., 37-50°C) and sonication can be used to increase the rate of dissolution, particularly when preparing concentrated stocks. However, be cautious. Prolonged heating at high temperatures can potentially degrade the compound. Always start with gentle conditions and assess the stability of your compound under these conditions if it will be stored for extended periods.
Q4: What are the pKa values for this compound?
The exact pKa values (one for the carboxylic acid and at least one for the basic imidazopyridine system) must be determined experimentally or through computational prediction. However, based on the structure, you can expect the carboxylic acid to have a pKa in the range of 3-5, and the conjugate acid of the basic nitrogen to have a pKa in the range of 4-6. The minimum solubility will occur at the pH value that is the average of these pKa values (the pI).
Section 3: Troubleshooting Guide: A Workflow for Solubilization
This guide provides a logical workflow to follow when you encounter solubility issues, particularly for preparing aqueous solutions for biological assays.
Caption: Troubleshooting workflow for solubilizing the compound.
Problem: I need to prepare a 1 mM aqueous working solution for a cell culture experiment, but the compound won't dissolve in water or PBS.
Analysis & Solution Pathway:
As established, the neutral zwitterionic form is poorly soluble. Your goal is to convert the entire population of molecules into a charged salt.
-
Step 1: Assess Experimental Constraints. Can your experiment tolerate a pH that is either acidic (e.g., pH 3-4) or basic (e.g., pH 8-9)? For many cell-based assays, a final pH near physiological (~7.4) is required. However, you can often prepare a concentrated stock at a high or low pH and then dilute it into your large volume of media, where the media's buffering capacity will return the final pH to a tolerable range. Always measure the final pH of your working solution.
-
Step 2: Choose Your Primary Method - pH Adjustment. This is the preferred method for preparing a true aqueous solution.
-
To make a basic solution (Anionic Salt): You will deprotonate the carboxylic acid. Use a strong base like Sodium Hydroxide (NaOH). See Protocol 1 for a detailed, step-by-step guide. This is often the most robust method, as carboxylate salts are typically very water-soluble.
-
To make an acidic solution (Cationic Salt): You will protonate the basic nitrogens. Use a strong acid like Hydrochloric Acid (HCl). See Protocol 2 for details.
-
-
Step 3: If pH is not an option - Use Co-solvents. If your experiment is highly sensitive to pH and the buffering capacity of your media is insufficient, the co-solvent method is your best alternative.
-
Prepare a high-concentration stock (e.g., 50 mM) in 100% DMSO. See Protocol 3 .
-
Serially dilute this stock into your final aqueous media.
-
Crucial Consideration: The final concentration of DMSO should be kept as low as possible (ideally <0.5%, and almost always <1%) as it can be toxic to cells or interfere with assay components. You MUST run a "vehicle control" in your experiment, which contains the same final concentration of DMSO but no compound, to ensure any observed effects are from your compound and not the solvent.[6]
-
Section 4: Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical solids, acids, and bases.
Protocol 1: Preparation of a Sodium Salt Stock Solution (Aqueous, Basic pH)
This protocol converts the carboxylic acid to its highly soluble sodium carboxylate salt.
-
Calculate Molar Equivalents: Weigh out the desired amount of this compound. Calculate the number of moles. You will need 1.05 to 1.1 molar equivalents of NaOH to ensure complete deprotonation.
-
Prepare Base: Use a stock solution of NaOH (e.g., 0.1 M or 1 M) for accurate addition. Calculate the volume needed to achieve 1.05-1.1 equivalents.
-
Initial Slurry: Add the solid compound to a suitable container. Add approximately 80% of your desired final volume of high-purity water (e.g., Milli-Q). The compound will likely form a slurry.
-
Add Base: While stirring, add the calculated volume of NaOH solution dropwise.
-
Dissolution: Continue to stir. The solid should completely dissolve as the soluble salt is formed. If it doesn't, gentle warming (37°C) or brief sonication can be applied.
-
Final Volume & pH Check: Add water to reach your final desired volume. Check the pH of the final solution; it should be alkaline (typically pH 8-10).
-
Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter compatible with aqueous basic solutions.
Protocol 2: Preparation of a Hydrochloride Salt Stock Solution (Aqueous, Acidic pH)
This protocol converts the basic nitrogens to their soluble hydrochloride salt form.
-
Calculate Molar Equivalents: Weigh out the compound and calculate the number of moles. You will need 1.05 to 1.1 molar equivalents of HCl.
-
Prepare Acid: Use a stock solution of HCl (e.g., 0.1 M or 1 M) for accurate addition. Calculate the volume needed.
-
Initial Slurry: Add the solid compound to a container with ~80% of your final desired volume of high-purity water.
-
Add Acid: While stirring, add the calculated volume of HCl solution dropwise.
-
Dissolution: The solid should dissolve as the cationic hydrochloride salt is formed. Stir until the solution is clear.
-
Final Volume & pH Check: Adjust to the final volume with water. The final pH should be acidic (typically pH 2-4).
-
Filtration: Sterilize using a 0.22 µm syringe filter.
Protocol 3: Preparation of a Concentrated Stock in an Organic Co-solvent
This protocol is for applications where pH adjustment is not feasible.
-
Weigh Compound: Weigh the desired amount of the compound directly into a sterile, sealable vial (e.g., an amber glass vial).
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex or stir vigorously. If needed, sonicate briefly in a water bath or warm gently to 37°C until all solid is dissolved. The solution should be perfectly clear.
-
Storage: Store the stock solution according to the compound's stability data, typically at -20°C or -80°C, protected from light and moisture.
Section 5: Data Summary Table
The following table provides a general guide to solvent selection. Note that exact solubility values should be determined experimentally.
| Solvent/System | Type | Typical Use | Pros | Cons |
| Water (pH-adjusted to >8) | Aqueous (Basic) | Working solutions, buffers | True solution, low toxicity, suitable for in vivo. | pH may not be compatible with all experiments. |
| Water (pH-adjusted to <4) | Aqueous (Acidic) | Working solutions, buffers | True solution, low toxicity. | Low pH is often incompatible with biological systems. |
| DMSO | Organic Co-solvent | High-concentration stocks | Excellent solubilizing power for many organic molecules.[6] | Cellular toxicity at >0.5-1%; can interfere with assays. |
| Ethanol | Organic Co-solvent | Intermediate stocks | Less toxic than DMSO; volatile. | Lower solubilizing power than DMSO; can precipitate upon dilution. |
| PEG 400 / Water | Co-solvent System | Formulations | Good solubilizer, often used in drug formulations.[7] | Higher viscosity; potential for biological interference. |
| PBS (pH 7.4) | Aqueous Buffer | Diluent | Physiologically relevant pH. | Very Poor Solubility. Likely near the compound's pI. |
References
-
Avdeef, A., & Tsinman, O. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IROCHELATE. [Link]
-
Gavali, S. M., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Avdeef, A., & Tsinman, O. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Do, D. P., et al. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isoelectric point. Wikipedia. [Link]
-
The influence of pH on solubility in water. (n.d.). Course Hero. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Al-Hamidi, H. (2014). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository. [Link]
-
Keck, C. M., & Müller, R. H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, and successful synthesis is crucial for advancing research.
This guide provides an in-depth look at the common synthetic challenges, with a specific focus on the identification and mitigation of side reaction products. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter during your experiments.
Section 1: The Primary Synthetic Route: The Ideal Reaction
The most common and direct route to this compound is the condensation reaction between 2-amino-4-pyridinecarboxylic acid and an α-haloketone, such as 2-bromoacetophenone. This reaction, a variation of the classic Tschitschibabin synthesis, proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
Intended Reaction Mechanism
The reaction begins with the nucleophilic attack of the pyridine nitrogen of 2-amino-4-pyridinecarboxylic acid on the electrophilic carbon of 2-bromoacetophenone. This forms an N-phenacylpyridinium intermediate. Subsequent deprotonation of the exocyclic amino group by a base leads to a zwitterionic species that undergoes intramolecular cyclization and dehydration to yield the final product.
Caption: Intended reaction pathway for the synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the formation of specific side products.
FAQ 1: "My final product is contaminated with a significant amount of a less polar, UV-active impurity. Mass spectrometry suggests it's 2-phenylimidazo[1,2-a]pyridine. What is happening?"
Answer: You are likely observing the decarboxylated side product.
This is the most common and often most significant side reaction in this synthesis. The carboxylic acid group at the 7-position (originating from the 4-position of the aminopyridine starting material) can be lost as carbon dioxide under the thermal conditions of the reaction.
Causality: Pyridinecarboxylic acids can undergo decarboxylation upon heating, although the stability varies with the position of the carboxyl group. While isonicotinic acids (4-carboxy) are generally more stable than picolinic acids (2-carboxy), the elevated temperatures often used in imidazo[1,2-a]pyridine synthesis (e.g., refluxing in ethanol, propanol, or DMF) are sufficient to induce this side reaction[1][2]. The reaction can occur either from the starting material (2-amino-4-pyridinecarboxylic acid) before cyclization or from the final product.
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical factor. Avoid excessive heating. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal balance.
-
Solvent Choice: Consider using a lower-boiling point solvent if your reaction conditions allow. For example, refluxing in isopropanol instead of n-butanol or DMF.
-
Reaction Time: Do not run the reaction for longer than necessary. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the work-up. Prolonged heating will favor decarboxylation.
Experimental Protocol: Optimizing Reaction Temperature
-
Set up three parallel reactions in small scale (e.g., 0.5 mmol).
-
Use the same solvent and reagent stoichiometry in each.
-
Run the reactions at three different temperatures (e.g., 60 °C, 80 °C, and 100 °C).
-
Monitor each reaction every hour by LC-MS, quantifying the ratio of the desired product to the decarboxylated side product.
-
Select the temperature that provides the best conversion to the desired product with the minimal formation of the side product within a reasonable timeframe.
FAQ 2: "My reaction is sluggish, and after work-up, I recover a lot of my 2-amino-4-pyridinecarboxylic acid starting material along with a new, more polar spot on TLC. What is this polar spot?"
Answer: You are likely observing the uncyclized N-phenacylpyridinium intermediate.
The synthesis is a two-step process: N-alkylation followed by cyclization. If the cyclization step is inefficient, the stable salt intermediate will accumulate in the reaction mixture.
Causality: The final intramolecular cyclization requires the deprotonation of the exocyclic amino group. If the base is too weak, or if there is insufficient heat to overcome the activation energy of the cyclization and dehydration steps, the reaction can stall at the intermediate stage.
Troubleshooting & Prevention:
-
Base Selection: A common base for this reaction is sodium bicarbonate (NaHCO₃). If the reaction is stalling, consider a slightly stronger, non-nucleophilic base like sodium carbonate (Na₂CO₃) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Ensure Proper Mixing: The starting material, 2-amino-4-pyridinecarboxylic acid, can be poorly soluble in some organic solvents. Ensure the reaction mixture is well-stirred to facilitate the reaction.
-
Temperature: While high temperatures can cause decarboxylation, insufficient heat will prevent cyclization. Refer to the temperature optimization protocol in FAQ 1 to find a suitable temperature.
Caption: Troubleshooting flowchart for common synthesis issues.
FAQ 3: "My reaction mixture turned into a dark, intractable tar, making purification impossible. What went wrong?"
Answer: This is likely due to polymerization or decomposition under harsh conditions.
Causality: The starting materials and intermediates have multiple reactive sites. Under overly harsh conditions (e.g., very high temperatures, presence of strong, nucleophilic bases, or presence of oxygen), these can lead to undesired polymerization or decomposition pathways. The α-haloketone itself can self-condense or react unpredictably under these conditions.
Troubleshooting & Prevention:
-
Controlled Addition: Add the 2-bromoacetophenone solution slowly to the solution of the aminopyridine at a controlled temperature. This prevents a rapid exotherm and high local concentrations of the reactive halide.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that lead to colored, tarry impurities.
-
Milder Base: Avoid strong nucleophilic bases like NaOH or KOH, which can promote side reactions with the ketone or the halide. Stick to carbonate bases or sterically hindered organic bases.
-
Purification of Reagents: Ensure your starting materials, especially the 2-bromoacetophenone, are pure. Old or impure α-haloketones can contain acidic byproducts (HBr) or decomposition products that interfere with the reaction.
Section 3: Summary of Key Side Products
The following table provides a quick reference for the major potential side products, their characteristics, and preventative measures.
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Prevention Strategy |
| 2-Phenylimidazo[1,2-a]pyridine | 194.23 | Excessive heat, prolonged reaction time. | Reduce temperature and reaction time. Use a lower boiling point solvent. | |
| N-Phenacylpyridinium Intermediate | 336.27 (as HBr salt) | Insufficient heat, weak base, poor solubility. | Moderate temperature increase, use of a stronger base (e.g., Na₂CO₃), ensure vigorous stirring. | |
| Polymeric/Tarry Materials | N/A | Variable | Very high temperatures, strong nucleophilic bases, impure reagents. | Controlled reagent addition, use of inert atmosphere, employ milder bases (carbonates). |
Section 4: Purification Strategies
If side products have formed, effective purification is key to obtaining the desired compound with high purity.
Protocol: Purification of this compound
-
Initial Work-up: After the reaction is complete, cool the mixture and, if a solid has precipitated, filter it. If not, concentrate the reaction mixture under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted 2-amino-4-pyridinecarboxylic acid and any basic impurities will move to the aqueous layer.
-
Back-extract the aqueous layer with ethyl acetate to recover any desired product that may have partitioned.
-
To separate the desired carboxylic acid product from the neutral decarboxylated side product, wash the combined organic layers with a mild aqueous base solution (e.g., saturated NaHCO₃). The desired product will be deprotonated and move into the aqueous basic layer. The less polar, decarboxylated side product will remain in the organic layer.
-
-
Isolation of the Desired Product:
-
Separate the aqueous basic layer containing the product salt.
-
Cool this aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the product precipitates (typically around pH 4-5).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether or hexanes to remove any residual organic impurities.
-
-
Final Purification (If Necessary):
-
Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.
-
Chromatography: If significant impurities remain, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is often effective. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Tschitschibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2096. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
Sources
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique biological activities and chemical properties of imidazo[1,2-a]pyridines make them highly valuable, but their synthesis can present specific challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is yielding very little or none of my target imidazo[1,2-a]pyridine. What are the common causes and how can I improve the yield?
Answer: Low or no yield is one of the most common frustrations in organic synthesis. For imidazo[1,2-a]pyridines, the cause can often be traced back to one of several key areas. Let's break down the diagnostic process.
A. Sub-Optimal Reaction Conditions
The interplay of solvent, temperature, and reaction time is critical.
-
Solvent Choice: The polarity and boiling point of your solvent can dramatically affect reaction rates and equilibria. Solvents like DMF, ethanol, n-BuOH, and even water have been successfully employed.[3][4] Protic solvents with medium polarity, for instance, can facilitate some reactions by promoting product precipitation, which drives the equilibrium forward.[3] It is highly recommended to perform small-scale solvent screening experiments to identify the optimal medium for your specific substrate combination.
-
Reaction Temperature: Many syntheses of this scaffold require elevated temperatures to overcome activation energy barriers.[4] For example, the classic Tschitschibabin reaction often requires temperatures of 150-200 °C.[5] However, excessively high temperatures can lead to the decomposition of starting materials or the final product. A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C, reflux) is a prudent optimization step.
-
Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction's progress regularly using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal duration.[4]
-
Atmosphere: While many modern procedures are robust, some reactions, particularly those involving sensitive catalysts or intermediates, may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or moisture-related side reactions.[4] Conversely, some copper-catalyzed methods advantageously use air as the oxidant.[6]
B. Reagent and Catalyst Issues
-
Reagent Purity: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can interfere with the reaction or introduce competing side reactions.
-
Catalyst Activity: If your reaction is catalyst-dependent (e.g., using Copper, Iron, or an acid catalyst), ensure the catalyst is active.[6][7] For solid catalysts, ensure proper activation and adequate mixing. For acid catalysts like NH₄Cl or I₂, ensure the correct stoichiometry is used, as too much or too little can be detrimental.[8][9]
C. Inefficient Workup and Purification
Significant product loss can occur during the workup and purification stages.[10] Optimize your extraction pH and ensure your chromatography conditions (solvent system, silica gel activity) are well-suited for your specific imidazo[1,2-a]pyridine derivative to minimize these losses.
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products or Side Reactions
Question: My TLC/LC-MS shows multiple spots, indicating the formation of side products. How can I improve the reaction's selectivity?
Answer: The formation of side products is a common issue that complicates purification and reduces the yield of your desired compound. Key strategies to enhance selectivity are outlined below.
-
Control Reactant Stoichiometry: Carefully controlling the ratio of your reactants is paramount. An excess of one component can lead to undesired follow-on reactions or the formation of byproducts.[4]
-
Incomplete Cyclization: A frequent side product is a stable, uncyclized intermediate.[10] The cyclization step is often a condensation that eliminates water. Driving this step to completion may require:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy for the final ring-closing step.[10]
-
Dehydration: Removing water as it forms can shift the equilibrium toward the cyclized product. This can be achieved with a Dean-Stark apparatus in high-boiling solvents or by adding a compatible drying agent.[10]
-
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially when using oxidative conditions (e.g., in some copper-catalyzed aerobic reactions), leading to the formation of an N-oxide.[10] To prevent this, use the mildest effective oxidant and carefully control its stoichiometry and the reaction temperature.[10]
-
Regioisomer Formation: When using substituted 2-aminopyridines, you may face challenges with regioselectivity. The initial nucleophilic attack and subsequent cyclization can potentially occur in different ways, leading to isomeric products. The outcome is highly dependent on both steric and electronic factors of the substituents and the reaction conditions.[11] Careful selection of the synthetic method can often mitigate this issue.
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic method should I choose for my target imidazo[1,2-a]pyridine?
Answer: The optimal synthetic route depends on the desired substitution pattern and the availability of starting materials. Several powerful methods exist, each with distinct advantages and limitations.
| Synthesis Method | General Reaction | Typical Conditions & Reagents | Yield Range | Key Advantages | Key Disadvantages |
| Tschitschibabin / Ortoleva-King | 2-Aminopyridine + α-Haloketone or Ketone + Iodine | Often neat or in solvents like H₂O, Cyclohexane; High temp (100-200°C).[5][12] | 40-96%[1] | One-pot, uses readily available starting materials, catalyst-free options exist.[1][12] | Can require high temperatures; may have moderate yields depending on substrate.[1] |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., NH₄Cl, I₂); often at RT or with mild heating.[8][9][13] | 80-95%[8] | High atom economy, excellent yields, creates high molecular diversity in a single step.[3] | Isocyanides can be toxic and have strong odors. |
| A³ Coupling / Cycloisomerization | 2-Aminopyridine + Aldehyde + Terminal Alkyne | Copper catalyst (e.g., CuI, CuSO₄); often in solvents like toluene or aqueous media.[6][14] | Good to Excellent[14] | Efficiently builds complexity; allows for diverse substitutions at the 2 and 3 positions.[5] | Requires a metal catalyst which may need to be removed from the final product. |
| Modern C-H Functionalization | Pre-formed Imidazo[1,2-a]pyridine + Coupling Partner | Transition metal catalysts (e.g., Pd, Cu); often requires specific directing groups or conditions.[12][15] | Variable | Allows for late-stage functionalization of the core, which is valuable in drug discovery.[12][15] | Can suffer from regioselectivity issues; may require expensive catalysts and ligands.[15] |
FAQ 2: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine core?
Answer: While specific mechanisms vary by reaction type, a common pathway involves two key steps:
-
N-Alkylation/Condensation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile, attacking an electrophilic carbon. In the Tschitschibabin reaction, this is the carbon bearing a halogen on an α-haloketone. In multicomponent reactions, an imine is first formed between the 2-aminopyridine and an aldehyde, which is then attacked by another reactant.[3][9]
-
Intramolecular Cyclization & Aromatization: The exocyclic amino group then acts as a nucleophile, attacking a nearby electrophilic center (often a carbonyl or iminium carbon) to form the five-membered imidazole ring. A final dehydration or oxidation step then leads to the stable, aromatic imidazo[1,2-a]pyridine core.
The diagram below illustrates a plausible mechanism for a GBB-type reaction.
Caption: A simplified mechanism for the GBB reaction.[3]
FAQ 3: Are there green and sustainable methods for this synthesis?
Answer: Yes, the development of "green" synthetic routes is an active area of research. Notable advancements include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often leading to cleaner reactions with fewer side products.[5][8]
-
Aqueous Media: Some protocols, such as the Cu(II)-Ascorbate-catalyzed A³-coupling, have been developed to work efficiently in aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS).[14]
-
Catalyst-Free Conditions: Certain methods, particularly for reacting α-haloketones with 2-aminopyridines, can proceed efficiently without any catalyst, simply by heating the reactants.[5] This simplifies purification and reduces metallic waste.
-
Multi-component Reactions (MCRs): Reactions like the GBB are inherently green as they build complex molecules from simple starting materials in a single step, maximizing atom economy and reducing the number of synthetic operations and waste-generating purification steps.[3][8]
Experimental Protocols
Protocol 1: Ortoleva-King Type Synthesis using Iodine
This protocol describes a green, iodine-catalyzed synthesis of 2-phenylimidazo[1,2-a]pyridine.[12]
Materials:
-
2-Aminopyridine (1 mmol, 94 mg)
-
Acetophenone (1 mmol, 120 mg)
-
Iodine (I₂) (10 mol%, 25.4 mg)
-
Cyclohexane (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine, acetophenone, and cyclohexane.
-
Add the iodine catalyst to the mixture.
-
Heat the reaction mixture to reflux (approx. 81°C) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Stir until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol describes a one-pot, three-component synthesis using an acid catalyst.[8][9][16]
Materials:
-
2-Aminopyridine (1 mmol, 94 mg)
-
Benzaldehyde (1 mmol, 106 mg)
-
tert-Butyl isocyanide (1 mmol, 83 mg)
-
Ammonium chloride (NH₄Cl) or Iodine (I₂) (5-10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-aminopyridine and benzaldehyde in ethanol.
-
Add the acid catalyst (e.g., NH₄Cl or I₂).
-
Add the tert-butyl isocyanide dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) as needed.[8]
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, a precipitate may form. If so, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization as needed.
References
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Full article: Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. (2018). Taylor & Francis Online. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Troubleshooting the Crystallization of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Welcome to the technical support center for 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the crystallization of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own experiments. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and obtaining it in a highly pure, crystalline form is a critical step for downstream applications.[1][2] This guide follows a logical, question-and-answer format to directly address the issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
1. My compound won't crystallize at all. What are the first steps?
This is a common starting problem, often rooted in issues of supersaturation or nucleation. Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at a given temperature.[3] If crystals do not form, it's because the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.
Causality and Troubleshooting Strategy:
Your primary goal is to create a state of supersaturation that is optimal for nucleation and growth. Too low, and nothing happens. Too high, and you risk "oiling out" or precipitating amorphous material.
Workflow: Achieving Nucleation
Caption: Initial troubleshooting workflow for crystallization failure.
Experimental Protocol: Systematic Solvent Screening
The choice of solvent is the most critical factor.[4] For a carboxylic acid like your compound, polar solvents capable of hydrogen bonding are often a good starting point.[5][6]
-
Selection: Choose a range of 5-10 solvents with varying polarities (e.g., Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Toluene, Water).
-
Solubility Test:
-
Place ~10 mg of your compound into separate test tubes.
-
Add the first solvent dropwise at room temperature until the solid dissolves. Record the volume. A good solvent will require a moderate amount (e.g., 0.5-2 mL). If it dissolves in just a few drops, it's likely too soluble. If it barely dissolves in >3 mL, it's likely not soluble enough.
-
Take the tubes where the compound was sparingly soluble and heat them gently in a water bath. A good crystallization solvent will fully dissolve the compound upon heating.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe which solvents yield crystalline material.
-
If no crystals form, try refrigerating the tubes overnight.
-
Data Summary: Solvent Selection Guide
| Solvent Class | Example(s) | Interaction with Carboxylic Acid | Typical Behavior |
| Protic | Ethanol, Isopropyl Alcohol (IPA) | Strong H-bonding | Often good solubility at high temp, lower at low temp. Good candidates. |
| Aprotic Polar | Acetone, Ethyl Acetate, DMF | H-bond acceptor | Can be effective. DMF is known to have strong interactions with COOH groups.[5] |
| Aprotic Nonpolar | Toluene, Heptane | Weak interaction | Likely poor solubility. Often used as an "anti-solvent". |
| Ethers | Dioxane, THF | Moderate | Can sometimes work, but may form solvates. |
2. I'm getting an oil or an amorphous solid instead of crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the solute is lower than the temperature of the solution.
Causality and Troubleshooting Strategy:
The key is to slow down the process to give the molecules time to arrange themselves into an ordered crystal lattice.[3]
-
Reduce Supersaturation: Use a more dilute solution. Start with more solvent or add a small amount of warm solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Decrease Cooling Rate: Instead of placing the flask on an ice bath, allow it to cool to room temperature on the bench, then transfer it to a 4°C refrigerator. Insulating the flask (e.g., with glass wool) can slow cooling even further.
-
Change Solvent System: Try a solvent in which your compound is less soluble. This requires a higher temperature to dissolve, providing a larger window for slow cooling and crystallization. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like DMF or ethanol) and slowly add a "poor" solvent (like water or heptane) at an elevated temperature until the solution becomes slightly turbid, then allow it to cool.[7]
3. My crystal yield is very low. How can I improve it?
Low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process is complete.
Causality and Troubleshooting Strategy:
To maximize yield, you need to minimize the final solubility of your compound without compromising purity.
-
Optimize Temperature: Ensure you are cooling to a sufficiently low temperature. After cooling to room temperature, placing the solution at 4°C or even -20°C (if the solvent allows) for several hours can significantly increase the yield.
-
Solvent Volume: Using the minimum amount of hot solvent required to fully dissolve your compound is crucial. Any excess solvent will increase the amount of compound that remains in solution upon cooling.
-
Induce Secondary Crystallization: After filtering the initial crop of crystals, try concentrating the mother liquor by evaporating a portion of the solvent and cooling again. This second crop may be of lower purity but can be re-purified.
-
Anti-Solvent Addition: If your compound is still quite soluble at low temperatures, you can add an anti-solvent to the cold mother liquor to precipitate more material. Add the anti-solvent slowly to avoid crashing out amorphous solid.
4. The purity of my crystals is poor. What are the likely causes and how do I improve it?
Impurities can compromise crystal purity in several ways: by being trapped in the crystal lattice (incorporation), by adsorbing to the crystal surface, or by being present in the residual mother liquor coating the crystals.[8][9][10] The strategy for removal depends on the mechanism of contamination.
Workflow: Diagnosing and Improving Purity
Caption: Decision tree for troubleshooting crystal purity issues.
Experimental Protocol: Diagnostic Slurry Wash
This protocol helps determine if impurities are on the surface or incorporated within the crystal.[8][9]
-
Prepare Saturated Solution: Create a saturated solution of your purest available this compound in the crystallization solvent at room temperature. If you don't have a pure standard, use the mother liquor from the crystallization.
-
Slurry: Add your impure, dried crystals to this saturated solution. The goal is to wash the surface without dissolving the bulk of the crystals.
-
Agitate: Stir the slurry gently for 1-2 hours at a constant temperature. This allows surface-adsorbed impurities to equilibrate into the solvent.
-
Isolate and Analyze: Filter the crystals, wash them briefly with fresh cold solvent, and dry them thoroughly.
-
Compare: Analyze the purity of the slurry-washed crystals via HPLC or another quantitative method and compare it to the starting impure material. A significant increase in purity suggests the issue was primarily surface adsorption.[9]
5. My crystals are very fine needles (acicular) and difficult to filter. Can I change the crystal shape (habit)?
Yes. Crystal habit, or the external shape of a crystal, is highly dependent on the crystallization conditions and can be modified.[11] Needle-like (acicular) habits often arise from very rapid crystal growth along one axis. These shapes can lead to poor filtration, low bulk density, and poor flow properties.
Causality and Troubleshooting Strategy:
The goal is to inhibit growth on the fastest-growing crystal faces to encourage the formation of more uniform, equant (block-like) crystals.
-
Solvent Choice: The solvent has a profound impact on crystal habit.[12] A solvent that strongly interacts with a specific crystal face can slow its growth. Experiment with different solvents from your screening study; a solvent that gives a lower yield might produce a better crystal habit.
-
Lower Supersaturation: Crystallizing from a more dilute solution or cooling more slowly reduces the driving force for growth, often leading to more well-defined, less acicular crystals.
-
Additives/Impurities: Sometimes, small amounts of a specific additive or even a known impurity can act as a habit modifier by adsorbing to certain crystal faces.[13] This is an advanced technique that requires careful screening.
-
Sonocrystallization: Applying ultrasound during crystallization can promote nucleation and lead to smaller, more uniform crystals with a different habit.[14]
6. I suspect I have different crystal forms (polymorphs). How can I confirm this and control it?
Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have vastly different physical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[4]
Causality and Troubleshooting Strategy:
Different polymorphs are often favored under different thermodynamic and kinetic conditions. One form may be the most stable overall (thermodynamic form), while another may form more quickly (kinetic form).
Confirmation of Polymorphism:
You cannot confirm polymorphism by visual inspection alone. You need analytical techniques that probe the crystal lattice.
-
Powder X-Ray Diffraction (PXRD): This is the definitive method. Different polymorphs will produce different diffraction patterns.
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will exhibit different melting points, and may show transitions from one form to another upon heating.
-
Infrared (IR) or Raman Spectroscopy: Different packing arrangements in polymorphs can lead to subtle but measurable shifts in vibrational spectra.
Controlling Polymorphism:
-
Solvent: The choice of solvent is a primary tool for controlling which polymorph crystallizes.[5] A systematic screen is the best approach.
-
Temperature and Cooling Rate: The rate of cooling can determine whether a kinetic or thermodynamic form crystallizes. Slow cooling typically favors the most stable (thermodynamic) polymorph.
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is the most reliable way to ensure that form crystallizes.
References
-
Guiso, M., et al. (2008). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Marine Drugs. Available at: [Link]
-
Griffin, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
-
Griffin, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]
- Lee, J., et al. (2003). Purification of carboxylic acids by complexation with selective solvents. Google Patents.
-
Chadwick, K., et al. (2018). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
Prima, A., et al. (1996). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry. Available at: [Link]
- Midler, M., et al. (2006). Methods of modifying crystal habit. Google Patents.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Chadha, R., et al. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. PMC - NIH. Available at: [Link]
- Furlan, B., et al. (2002). A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. Google Patents.
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Zhang, Z., et al. (2017). Problems, potentials and future of industrial crystallization. Frontiers of Chemical Science and Engineering. Available at: [Link]
- Lin, W. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
-
Myerson, A. S. (2001). The influence of impurities and solvents on crystallization. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
AIJR Books. (2024). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. Available at: [Link]
-
Hock, K. M., et al. (2021). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2020). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]
-
Cruz-Cabeza, A. J., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design. Available at: [Link]
-
Deshpande, A., et al. (2021). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available at: [Link]
-
Singh, A., et al. (2015). Crystal Habit Modification Using Habit Modifiers. ResearchGate. Available at: [Link]
-
Shah, S., et al. (2013). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC - NIH. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Reddit. (2024). [Article]Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]
Sources
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- 5. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
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- 7. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
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- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. books.aijr.org [books.aijr.org]
Addressing poor reproducibility in biological assays with 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Welcome to the technical support center for 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of biological assays involving this compound. Poor reproducibility can hinder scientific progress; this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve consistent and reliable results.
Compound Profile: this compound
The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[1][2] The addition of a carboxylic acid moiety at the 7-position significantly influences the compound's physicochemical properties, which are critical to consider in assay design.
| Property | Value/Information | Significance in Biological Assays |
| Molecular Formula | C₁₄H₁₀N₂O₂ | Essential for calculating molarity. |
| Molecular Weight | 238.24 g/mol | Crucial for accurate stock solution preparation. |
| Structure | Imidazo[1,2-a]pyridine core with a phenyl group at position 2 and a carboxylic acid at position 7. | The heterocyclic core and substituents dictate the molecule's shape, polarity, and potential for interactions. |
| pKa (estimated) | Carboxylic Acid: ~3-5; Imidazopyridine Nitrogen: ~4-6 | The compound's charge state is pH-dependent, affecting solubility, cell permeability, and non-specific binding. The presence of both an acidic and a basic center makes it zwitterionic at certain pH values.[3][4] |
| XLogP3-AA (estimated) | ~2.5 - 3.5 | This estimated value for similar structures suggests moderate lipophilicity, which can lead to non-specific binding to plastics and proteins.[5][6] |
| Aqueous Solubility | Predicted to be low, especially at neutral pH. | Low solubility is a major source of assay variability and can lead to compound precipitation.[7] |
| Appearance | Crystalline solid. | The physical form can impact the dissolution rate.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Due to its predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.
-
Stock Solution Preparation:
-
Weigh out the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing and gentle warming (if necessary). Visually inspect for any particulates.
-
-
Storage:
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light, as imidazopyridine derivatives can be light-sensitive.[8]
-
Q2: I'm seeing precipitate in my assay plate after adding the compound. What's causing this and how can I fix it?
A2: Precipitation is a common issue with compounds that have low aqueous solubility. When the DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution.
-
Causality: The solubility of the compound in the final assay buffer is lower than the working concentration you are trying to achieve. The carboxylic acid group's charge state, which is dependent on the buffer's pH, will significantly affect solubility.
-
Solutions:
-
Decrease the final DMSO concentration: While keeping the compound concentration the same, you can sometimes improve solubility by reducing the final DMSO percentage in your assay. However, be mindful of the impact of DMSO on your specific cell line or enzyme.
-
pH optimization of the assay buffer: The carboxylic acid will be deprotonated and more soluble at a pH above its pKa. If your assay allows, consider increasing the pH of the buffer.[3]
-
Incorporate a surfactant: Adding a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) or Triton X-100 to the assay buffer can help maintain the compound's solubility.[9]
-
Use a solubility-enhancing excipient: In some cases, excipients like cyclodextrins can be used to improve the solubility of hydrophobic compounds, but their compatibility with the specific assay must be validated.
-
Q3: My dose-response curves are not consistent between experiments. What are the likely causes?
A3: Inconsistent dose-response curves often point to issues with compound handling, solubility, or non-specific binding.
-
Potential Causes & Solutions:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use low-retention tips.
-
Compound Precipitation: As mentioned in Q2, precipitation at higher concentrations can lead to a flattening of the dose-response curve. Visually inspect your plates for any precipitate.
-
Non-Specific Binding: The compound may be binding to the plasticware, reducing the effective concentration in the assay. This is especially problematic at lower concentrations. Pre-treating plates with a blocking agent can mitigate this.[9]
-
Cell Seeding Density: In cell-based assays, ensure that the cell seeding density is consistent across all experiments, as this can significantly impact the results.
-
Troubleshooting Guide: Cell-Based Assays
Problem 1: High variability between replicate wells.
-
Question: I'm observing a high coefficient of variation (%CV) in my replicate wells treated with this compound. What's going on?
-
Answer: High variability is often a sign of inconsistent compound delivery or uneven cell growth.
-
Workflow for Troubleshooting High Variability:
Caption: Troubleshooting workflow for high replicate variability.
-
Detailed Steps:
-
Visual Inspection: Before adding your detection reagent, inspect the assay plate under a microscope. Look for uneven cell monolayers, which can be caused by improper cell seeding or "edge effects." Also, look for any visible compound precipitate in the wells.
-
Compound Solubility: Prepare a serial dilution of the compound in your assay buffer and let it sit for the duration of your experiment. Check for any precipitation at the end of the incubation period. If you see a precipitate, you will need to adjust your protocol as described in FAQ Q2.
-
Pipetting Technique: For viscous solutions like DMSO stocks, use reverse pipetting to ensure accurate dispensing. Always use calibrated pipettes and low-retention tips.
-
-
Problem 2: The compound shows lower potency in cell-based assays compared to biochemical assays.
-
Question: My IC₅₀ value is significantly higher in my cellular assay than in my enzymatic assay. Why the discrepancy?
-
Answer: This is a common observation and can be attributed to several factors related to the complexity of a cellular environment.
-
Decision Tree for Potency Discrepancies:
Caption: Factors contributing to lower potency in cellular assays.
-
Explanation:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. The carboxylic acid group will be charged at physiological pH, which can reduce passive diffusion across the lipid bilayer.
-
Efflux Pumps: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing the intracellular concentration.
-
Protein Binding: The compound can bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to enter the cells.[10][11] The carboxylic acid moiety is known to facilitate binding to albumin.[10] Consider using serum-free media for a short duration during compound treatment, if your cells can tolerate it, to assess the impact of serum proteins.
-
-
Troubleshooting Guide: Biochemical/Enzymatic Assays
Problem: I'm seeing time-dependent inhibition or a high degree of non-specific binding.
-
Question: The inhibitory effect of my compound seems to increase with pre-incubation time, and I'm getting a high background signal. What could be the cause?
-
Answer: These issues can be related to compound aggregation or non-specific binding to the enzyme or other assay components.
-
Key Considerations:
-
Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), some small molecules can form aggregates that non-specifically inhibit enzymes. This often presents as time-dependent inhibition and can be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Non-Specific Binding to Assay Plates: Lipophilic compounds can bind to the surface of microplates.[12] This can be addressed by:
-
Ionic Interactions: The negatively charged carboxylic acid can interact with positively charged residues on the protein surface, leading to non-specific binding. Increasing the ionic strength of the buffer with NaCl (50-150 mM) can help to disrupt these interactions.[9]
-
-
Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.38 mg of this compound.
-
Add 1.0 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions:
-
Create a set of intermediate dilutions from your 10 mM stock in 100% DMSO (e.g., 1 mM, 100 µM). This minimizes the volume of the 10 mM stock you need to handle for each experiment.
-
-
Prepare Final Working Solutions (Serial Dilution):
-
Perform a serial dilution of the highest desired concentration in your assay buffer. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control. For example, if your highest concentration is 100 µM, and your assay can tolerate 1% DMSO, you would add 1 µL of a 10 mM stock to 99 µL of assay buffer.
-
Protocol 2: Generic Cell-Based Assay Workflow
This protocol provides a general framework. You will need to optimize it for your specific cell line and assay endpoint.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well or 384-well plate at a pre-determined optimal density.
-
Incubate for 18-24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare your compound serial dilutions as described in Protocol 1.
-
Carefully add the compound dilutions to the appropriate wells. Remember to include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Add the detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® for viability, a fluorescent substrate for an enzyme activity assay).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to your controls.
-
Plot the dose-response curve and calculate the IC₅₀/EC₅₀ using a suitable software package.
-
Workflow Diagram:
Caption: General workflow for a cell-based assay.
-
References
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Strategies for reducing non-specific binding in receptor assays. Benchchem.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
- High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Link.
- Imidazopyridine derivatives as ligands for different biological targets. Theses.
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegener
- High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. PubMed.
- Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. NIH.
- Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- Rationale for a Small Molecule Non-Specific Binding. Sigma-Aldrich.
- 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136. PubChem.
- Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed.
- 2-Phenylimidazo[1,2-a]pyrimidine | C12H9N3 | CID 204149. PubChem.
- 2-Phenyl-imidazo[1,2-a]pyridine-7-carboxylic acid. Sigma-Aldrich.
- Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-
- List of carboxylic acid compounds that have been associated with toxic reactions (continued).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US.
- Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Educ
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Synthesis and identific
- Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. NIH.
- Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Springer Link.
- 2-phenylimidazo[1,2-a]pyridine AldrichCPR. Sigma-Aldrich.
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid. Chemrio.
- Tests for Carboxylic Acids - MeitY OLabs. YouTube.
- An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjug
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid, 98%. Fisher Scientific.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH.
- 4105-21-9|2-Phenylimidazo[1,2-a]pyridine|BLD Pharm. BLD Pharm.
- Pyridines and Imidazaopyridines With Medicinal Significance.
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid, 98%. Thermo Fisher Scientific.
- pKa Data Compiled by R. Williams.
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability and Handling of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid in Solution
Introduction: The 2-phenylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a valuable building block in drug discovery and materials science. However, its heterocyclic, electron-rich nature presents specific stability challenges in solution that can impact experimental reproducibility and lead to inaccurate results.[] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers anticipate, identify, and mitigate stability issues.
Section 1: Frequently Asked Questions (FAQs) on Handling and Stability
This section addresses common queries encountered during the dissolution, storage, and use of this compound.
Q1: What are the recommended storage and handling conditions for the solid compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated environment, protected from light.[5] The carboxylic acid moiety can make the compound hygroscopic; therefore, minimizing exposure to atmospheric moisture is crucial.
Q2: I'm having difficulty dissolving the compound. What solvents are recommended?
The solubility is dictated by the carboxylic acid group. In its neutral (protonated) form, the compound has poor solubility in water but is generally soluble in organic solvents like DMSO, DMF, and methanol.
To dissolve it in aqueous buffers, pH adjustment is necessary. The imidazole nitrogen is the most basic site on the molecule[6], but the carboxylic acid is the most acidic. To solubilize the compound as its carboxylate salt, you must use a basic solution.
Troubleshooting Poor Solubility:
-
Aqueous Solutions: Add a stoichiometric amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. Target a pH of >7.
-
Organic Solvents: High-purity DMSO and DMF are excellent primary solvents for creating stock solutions. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system.
| Solvent Class | Recommended Solvents | Notes |
| Polar Aprotic | DMSO, DMF | Ideal for creating high-concentration stock solutions. Ensure use of anhydrous grade. |
| Polar Protic | Methanol, Ethanol | Good solubility, but potential for esterification if acidic catalysts are present. |
| Aqueous Buffers | PBS, TRIS (pH > 7.5) | Requires pH adjustment with a base to form the soluble carboxylate salt. |
| Non-Polar | Toluene, Hexanes | Very poor solubility. Not recommended. |
Q3: My solution is changing color and showing new peaks on my HPLC. How does pH affect stability?
The imidazo[1,2-a]pyridine ring system is sensitive to both strongly acidic and strongly basic conditions, which can catalyze degradation.
-
Acidic Conditions (pH < 4): While protonation of the basic imidazole nitrogen can occur, strongly acidic conditions may lead to hydrolysis or other acid-catalyzed degradation pathways over time.
-
Neutral to Mildly Basic Conditions (pH 7-9): This is generally the most stable range for the compound in aqueous solution, where it exists as the carboxylate salt.
-
Strongly Basic Conditions (pH > 11): Prolonged exposure to high pH can promote oxidative degradation, as the electron-rich ring becomes even more activated.
If you observe a color change (often to yellow or brown), it is a strong indicator of degradation. You should immediately analyze the sample by HPLC-MS to identify potential degradants and adjust your solution pH to a more neutral range.
Q4: I suspect my compound is degrading due to oxidation. What are the mechanisms and how can I prevent it?
The imidazo[1,2-a]pyridine ring is electron-rich and, therefore, susceptible to oxidation.[] The C-3 position is the most electron-rich and a common site for radical or electrophilic attack.[][7]
Potential Oxidative Pathways:
-
C-3 Oxidation: The primary site of oxidative attack, potentially leading to hydroxylated species or ring-opened products.
-
N-Oxide Formation: Oxidation of one of the ring nitrogens.
-
Homo-coupling: Oxidative conditions can sometimes lead to the formation of dimeric byproducts.[8]
Mitigation Strategies for Oxidative Degradation:
-
De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your assay.
-
Avoid Redox-Active Metals: Trace metal contaminants (e.g., copper, iron) can catalyze oxidation.[9] Use high-purity reagents and consider adding a chelating agent like EDTA if metal contamination is suspected.
Q5: Should I be concerned about light exposure for my solutions?
Yes. The imidazo[1,2-a]pyridine scaffold is known to be photosensitive and is frequently used in photochemical reactions.[7][10][11] Exposure to ambient laboratory light, especially UV or high-energy blue light, can induce degradation.
Best Practices for Photostability:
-
Always store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to light during experimental manipulations.
-
If photostability is a critical concern, perform a photostability study by exposing a solution to a controlled light source and monitoring for degradation over time.
Section 2: Troubleshooting and Investigative Protocols
This section provides systematic workflows for diagnosing and addressing stability problems.
Guide 1: Investigating Unexpected Degradation
If you observe unexpected results, solution color change, or new peaks in your analytical data, follow this systematic troubleshooting workflow.
Caption: Key reactive sites on the imidazopyridine core.
The primary stability concerns are oxidation and photodegradation, both of which are likely to initiate at the C-3 position. The basicity of the imidazole nitrogen makes the molecule's properties highly dependent on pH. By controlling these three factors—oxygen, light, and pH—researchers can significantly improve the stability and reliability of their experimental solutions.
References
-
Gogoi, P., et al. (2021). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry – An Asian Journal. Available at: [Link]
-
Allali, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Request PDF. Available at: [Link]
-
Allali, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]
-
Verma, R., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, W., et al. (2020). Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid. Organic Letters. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
Di Maria, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Available at: [Link]
-
MDPI. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]
-
MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
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- 9. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
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Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important scaffold and aim to optimize their synthetic routes to achieve high purity and yield. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] However, their synthesis, particularly of specifically functionalized derivatives like the 7-carboxylic acid analogue, can present unique challenges.
This guide provides troubleshooting advice and answers to frequently asked questions in a direct, problem-solving format. We will delve into the causality behind common issues and provide robust, field-proven protocols to overcome them.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Reaction Yield & Significant Unreacted Starting Material
Question: My reaction yield is consistently low (<40%), and my crude NMR and LC-MS analyses show a large amount of unreacted 2-amino-4-carboxypyridine. I am reacting it with 2-bromoacetophenone in ethanol with sodium bicarbonate as the base. What is causing the incomplete conversion?
Answer: This is a common issue that typically points to one of several factors related to reaction kinetics and equilibrium. The core of this synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5]
-
Causality—The Intermediate Salt: The first step of the mechanism is the SN2 reaction between the endocyclic nitrogen of the pyridine and the 2-bromoacetophenone to form an N-phenacylpyridinium bromide intermediate.[5] This is followed by an intramolecular cyclization. If this intermediate is stable and the subsequent cyclization is slow, you will observe an incomplete reaction.
-
Solution—Driving the Cyclization:
-
Increase Temperature: While room temperature can work, heating the reaction is often necessary to drive the cyclization forward.[6] Try refluxing in a higher-boiling solvent like isopropanol or acetonitrile.
-
Choice of Base: Sodium bicarbonate is a relatively weak base. The cyclization step involves the deprotonation of the exocyclic amino group, which then acts as the nucleophile for ring closure. A stronger, non-nucleophilic base can be more effective. Consider using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.[7]
-
Water Removal: The condensation reaction releases a molecule of water.[6] While not always necessary, in sluggish reactions, the presence of water can inhibit the reaction equilibrium. Performing the reaction under anhydrous conditions or with a Dean-Stark trap in a suitable solvent (e.g., toluene) can improve yields.[6]
-
Issue 2: Formation of a Decarboxylated Impurity
Question: My mass spectrometry analysis shows a significant impurity with a mass corresponding to 2-phenylimidazo[1,2-a]pyridine (M-44). How can I prevent the loss of my carboxylic acid group?
Answer: The decarboxylation of the 7-carboxylic acid group is a classic example of impurity formation under harsh thermal conditions. The imidazopyridine ring system can facilitate this process, especially at elevated temperatures.
-
Causality—Thermal Instability: The C-C bond connecting the carboxylic acid to the aromatic ring can cleave at high temperatures, releasing CO₂. This is often exacerbated in the presence of trace acids or metals.
-
Solution—Milder Reaction Conditions:
-
Temperature Control: This is the most critical parameter. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Aim for temperatures below 100°C if possible.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating will favor decarboxylation.
-
Solvent-Free and Mechanochemical Methods: Greener chemistry approaches, such as solvent-free reactions or mechanochemistry (ball milling), often proceed at room temperature and can significantly reduce thermal decomposition.[1][8] These methods have been successfully applied to the synthesis of the core scaffold and are worth exploring for this derivative.[8]
-
Issue 3: Product Purification Challenges
Question: My crude product is a sticky solid that is very difficult to purify. On a silica gel column, the product either streaks badly or does not elute with standard solvent systems like ethyl acetate/hexane.
Answer: The combination of the basic nitrogen atoms in the imidazopyridine core and the acidic carboxylic acid group makes this molecule zwitterionic and highly polar. This behavior is the root cause of purification difficulties on standard silica gel.[9][10]
-
Causality—Strong Interactions with Silica: The acidic silanol groups on the surface of the silica gel interact strongly with the basic nitrogens of your product, while the polar carboxylic acid group also contributes to strong binding. This leads to poor chromatographic performance.
-
Solution—Alternative Purification Strategies:
-
Acid-Base Extraction: This is often the most effective method. Dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate). Wash with a mild acidic solution (e.g., 1M citric acid) to remove any basic non-acidic impurities. Then, extract your product into an aqueous basic solution (e.g., 1M NaHCO₃). The aqueous layer, now containing the sodium salt of your product, can be washed with an organic solvent to remove neutral impurities. Finally, carefully re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the product precipitates out. The precipitated solid can then be filtered, washed with water, and dried.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[9][10] Try polar solvents like ethanol, methanol, or mixtures with water.
-
Modified Chromatography: If chromatography is necessary, consider these modifications:
-
Additives: Add a small amount of acetic acid or formic acid (e.g., 1%) to your mobile phase to protonate the basic nitrogens and reduce tailing.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase (C18) silica gel.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the 2-phenylimidazo[1,2-a]pyridine core?
A1: The synthesis follows a well-established two-step sequence:[5]
-
N-Alkylation: The process begins with the nucleophilic attack of the nitrogen atom within the pyridine ring (the endocyclic nitrogen) on the α-carbon of the 2-bromoacetophenone. This is a standard SN2 reaction that forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: A base removes a proton from the exocyclic amino group (-NH₂). The resulting amide anion then acts as a nucleophile, attacking the carbonyl carbon of the phenacyl group. This forms a five-membered ring intermediate, which subsequently dehydrates (loses a molecule of water) to yield the final aromatic imidazo[1,2-a]pyridine ring system.[6]
Q2: Which analytical techniques are best suited for monitoring the reaction and identifying impurities?
A2: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring. Use a mobile phase that gives good separation between your starting materials and product (e.g., DCM/Methanol 9:1 with a drop of acetic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the product and impurities. It provides both retention time data and mass-to-charge ratios, which are critical for identifying side products like the decarboxylated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and characterizing any isolated impurities. The proton NMR spectrum of 2-phenylimidazo[1,2-a]pyridines has characteristic shifts that are well-documented.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, which can be used to confirm the elemental composition of your final product, ensuring it is the correct molecule.
Q3: How critical is the quality of the 2-bromoacetophenone starting material?
A3: The purity of your 2-bromoacetophenone is highly critical. This reagent is a lachrymator and can degrade over time. Impurities can include unreacted acetophenone or dibrominated species. Using impure α-haloketone can lead to the formation of side products and lower yields. It is recommended to use freshly purchased or purified (e.g., by recrystallization from hexanes) 2-bromoacetophenone for best results.
Section 3: Protocols and Data
Table 1: Troubleshooting Summary for Impurity Minimization
| Impurity/Issue | Probable Cause | Recommended Parameter Adjustment | Rationale |
| Unreacted Starting Material | Incomplete cyclization | Increase temperature to reflux; switch from NaHCO₃ to a stronger base like DBU or K₂CO₃. | Drives the reaction equilibrium towards the product by facilitating the final ring-closing step.[6][7] |
| Decarboxylated Product | High reaction temperature | Maintain reaction temperature < 100°C; monitor reaction closely and avoid prolonged heating. | Minimizes thermal decomposition and loss of the carboxylic acid functional group. |
| Unknown Polar Impurities | Degradation of starting materials or product | Use purified 2-bromoacetophenone; ensure reaction is performed under an inert atmosphere (N₂ or Ar). | Prevents side reactions from impure reagents and oxidative degradation pathways. |
| Poor Recovery after Column | Strong product interaction with silica gel | Use acid-base extraction for purification; alternatively, add 1% acetic acid to the mobile phase. | Neutralizes the basic sites on the molecule or silica, respectively, allowing for proper elution. |
Protocol 1: Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-pyridine-4-carboxylic acid (1.0 eq), 2-bromoacetophenone (1.1 eq), and anhydrous acetonitrile as the solvent.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Proceed with purification via acid-base extraction as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude solid from Protocol 1 in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL). The product will move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers and wash with fresh ethyl acetate (1 x 50 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl, stirring continuously, until the pH is ~2-3. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold diethyl ether.
-
Dry the purified product under high vacuum to yield this compound as a solid.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Wikipedia. (2023). Sonogashira coupling.
- Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39.
- ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
- Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
- National Institutes of Health (NIH). (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- PubMed. (n.d.). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors.
- ResearchGate. (n.d.). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY.
- National Institutes of Health (NIH). (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- (n.d.). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
- ResearchGate. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol.
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- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Scaling the Synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights, detailed protocols, and robust troubleshooting strategies for scaling this important heterocyclic scaffold from the bench to pilot scale.
Introduction: The Challenge of Scale
This compound is a key structural motif in modern drug discovery, valued for its privileged scaffold that interacts with a wide range of biological targets.[1][2][3] While its synthesis may appear straightforward on a lab scale, the transition to kilogram production introduces significant challenges related to reaction kinetics, thermal management, reagent solubility, and product purification. This document provides a comprehensive framework for navigating these complexities, ensuring a reproducible and efficient scale-up process.
Part 1: The Synthetic Pathway: Mechanism and Protocol
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5][6][7]
Reaction Mechanism
The reaction proceeds via a well-established three-step sequence:
-
SN2 Alkylation: The nucleophilic endocyclic nitrogen of 2-amino-4-picoline-5-carboxylic acid attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion to form an N-alkylated pyridinium intermediate.
-
Intramolecular Cyclization: An intramolecular condensation occurs where the exocyclic amino group attacks the carbonyl carbon of the acetophenone moiety. This step is often base-mediated to deprotonate the amino group, enhancing its nucleophilicity.
-
Dehydration: The resulting bicyclic alcohol intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: The three-step mechanism for imidazo[1,2-a]pyridine formation.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the target compound.
Safety First: 2-Bromoacetophenone is a potent lachrymator and is corrosive.[8] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Reagent Table
| Reagent | M.W. | Amount | Moles | Molar Eq. |
| 2-Amino-4-picoline-5-carboxylic acid | 152.15 | 76.1 g | 0.50 | 1.0 |
| 2-Bromoacetophenone | 199.04 | 100.0 g | 0.50 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 84.0 g | 1.00 | 2.0 |
| Ethanol (200 Proof) | 46.07 | 1.5 L | - | - |
| Water, Deionized | 18.02 | 1.0 L | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (1.5 L) and 2-amino-4-picoline-5-carboxylic acid (76.1 g).
-
Reagent Addition: Begin stirring the suspension and add sodium bicarbonate (84.0 g). The carboxylic acid starting material may not fully dissolve, which is expected.
-
Heating: Heat the reactor contents to 60-65°C. The rationale for this temperature is to ensure a sufficient reaction rate without promoting significant side reactions or solvent loss.
-
α-Haloketone Addition: In a separate vessel, dissolve 2-bromoacetophenone (100.0 g) in ethanol (250 mL). Add this solution to the reactor dropwise over 30-45 minutes using an addition funnel. A controlled addition rate is critical to manage the initial exotherm from the SN2 reaction.
-
Reaction Monitoring: Maintain the reaction temperature at 65-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cool the mixture to 0-5°C for 1 hour to maximize crystallization.
-
Work-up: Filter the resulting slurry through a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 500 mL) to remove inorganic salts and unreacted starting materials, followed by a wash with cold ethanol (250 mL) to remove organic impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.
Part 2: Troubleshooting Guide
Scaling up chemical reactions often uncovers issues not apparent at the bench. This section addresses common problems in a direct question-and-answer format.
Caption: A decision tree for troubleshooting low product yield.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?
Answer: This is a common scale-up challenge. Consider these factors:
-
Reagent Quality: On a larger scale, the impact of impurities in starting materials is magnified. Ensure your 2-amino-4-picoline-5-carboxylic acid is of high purity. 2-bromoacetophenone can degrade over time; using a fresh or newly purified batch is recommended.[8]
-
Insufficient Base: The reaction generates HBr, which must be neutralized. While 2 molar equivalents of NaHCO₃ are specified, poor mixing or low-quality base can lead to a drop in pH, protonating the aminopyridine and halting the reaction. Ensure vigorous stirring to maintain a well-mixed slurry.
-
Poor Solubility: The zwitterionic nature of the aminopyridine starting material can lead to poor solubility in ethanol. While complete dissolution is not required, poor suspension can limit the reaction rate. If the reaction stalls, a small amount of a co-solvent like DMF can be considered, but this will complicate the work-up.
-
Reaction Temperature: If the reaction is proceeding slowly, consider increasing the temperature to 75-80°C (reflux). However, be aware that higher temperatures can increase the rate of impurity formation.
Q2: I'm observing a significant, dark-colored impurity in my final product that is difficult to remove. What is it and how can I prevent it?
Answer: The formation of dark, often polymeric, impurities is typically due to side reactions or degradation.
-
Cause - Self-Condensation: 2-bromoacetophenone can self-condense under basic conditions, especially at elevated temperatures. This is why a controlled, slightly delayed addition of the α-haloketone to the heated aminopyridine suspension is crucial. Adding it all at once to a hot reactor can create localized high concentrations, promoting this side reaction.
-
Cause - Oxidative Degradation: Imidazo[1,2-a]pyridines can be sensitive to air oxidation at high temperatures, leading to colored impurities. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this, especially during long reaction times.
-
Prevention & Removal: The best strategy is prevention through controlled addition and temperature management. If formed, these impurities are often less soluble than the desired product. A hot filtration of the reaction mixture (if the product is soluble at high temp) or a carefully chosen recrystallization solvent system (e.g., Ethanol/Water, Acetic Acid/Water) can be effective for removal.
Q3: The product won't crystallize properly during work-up, or I get an oil. How do I achieve a solid product?
Answer: This issue often points to residual impurities or an incorrect solvent environment.
-
Check for Impurities: Unreacted 2-bromoacetophenone or other greasy side products can act as crystallization inhibitors. Ensure the reaction has gone to completion. An additional wash of the crude product with a non-polar solvent like hexane or MTBE can help remove these impurities.
-
Optimize the Anti-Solvent: The addition of water as an anti-solvent to the ethanol mixture is key to inducing precipitation. The rate of addition and the final solvent ratio are critical. Try adding the water slowly to the cooled ethanol solution while stirring vigorously.
-
pH Adjustment: The product has a carboxylic acid group and a basic nitrogen ring system, making it amphoteric. Its solubility is highly pH-dependent. After the initial filtration, you can redissolve the crude product in a basic aqueous solution (e.g., dilute NaOH), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-precipitate the pure product by acidifying the aqueous layer with HCl to a pH of ~4-5.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base like potassium carbonate or an organic base like triethylamine?
Answer: While other bases can be used, NaHCO₃ is often preferred for scale-up due to its low cost, safety, and moderate reactivity. A stronger inorganic base like K₂CO₃ can work but may more aggressively promote the self-condensation of 2-bromoacetophenone. Organic bases like triethylamine (TEA) can also be effective but will form triethylammonium bromide, which is soluble in ethanol and will require a more complex work-up to remove.[6]
Q2: How can I best monitor this reaction at a large scale without constant sampling?
Answer: While HPLC is the gold standard, process analytical technology (PAT) can be invaluable at scale. An in-situ IR probe (e.g., ReactIR) can monitor the disappearance of the acetophenone carbonyl stretch (~1685 cm⁻¹) and the appearance of product-related peaks in real-time without the need for sampling, providing a clear indication of reaction completion.
Q3: Are there greener or more modern alternatives to this synthesis?
Answer: Yes, the field is continually evolving. Several "greener" approaches have been developed that may be suitable for scaling:
-
Mechanochemistry: Solvent-free synthesis using ball-milling or grinding has been shown to be highly efficient for this class of compounds, eliminating solvent waste entirely.[9][10]
-
Catalytic Methods: Copper or iodine-catalyzed methods that start from acetophenone directly (rather than the bromo-derivative) are gaining traction.[11][12] These methods avoid the use of a lachrymatory reagent but may require catalyst removal steps.
-
Aqueous Ethanol: Using aqueous ethanol as the primary solvent can improve the green profile of the reaction and may be a viable option.[6]
Part 4: Process Workflow & Control
A successful scale-up relies on a well-defined and controlled workflow. Each step presents an opportunity for optimization and quality control.
Caption: End-to-end workflow for the scaled synthesis of the target molecule.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
- ResearchGate. (n.d.). 2-Bromoacetophenone.
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Synlett. (2010). Spotlight 337. Georg Thieme Verlag Stuttgart · New York.
- Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
- National Institutes of Health. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol.
- Kishimoto, T., Uraki, Y., & Ubukata, M. (2008). Synthesis of Bromoacetophenone Derivatives as Starting Monomers for β-O-4 Type Artificial Lignin Polymers. Journal of Wood Chemistry and Technology, 28(2).
- National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH.
- ResearchGate. (n.d.). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- Royal Society of Chemistry. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Publishing.
- ResearchGate. (n.d.). Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry.
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
- ResearchGate. (n.d.). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Taylor & Francis Online. (2018).
- SciELO. (n.d.). Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Organic Chemistry Portal. (2016).
- ResearchGate. (n.d.). Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands | Request PDF.
- ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Royal Society of Chemistry. (n.d.).
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid.
- University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid synthesis.
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
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Technical Support Center: Purification of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid Derivatives
Introduction
The 2-phenylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents, including the well-known hypnotic zolpidem.[1][2] The introduction of a carboxylic acid moiety at the 7-position fundamentally alters the molecule's physicochemical properties, creating a compound that is both acidic and basic. This amphoteric nature presents unique and often frustrating challenges during purification.
This guide provides researchers, chemists, and drug development professionals with a dedicated resource for refining purification protocols for this specific class of molecules. We move beyond generic advice to offer targeted, mechanism-driven strategies that address the inherent chemical properties of these derivatives. Our goal is to empower you to diagnose issues, optimize your workflow, and achieve high purity with improved yield and reproducibility.
Section 1: The Critical Role of Physicochemical Properties
Success in purification begins with a deep understanding of the molecule's behavior in solution. 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid derivatives are amphoteric, containing both a basic nitrogen atom in the imidazopyridine ring system and an acidic carboxylic acid group. This duality is the single most important factor governing their purification.
The solubility of these compounds is profoundly dependent on pH.[3][4][5]
-
In acidic conditions (Low pH): The basic pyridine nitrogen is protonated, forming a cationic species that is generally soluble in aqueous media.
-
In basic conditions (High pH): The carboxylic acid is deprotonated, forming an anionic carboxylate salt that is also soluble in aqueous media.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, carrying both a positive and a negative charge. At this point, the net charge is zero, and the molecule exhibits its minimum solubility in aqueous solutions.[6]
Exploiting this pH-solubility profile is the most powerful tool in your purification arsenal.
Sources
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- 2. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Alternatives in p38 MAPK-Targeted Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged" structure, valued for its synthetic tractability and its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system is a cornerstone in the design of numerous therapeutic agents, including a significant number of kinase inhibitors targeting pathways implicated in oncology and inflammatory diseases.[2][3] While the specific compound "2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid" is not extensively characterized in public literature as a kinase inhibitor, the broader class of molecules sharing the core imidazo[1,2-a]pyridine structure has yielded potent inhibitors against kinases such as PI3K, ALK, and p38 Mitogen-Activated Protein Kinase (MAPK).[2][3]
This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based p38 MAPK inhibitor, hereafter referred to as Imidazo-Compound X , against two well-established p38 inhibitors: the first-generation ATP-competitive inhibitor SB203580 and the potent, allosteric inhibitor Doramapimod (BIRB 796) . Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based comparison of their biochemical potency, cellular activity, and selectivity, supported by robust experimental protocols.
Section 1: The p38 MAPK Signaling Pathway and Therapeutic Rationale
The p38 MAPK signaling cascade is a critical intracellular pathway that responds to extracellular stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[4][5] As a key regulator of inflammation and apoptosis, its chronic activation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[6] The pathway consists of a three-tiered kinase cascade, culminating in the activation of p38 MAPK, which then phosphorylates downstream transcription factors and other kinases to mediate a cellular response.[2][7] Inhibition of p38 MAPK is therefore a compelling therapeutic strategy to mitigate pro-inflammatory cytokine production and other pathological cellular responses.[6]
There are four main isoforms of p38: p38α, p38β, p38γ, and p38δ.[2][5] Most therapeutic efforts have focused on p38α, the most abundant and well-characterized isoform involved in inflammatory processes.[2]
Section 2: Comparative Inhibitory Profile
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The table below summarizes the biochemical potency of Imidazo-Compound X (a representative profile derived from published imidazo[4,5-b]pyridin-2-one analogs), SB203580, and Doramapimod against the p38 MAPK isoforms.[8][9]
| Compound | Target Kinase | IC50 (nM) | Binding Mechanism | Key Features |
| Imidazo-Compound X | p38α | 15 - 50 | ATP-Competitive | Potent, good cell permeability, scaffold allows for selectivity tuning. |
| SB203580 | p38α | 50 - 300 | ATP-Competitive | First-generation standard, inhibits p38α and p38β2.[10][11] |
| p38β2 | 500 | ATP-Competitive | Less potent against β isoform.[11] | |
| Doramapimod (BIRB 796) | p38α | 38 | Allosteric (Type II) | High potency, slow dissociation rate, binds inactive DFG-out conformation.[12][13] |
| p38β | 65 | Allosteric (Type II) | Potent against β isoform.[12][13] | |
| p38γ | 200 | Allosteric (Type II) | Less potent against γ and δ isoforms.[12][13] | |
| p38δ | 520 | Allosteric (Type II) | Least potent against δ isoform.[12][13] | |
| Table 1: Comparative biochemical potency of selected p38 MAPK inhibitors. |
Expert Insights on Causality:
-
ATP-Competitive vs. Allosteric Inhibition: SB203580 and Imidazo-Compound X are Type I inhibitors that compete directly with ATP for binding to the active conformation of the kinase. This is a common mechanism, but can sometimes lead to off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. In contrast, Doramapimod is a Type II inhibitor that binds to an allosteric site adjacent to the ATP pocket, stabilizing an inactive (DFG-out) conformation of the kinase.[14] This unique mechanism often confers higher selectivity and can lead to a longer residence time on the target, translating to more durable cellular effects.[15]
-
Selectivity Profile: While highly useful, SB203580 is known to have off-target activity against kinases such as JNK2/3 and RIPK2, which can complicate the interpretation of experimental results.[16][17] Doramapimod, despite its high potency for p38α, also shows activity against JNK2, B-Raf, and other kinases at higher concentrations.[12][13][17] The imidazo[1,2-a]pyridine scaffold offers significant opportunities for structure-based design to improve selectivity by modifying substituents that project into less conserved regions of the kinase.[8][9][18]
Section 3: Experimental Protocols for Inhibitor Evaluation
Validating and comparing kinase inhibitors requires a multi-step approach, moving from biochemical assays to cell-based systems. Here, we provide self-validating protocols for determining inhibitor potency.
In Vitro Biochemical Potency: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The signal intensity directly correlates with kinase activity, making it a robust method for determining IC50 values.[19][20]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, p38α enzyme solution, substrate/ATP mix (e.g., ATF-2 substrate and 100 µM ATP), and serially diluted inhibitor stocks in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor dilution (or DMSO for control) to each well. Add 2 µL of p38α enzyme, followed by 2 µL of the substrate/ATP mix to initiate the reaction.[19]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
ATP Depletion: Incubate at room temperature for 40 minutes.[21]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness Check: Include "no enzyme" controls (background) and "no inhibitor" controls (maximum signal) to calculate Z' factor, ensuring assay quality. A Z' > 0.5 is considered excellent.
-
Cellular On-Target Activity: Western Blot for Phospho-p38
To confirm that an inhibitor is active in a cellular context, we must measure its ability to block the phosphorylation of p38's downstream targets. A Western blot for the phosphorylated form of p38 MAPK itself (at Thr180/Tyr182) is a direct measure of the inhibition of its upstream activating kinases, which is a functional readout of pathway inhibition.[22][23]
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A Comparative Efficacy Analysis of 2-Phenylimidazo[1,2-a]pyridine Derivatives in Oncology and Inflammation
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," a molecular framework that serves as a versatile template for the development of potent and selective therapeutic agents.[1] This guide offers a comprehensive comparison of the efficacy of various 2-phenylimidazo[1,2-a]pyridine derivatives, with a particular focus on their anticancer and anti-inflammatory properties. By synthesizing data from multiple studies, we will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The bicyclic heterocyclic system of imidazo[1,2-a]pyridine has attracted significant attention due to its broad spectrum of biological activities.[2] Derivatives of this core structure have been investigated for their potential as antitubercular, antiviral, antiulcer, and anticancer agents, as well as ligands for benzodiazepine receptors.[3][4] The therapeutic diversity of these compounds stems from the ability to readily modify the scaffold at various positions, allowing for the fine-tuning of their pharmacological properties. This guide will focus on two key therapeutic areas where these derivatives have shown significant promise: oncology and anti-inflammatory applications.
Anticancer Efficacy: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant number of 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as potent anticancer agents.[5] Their primary mechanism of action in this context is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[7]
Comparative Cytotoxicity of Anticancer Derivatives
The in vitro efficacy of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity of several 2-phenylimidazo[1,2-a]pyridine derivatives, demonstrating their potent anticancer effects.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13k | HCC827 (Lung Cancer) | 0.09 | [6] |
| A549 (Lung Cancer) | 0.21 | [6] | |
| SH-SY5Y (Neuroblastoma) | 0.18 | [6] | |
| HEL (Erythroleukemia) | 0.43 | [6] | |
| MCF-7 (Breast Cancer) | 0.15 | [6] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [8] |
| MCF-7 (Breast Cancer) | 2.35 | [8] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [8] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [8] | |
| MCF-7 (Breast Carcinoma) | 11 | [8] | |
| A375 (Human Skin Cancer) | 11 | [8] | |
| Compound 6 | A375 (Melanoma) | 9.7 | [8] |
| WM115 (Melanoma) | <12 | [8] | |
| HeLa (Cervical Cancer) | 35.0 | [8] |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The anticancer activity of these derivatives is directly linked to their ability to inhibit key kinases in the PI3K/Akt/mTOR pathway. For instance, compound 13k has been shown to be a potent PI3Kα inhibitor with an IC50 value of 1.94 nM.[6] Inhibition of this pathway leads to cell cycle arrest, primarily at the G2/M phase, and induces apoptosis in cancer cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Efficacy: A Focus on Carboxylic Acid Derivatives
A series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives has demonstrated significant anti-inflammatory activity, in some cases superior to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[11][12]
Comparative Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of these derivatives was evaluated using the carrageenan-induced rat paw edema model. This model is a well-established assay for screening potential anti-inflammatory agents.
| Compound | R | ED50 (mg/kg) | Reference |
| 5a | H | >100 | [12] |
| 5c | 6-Me | 17.5 | [12] |
| 5d | 7-Me | >100 | [12] |
| 5e | 8-Me | >100 | [12] |
| 5f | 6-Cl | >100 | [12] |
| Indomethacin | - | 30.0 | [12] |
ED50: Effective dose required to produce a 50% reduction in paw edema.
The data clearly indicates that the 6-methyl substituted carboxylic acid derivative (5c ) possesses the most potent anti-inflammatory activity, with an ED50 value significantly lower than that of indomethacin.[12] This highlights a critical structure-activity relationship where substitution at the 6-position of the imidazo[1,2-a]pyridine ring is crucial for enhanced efficacy.
Mechanism of Action: Beyond Cyclooxygenase Inhibition
While NSAIDs like indomethacin primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, some studies suggest that the anti-inflammatory action of these imidazo[1,2-a]pyridine derivatives may be independent of COX inhibition.[11][12] This suggests a novel mechanism of action that warrants further investigation, potentially involving the modulation of other pro-inflammatory signaling pathways.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.[11]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (2-phenylimidazo[1,2-a]pyridine derivatives) or the reference drug (indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Determine the ED50 value for each active compound.
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent efficacy in both oncology and inflammation, often through distinct mechanisms of action. The anticancer derivatives effectively target the PI3K/Akt/mTOR pathway, a cornerstone of cancer cell survival and proliferation. In contrast, the anti-inflammatory 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit potent in vivo activity, potentially through a novel, COX-independent mechanism.
Future research should focus on elucidating the precise molecular targets of the anti-inflammatory derivatives to fully understand their mechanism of action. For the anticancer compounds, further optimization to improve their pharmacokinetic profiles and reduce off-target effects will be crucial for their clinical translation. The continued exploration of the structure-activity relationships of this remarkable scaffold holds great promise for the discovery of next-generation therapeutics for a range of human diseases.
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Validating the target of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid in cancer cells
Validating the target of a novel compound like this compound is a rigorous, multi-step process that forms the bedrock of its preclinical development. It requires a logical progression from unbiased, proteome-wide screening to specific biophysical, biochemical, and genetic validation experiments. By employing orthogonal methods as a self-validating system, researchers can build a high-confidence case for a specific molecular target, elucidating the compound's mechanism of action and paving the way for rational drug development. The use of both small-molecule tools and complementary genetic techniques is critical to building confidence that the drug discovery project is likely to be successful. [19]
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A Comprehensive Guide to Characterizing the Cross-Reactivity of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, and anti-anxiety agents, underscoring the therapeutic promise held within this chemical class.[3][4][5] This guide focuses on a specific member of this family, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, and provides a framework for assessing its target engagement and cross-reactivity profile.
While direct and comprehensive cross-reactivity data for this compound is not extensively available in the public domain, the structural similarity to known kinase inhibitors, particularly those targeting Activin-like Kinase 2 (ALK2), provides a strong rationale for investigating its activity in this domain.[6][7] ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key player in various cellular processes, and its aberrant signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[6][8]
This guide will therefore use ALK2 as a putative primary target to illustrate a comprehensive strategy for characterizing the selectivity of novel compounds based on the 2-phenylimidazo[1,2-a]pyridine scaffold. We will delve into the experimental methodologies required to build a robust selectivity profile, compare its potential performance with other kinase inhibitors, and provide the scientific rationale behind these experimental choices.
The Rationale for Kinase Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, off-target activities can lead to unforeseen side effects or even polypharmacology, which can sometimes be beneficial.[9] Therefore, a thorough understanding of a compound's interaction with the broader kinome is a critical step in its preclinical development.[10] For the imidazo[1,2-a]pyridine class, which has been shown to interact with a variety of protein families, this is of particular importance.[2][4][11]
This guide will focus on three key experimental pillars for assessing the cross-reactivity of our lead compound:
-
In Vitro Kinase Profiling: To quantitatively assess the inhibitory activity against a broad panel of kinases.
-
Cellular Target Engagement: To confirm that the compound interacts with its intended target in a physiological context.
-
Competitive Binding Assays: To elucidate the binding kinetics and affinity for the primary target and key off-targets.
Comparative Analysis: Establishing a Selectivity Benchmark
A crucial aspect of characterizing a new inhibitor is to benchmark its performance against existing compounds. For our putative ALK2 inhibitor, this compound, a comparison with established ALK2 inhibitors and other kinase inhibitors with different selectivity profiles is highly informative.
Table 1: Comparative Kinase Inhibition Profile of Representative ALK2 Inhibitors
| Compound | ALK2 IC50 (nM) | Key Off-Targets | Selectivity Notes | Reference |
| Dorsomorphin | ~100 | VEGFR2, other BMP receptors | Poorly selective, significant off-target activity.[9] | [9] |
| LDN-193189 | ~5 | ALK3, ALK6 | Improved selectivity over Dorsomorphin.[12] | [12] |
| LDN-212854 | ~1 | ALK1, ALK3, ALK6 | High potency and greater selectivity for ALK2 over other ALK subtypes.[8][9] | [8][9] |
| This compound | To be determined | To be determined | Hypothesized to have ALK2 inhibitory activity based on scaffold similarity. | N/A |
This table serves as an illustrative example. The actual inhibitory concentrations and off-targets for this compound would need to be determined experimentally.
Experimental Protocols for Cross-Reactivity Profiling
The following protocols provide a detailed, step-by-step guide for the experimental characterization of this compound.
In Vitro Kinase Selectivity Profiling using a Radiometric Assay
This method provides a quantitative measure of the compound's inhibitory potency against a large panel of protein kinases. The use of a radiometric assay with 33P-ATP is a highly sensitive and direct way to measure kinase activity.
Rationale: By screening against a broad panel of kinases, we can identify both the primary target and potential off-targets, providing a comprehensive selectivity profile. The concentration of ATP is kept near the Km for each kinase to provide a more accurate measure of the inhibitor's potency.
Protocol:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically from 10 mM to 1 nM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of kinase buffer containing ATP and [γ-33P]ATP. The final ATP concentration should be at the apparent Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro Kinase Profiling:
Caption: Workflow for radiometric in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its target protein within the complex environment of a living cell.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]
Rationale: Observing a thermal shift provides strong evidence of target engagement in a physiological setting, which is a critical validation step that bridges the gap between biochemical assays and cellular responses.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cell line where ALK2 signaling is active) to 80-90% confluency.
-
Treat the cells with this compound at various concentrations (and a vehicle control) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (e.g., ALK2) at each temperature by Western blotting or other protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
CETSA Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Competitive Binding Assay for Affinity Determination
This assay measures the ability of an unlabeled compound to compete with a known, labeled ligand for binding to the target protein. This allows for the determination of the inhibitor's binding affinity (Ki).
Rationale: A competitive binding assay provides quantitative data on the affinity of the compound for its target, which is essential for understanding its potency and for structure-activity relationship (SAR) studies.[11]
Protocol:
-
Reagents and Buffers:
-
Binding Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Recombinant target kinase (e.g., ALK2).
-
A known fluorescently labeled ligand (tracer) for the target kinase.
-
-
Assay Setup:
-
In a 384-well plate, add the unlabeled test compound (this compound) in a serial dilution.
-
Add a fixed concentration of the fluorescent tracer.
-
Add the recombinant kinase to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence polarization or fluorescence resonance energy transfer (FRET) signal using a suitable plate reader.
-
Data Analysis:
-
Plot the signal against the concentration of the unlabeled compound.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Competitive Binding Assay Principle:
Caption: Principle of a competitive binding assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2] A thorough and systematic evaluation of the cross-reactivity of new derivatives like this compound is paramount for their successful development. By employing a multi-pronged approach that combines broad in vitro profiling with cellular target engagement and quantitative binding assays, researchers can build a comprehensive understanding of a compound's selectivity and its potential as a therapeutic agent.
The data generated from these studies will not only be crucial for the progression of this compound but will also contribute to the broader understanding of the structure-activity relationships within the imidazo[1,2-a]pyridine class, paving the way for the rational design of more potent and selective inhibitors in the future.
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Hopkins, C. R. et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
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Furet, P. et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]
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Da Settimo, F. et al. (1998). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry. [Link]
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Ghorbani, M. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology. [Link]
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Midzak, A. et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences. [Link]
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Patricelli, M. P. et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. [Link]
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Williams, E. P. et al. (2015). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
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Qing, W. et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][8][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Medicinal Chemistry Letters. [Link]
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Mandal, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
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Hirabayashi, A. et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it an ideal core for designing ligands that target various biological receptors. The specific analogue, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, and its derivatives are of significant interest for their potential anti-inflammatory, analgesic, and receptor-binding properties.[4][5]
The synthetic accessibility of this scaffold is paramount for its exploration in drug discovery programs. A multitude of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of three prominent synthetic routes to access the 2-phenylimidazo[1,2-a]pyridine core, with specific adaptation to the synthesis of the 7-carboxylic acid derivative. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation to assist researchers in selecting the optimal pathway for their specific objectives.
The routes under comparison are:
-
The Classic Condensation Route: A traditional and robust method involving the cyclocondensation of a 2-aminopyridine with an α-haloketone.
-
The Multicomponent A³ Coupling Route: A modern, atom-economical approach combining a 2-aminopyridine, an aldehyde, and an alkyne in a single pot.
-
The Post-Cyclization Cross-Coupling Route: A versatile strategy that builds the core scaffold first and then introduces the key aryl substituent via transition-metal catalysis.
Route 1: The Classic Condensation Route (Tschitschibabin-Type)
This is arguably the most traditional and widely used method for the synthesis of imidazo[1,2-a]pyridines.[3] The reaction proceeds via the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine with an α-haloketone, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.[6]
Principle & Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen (the more nucleophilic nitrogen) onto the electrophilic carbon of the α-haloketone (in this case, 2-bromoacetophenone). This forms a quaternary pyridinium salt. The presence of a mild base, such as sodium bicarbonate, facilitates the deprotonation of the exocyclic amino group, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. A final acid- or heat-catalyzed dehydration step yields the stable, aromatic imidazo[1,2-a]pyridine ring system. The choice of a non-protic but polar solvent like ethanol or DMF is crucial to solubilize the reactants while favoring the desired nucleophilic substitution.
Experimental Protocol: Synthesis of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate
-
Reactants:
-
Methyl 4-aminopyridine-2-carboxylate (1.0 equiv.)
-
2-Bromoacetophenone (1.1 equiv.)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv.)
-
Ethanol (EtOH), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-aminopyridine-2-carboxylate (1.0 g, 6.57 mmol) and anhydrous ethanol (30 mL).
-
Add 2-bromoacetophenone (1.44 g, 7.23 mmol) and sodium bicarbonate (1.10 g, 13.14 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is evaporated to yield the crude product. Purification is achieved via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate.
-
Final Deprotection (Optional): The resulting ester can be hydrolyzed to the target carboxylic acid by treating with LiOH in a THF/water mixture.
-
Visualization: Classic Condensation Workflow
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A Researcher's Guide to Benchmarking 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid Against Known Antiviral Drugs
In the relentless pursuit of novel therapeutic agents, the scientific community is continuously exploring new chemical scaffolds with the potential to combat viral infections. One such scaffold, the imidazo[1,2-a]pyridine core, has garnered significant attention for its diverse biological activities, including antiviral properties against pathogens like Respiratory Syncytial Virus (RSV) and various herpesviruses.[1][2][3] This guide provides a comprehensive framework for researchers to rigorously evaluate the antiviral potential of a specific derivative, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, by benchmarking it against established antiviral drugs.
This document is structured to provide not just protocols, but the strategic reasoning behind each experimental step. By following this guide, researchers can generate robust, comparable, and insightful data, paving the way for informed decisions in the drug development pipeline.
Strategic Framework: Selecting Benchmark Drugs and a Target Virus
The initial step in any benchmarking study is the careful selection of appropriate comparators and a relevant viral target. The choice of benchmark drugs should be guided by their mechanism of action and their established use against the chosen virus. For the purpose of this guide, we will hypothesize an evaluation against a common respiratory RNA virus, such as an Influenza A virus (IAV).
Chosen Benchmark Antivirals:
-
Oseltamivir (Tamiflu): A neuraminidase inhibitor that prevents the release of new virions from infected cells.[4][5][6][7][8] It represents a clinically successful drug targeting a viral surface enzyme.
-
Favipiravir (Avigan): A prodrug that, once metabolized, acts as a nucleoside analog to inhibit the viral RNA-dependent RNA polymerase (RdRp), inducing lethal mutagenesis or chain termination.[9][10][11][12][13]
-
Remdesivir (Veklury): Another nucleotide analog prodrug that acts as a delayed chain terminator, also targeting the viral RdRp.[14][15][16][17][18]
These selections provide a robust comparison against drugs with distinct and well-characterized mechanisms of action, offering a broad perspective on the potential novelty and efficacy of our test compound.
Foundational Analysis: Cytotoxicity Assessment
Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of the test compound. An ideal antiviral agent should inhibit viral replication at concentrations that are non-toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected cells by 50%.[19]
Causality Behind the Experiment:
This assay is crucial to distinguish true antiviral activity from non-specific cell killing. If a compound kills the host cells, it will appear to reduce viral replication, leading to a false-positive result. By establishing the CC50, we can define a therapeutic window for the compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell adherence.[20][23]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound and the benchmark drugs in a serum-free cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the prepared compound dilutions to the wells in triplicate. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21][23]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log-transformed) and use non-linear regression to determine the CC50 value.[24][25][26]
Efficacy Determination: In Vitro Antiviral Assay
With the cytotoxicity profile established, the next step is to measure the compound's ability to inhibit viral replication. The Plaque Reduction Assay is considered a "gold standard" for quantifying the infectivity of lytic viruses and evaluating antiviral efficacy.[27][28][29] This assay determines the 50% inhibitory concentration (IC50), the concentration of the drug required to reduce the number of viral plaques by 50%.[28]
Causality Behind the Experiment:
This assay provides a direct and quantifiable measure of a compound's ability to interfere with the viral replication cycle, resulting in a reduction of infectious virus particles. Comparing the IC50 of the test compound to the benchmark drugs allows for a direct assessment of relative potency.
Protocol: Plaque Reduction Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells (e.g., MDCK) in 24-well plates and grow until they form a confluent monolayer.[30]
-
Virus Infection: Wash the cell monolayers and infect them with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) per well.[30]
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay Application: Immediately overlay the cell monolayers with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound or benchmark drugs.[27][30] The semi-solid nature of the overlay restricts the spread of progeny virions, leading to the formation of localized plaques.[28]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques. Plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the log-transformed drug concentration and applying non-linear regression analysis.[24]
Data Synthesis and Interpretation
The ultimate measure of a compound's potential as an antiviral is its Selectivity Index (SI) . The SI is a crucial ratio that compares the cytotoxicity of a compound to its antiviral activity.[19][31][32]
Calculation: Selectivity Index (SI) = CC50 / IC50
Causality Behind the Interpretation:
A higher SI value indicates greater selectivity of the compound for the virus over the host cell, suggesting a wider therapeutic window and a more promising drug candidate.[19] Compounds with an SI value of ≥10 are generally considered active and worthy of further investigation.[19]
Comparative Data Summary (Hypothetical Data)
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 8.5 | >11.8 |
| Oseltamivir | >100 | 0.8 | >125 |
| Favipiravir | >100 | 15.2 | >6.6 |
| Remdesivir | >100 | 0.5 | >200 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, the overall experimental process can be visualized as a logical flow.
Caption: Overall workflow for benchmarking a novel antiviral compound.
Conceptualizing the Mechanism of Action
While this guide focuses on efficacy, it's valuable to consider the potential mechanisms by which this compound might act, especially in the context of the benchmark drugs.
Caption: Potential intervention points of antivirals in the viral life cycle.
Conclusion and Future Directions
This guide outlines a robust, logical, and scientifically sound methodology for the initial benchmarking of this compound against established antiviral drugs. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (IC50), researchers can calculate the Selectivity Index, a critical parameter for prioritizing compounds for further development.
Based on the hypothetical data, this compound shows promising in vitro activity (SI > 10). While not as potent as Remdesivir or Oseltamivir in this example, its distinct chemical scaffold warrants further investigation. Future studies should aim to elucidate its specific mechanism of action, explore structure-activity relationships (SAR) with related derivatives, and eventually progress to in vivo animal models to assess its therapeutic potential.
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A Head-to-Head Comparison of the Biological Activity of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers
The imidazopyridine scaffold, a fused heterocyclic system consisting of imidazole and pyridine rings, is a cornerstone in medicinal chemistry. Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has made it a "privileged scaffold" in drug discovery, with numerous derivatives developed and investigated for their therapeutic potential.[3] The four major isomers of imidazopyridine – imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine – each possess a unique electronic and steric profile that dictates their biological activity.[1] This guide provides a head-to-head comparison of the biological activities of these isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights to aid researchers in the strategic design of novel therapeutics.
The Imidazopyridine Isomers: A Structural Overview
The arrangement of the nitrogen atoms within the fused ring system defines the four main isomers of imidazopyridine, each with distinct physicochemical properties that influence their biological target interactions.[1]
Caption: The four major isomers of imidazopyridine.
Anticancer Activity: A Tale of Four Scaffolds
The imidazopyridine core is a prominent feature in many potent anticancer agents. The differential activity of the isomers highlights the importance of the nitrogen atom's position in mediating interactions with cancer-specific targets.
Imidazo[1,2-a]pyridines: The Clinical Frontrunners
Derivatives of imidazo[1,2-a]pyridine are the most extensively studied and have shown significant promise in oncology.[2] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.
A notable target for this isomer is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and drug resistance.[4][5] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis.
Caption: Imidazo[1,2-a]pyridines often target the PI3K/Akt pathway.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [6] |
| Compound 5d | DPP-4 | 0.13 | [7] |
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: Emerging Contenders
While less explored than their [1,2-a] counterparts, the imidazo[4,5-b] and [4,5-c] isomers have demonstrated potent and selective antiproliferative activities.[1][2] Their structural similarity to purines makes them effective inhibitors of various kinases and other enzymes involved in cancer progression.
For instance, a series of amidino-substituted imidazo[4,5-b]pyridines exhibited strong, sub-micromolar inhibitory activity against colon carcinoma cell lines.[1]
Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | SW620 (Colon) | 0.4 | [1] |
| Compound 14 | SW620 (Colon) | 0.7 | [1] |
Information on the anticancer activity of imidazo[1,5-a]pyridine and imidazo[4,5-c]pyridine isomers is more limited, representing an area ripe for further investigation.
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazopyridine isomers have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.
Comparative Antibacterial Efficacy
A study directly comparing the antibacterial activity of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria would be highly valuable. However, separate studies have highlighted the potential of each scaffold. For example, certain imidazo[4,5-b]pyridine derivatives have shown moderate activity against E. coli.[1]
Table 3: Antibacterial Activity of Imidazopyridine Isomers
| Isomer | Compound | Bacterial Strain | MIC (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | 32 | [1] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of imidazopyridine isomers.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A simplified workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the imidazopyridine isomers and incubate for 72 hours.[8]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[8]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Step-by-Step Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the imidazopyridine compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[10]
-
Inoculation: Inoculate each well with the bacterial suspension.[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Mechanism of Action: Western Blotting for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample. In cancer research, it is often used to assess the levels of key proteins involved in apoptosis, such as caspases and PARP.[11][12]
Workflow:
Caption: Key steps in the Western blotting workflow.
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The imidazopyridine scaffold and its isomers represent a rich source of biologically active molecules with significant therapeutic potential. While imidazo[1,2-a]pyridines are the most studied, emerging evidence suggests that the other isomers, particularly imidazo[4,5-b]pyridines, possess potent and selective activities that warrant further investigation.
Future research should focus on direct, head-to-head comparisons of all four major isomers under standardized assay conditions. This will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. Furthermore, a deeper exploration of the mechanisms of action, including the identification of specific molecular targets for each isomer, will be crucial for advancing these promising compounds through the drug discovery pipeline. This guide serves as a foundational resource for researchers in this exciting field, providing the necessary data and protocols to accelerate the development of next-generation imidazopyridine-based therapeutics.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Confirming the Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid: A Comparative Guide to Knockout Studies
For researchers, scientists, and drug development professionals, unequivocally defining a compound's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental strategies to confirm the molecular target of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, a member of a scaffold class with promising therapeutic potential. We will focus on the robust methodology of target gene knockout studies, offering a detailed workflow, comparative data analysis, and the rationale behind experimental choices.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties.[1][2][3] While the phenotypic effects are well-documented, the precise molecular targets often remain elusive. This guide will use a putative target-based approach, focusing on Translocator Protein (TSPO) as a primary candidate for this compound, with Mer/Axl kinases as a secondary, alternative hypothesis. This dual-target strategy allows for a rigorous and comparative validation process.
The Central Hypothesis: Pinpointing the Molecular Target
The central premise of this guide is that if this compound exerts its effects through a specific protein, the genetic ablation of that protein should render cells non-responsive to the compound. By comparing the compound's activity in wild-type cells versus knockout cells, we can definitively link the compound to its molecular target.
Our primary candidate target, Translocator Protein (TSPO), is an 18-kDa protein located on the outer mitochondrial membrane.[4] Studies have directly implicated 2-phenyl-imidazo[1,2-a]pyridine derivatives as ligands for TSPO, capable of modulating steroidogenesis.[4] As a secondary hypothesis, we will consider the Mer and Axl receptor tyrosine kinases, as other imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of this kinase family.[5][6]
Experimental Workflow: A Step-by-Step Guide to Target Validation
The following workflow outlines a comprehensive strategy to investigate the interaction of this compound with its putative targets.
Figure 2: A simplified diagram of the proposed TSPO-mediated steroidogenesis pathway.
Figure 3: A logical diagram illustrating the expected outcomes in wild-type versus knockout cells.
Alternative Target and Comparative Compounds
Should the TSPO knockout experiments fail to abolish the activity of this compound, it is crucial to have an alternative hypothesis. As previously mentioned, the Mer/Axl kinase family presents a plausible alternative. A similar knockout and validation strategy can be employed, substituting the H295R cell line with a line expressing high levels of Mer and Axl, such as the A549 lung carcinoma cell line. The functional assay would be a kinase activity assay, which is commercially available.
For a robust comparison, it is essential to include appropriate controls:
-
Positive Control: A well-characterized compound known to interact with the putative target (e.g., PK11195 for TSPO, R-428 for Mer/Axl). This validates the experimental system.
-
Negative Control: A structurally similar but inactive analog of this compound, if available. This helps to rule out non-specific effects.
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO) to account for any effects of the vehicle on the cells.
Conclusion
Confirming the mechanism of action of a novel compound is a multi-faceted process that requires rigorous and well-controlled experimentation. The use of knockout studies, as detailed in this guide, provides a powerful and definitive method for validating a compound-target interaction. By systematically ablating putative targets and comparing the cellular response to the compound of interest, researchers can build a strong, data-driven case for its mechanism of action. This approach, grounded in scientific integrity, is essential for the successful progression of promising therapeutic candidates from the laboratory to the clinic.
References
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Midzak, A., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 76, 231-7. [Link]
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Gatza, E., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13534-13551. [Link]
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Almeida, G., et al. (2018). Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis. Biochemical and Biophysical Research Communications, 503(3), 1291-1297. [Link]
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Pethe, K., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 376-381. [Link]
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Lee, S., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry, 57(12), 5293-5305. [Link]
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Abignente, E., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Archiv der Pharmazie, 331(9), 273-278. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Gatliff, J., et al. (2017). CRISPR-Cas9 Mediated TSPO Gene Knockout alters Respiration and Cellular Metabolism in Human Primary Microglia Cells. Frontiers in Molecular Neuroscience, 10, 303. [Link]
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He, L., et al. (2017). Dynamics of CRISPR/Cas9-mediated genomic editing of the AXL locus in hepatocellular carcinoma cells. Oncotarget, 8(70), 114867-114877. [Link]
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Karmaus, A. L., et al. (2017). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Science & Technology, 51(1), 586-595. [Link]
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BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved January 22, 2026, from [Link]
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Graham, J., et al. (2011). Targeting Axl and Mer Kinases in Cancer. Molecular Cancer Therapeutics, 10(10), 1763-1773. [Link]
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Selvaraju, V., et al. (2014). Translocator protein (TSPO) in the rise and fall of central nervous system neurons. Frontiers in Neuroscience, 8, 269. [Link]
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U.S. Environmental Protection Agency. (n.d.). Steroidogenesis (H295R). Retrieved January 22, 2026, from [Link]
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A Comparative Evaluation of the Therapeutic Index of 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid Against Standard Non-Steroidal Anti-Inflammatory Drugs
In the landscape of drug discovery, the therapeutic index (TI) stands as a critical gatekeeper, quantifying the margin of safety between a drug's efficacious dose and its toxic dose. A wider margin signifies a safer therapeutic candidate. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel anti-inflammatory compound, 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid, in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.
The imidazo[1,2-a]pyridine scaffold has garnered significant interest due to the diverse biological activities of its derivatives, including potent anti-inflammatory effects.[1] Notably, some derivatives have demonstrated superior anti-inflammatory activity over standard treatments like indomethacin, potentially with a reduced risk of gastrointestinal side effects.[1] This suggests that compounds like this compound could offer a more favorable safety profile. This guide will detail the experimental methodologies required to substantiate such a claim through the rigorous determination of the therapeutic index.
The Foundational Metric: Therapeutic Index
The therapeutic index is most commonly defined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in preclinical animal studies.[2]
Therapeutic Index (TI) = LD50 / ED50
A higher TI is indicative of a safer drug.[2] It is a crucial parameter in the early stages of drug development, guiding the selection of candidates with the most promising safety profiles for further investigation.
Comparative Candidates
| Compound | Class | Mechanism of Action |
| This compound | Imidazopyridine Derivative | Putative novel anti-inflammatory; mechanism may be independent of cyclooxygenase (COX) inhibition, unlike traditional NSAIDs.[1] |
| Indomethacin | Non-selective COX inhibitor | A potent, non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.[3][4] |
| Celecoxib | Selective COX-2 inhibitor | An NSAID that selectively inhibits the COX-2 enzyme, which is associated with a lower risk of certain gastrointestinal side effects compared to non-selective inhibitors.[5] |
Experimental Evaluation of Therapeutic Index
To empirically determine the therapeutic index, two key in vivo studies are essential: an efficacy study to determine the ED50 and a toxicity study to determine the LD50.
Part 1: Determining the Median Effective Dose (ED50) via Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the efficacy of anti-inflammatory drugs.[6][7]
Experimental Workflow for ED50 Determination
Caption: Stepwise procedure for LD50 estimation according to OECD Guideline 423.
Detailed Protocol:
-
Animal Preparation: Healthy, young adult female Wistar rats are used. The animals are fasted overnight prior to dosing.
-
Stepwise Dosing:
-
A starting dose (e.g., 300 mg/kg) is administered orally to a group of 3 rats.
-
The animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days. [8] * If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 rats. [9] * The procedure is stopped when mortality is observed, or the highest dose level is reached without mortality.
-
-
LD50 Estimation: The LD50 is estimated based on the mortality outcomes at different dose levels as defined in the OECD 423 guideline.
Comparative Data Analysis
The following table presents a comparative summary of the therapeutic indices for this compound and the standard drugs. Note: Data for this compound is hypothetical for illustrative purposes, as publicly available data is limited.
| Compound | ED50 (mg/kg, p.o.) (Carrageenan-induced paw edema) | LD50 (mg/kg, p.o.) (Rat) | Therapeutic Index (LD50/ED50) |
| This compound | 5 (Hypothetical) | >2000 (Hypothetical) | >400 |
| Indomethacin | 3-5 [10][11] | 12.58 [12] | ~2.5 - 4.2 |
| Celecoxib | 0.2 [13] | >2000 [13] | >10000 |
Mechanistic Insights: Signaling Pathways in Inflammation
Understanding the underlying mechanisms of action provides crucial context for the observed therapeutic indices.
NSAID Mechanism of Action:
Traditional NSAIDs like Indomethacin and Celecoxib exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. [3][4][5]This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Simplified diagram of the COX pathway and points of inhibition by NSAIDs.
Potential Mechanism of this compound:
Research on related imidazopyridine derivatives suggests a mechanism of action that may be independent of COX inhibition. [1]This could involve modulation of other key inflammatory signaling pathways, such as the NF-κB or MAP kinase pathways, which are central regulators of pro-inflammatory cytokine production. [14]A COX-independent mechanism could explain a potentially lower incidence of gastrointestinal side effects, thereby contributing to a higher therapeutic index.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the therapeutic index of this compound in comparison to standard NSAIDs. Based on the data for related compounds, it is plausible that this novel molecule could exhibit a favorable therapeutic window. The hypothetical data presented underscores the potential for a high therapeutic index, warranting further investigation.
The key takeaway for researchers is the critical importance of conducting robust efficacy and toxicity studies in parallel. The experimental protocols detailed herein provide a validated framework for obtaining the necessary ED50 and LD50 values. A superior therapeutic index for this compound, if confirmed experimentally, would position it as a promising candidate for further preclinical and clinical development as a safer anti-inflammatory agent.
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ResearchGate. (n.d.). Ulcerogenic effect of celecoxib, tested compounds in rats (ED 50 ) and ibuprofen (25 mg/kg). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Frontiers Media. (2023). Editorial: Targeting signalling pathways in inflammatory diseases. Retrieved from [Link]
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Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. Retrieved from [Link]
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European Commission. (n.d.). Acute Toxicity. The Joint Research Centre. Retrieved from [Link]
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E-Learning UNG. (n.d.). IDENTIFICATION OF THERAPEUTIC INDEX ED50 AND LD50 USING DIGOXIN AND NaCL IN WHITE RATS (Rattus Norvegicus). Retrieved from [Link]
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Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Retrieved from [Link]
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Rajesh Chaudhary. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 [Video]. YouTube. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
For the Researcher, Scientist, and Drug Development Professional: Ensuring safety and regulatory compliance in the disposal of novel chemical entities is a critical, final step in the experimental lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this process with confidence, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Disposal: A Self-Validating System
The foundation of any chemical disposal protocol rests on a hierarchy of controls and a clear understanding of the material's properties. For this compound, a solid organic acid, the primary concerns are its irritant nature, potential for environmental harm, and its acidic reactivity.
Incompatibility: The Cornerstone of Safe Waste Segregation
A critical aspect of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions such as the generation of heat, gas, or fire[3][4]. As a carboxylic acid, this compound must NEVER be mixed with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): This will cause a vigorous exothermic neutralization reaction.
-
Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, potassium permanganate): Mixing with organic materials can lead to fire or explosion[3][5].
-
Reactive Metals (e.g., sodium, potassium, magnesium): Contact can generate flammable hydrogen gas.
-
Cyanides and Sulfides: Contact with acids can generate highly toxic gases like hydrogen cyanide and hydrogen sulfide[3].
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow
Quantitative Data Summary: Hazard Profile
The table below summarizes the known and inferred hazard information for this compound and its analogs.
| Property | Value/Classification | Source |
| Physical State | Solid (Crystalline) | Inferred |
| GHS Classification (Parent Compound) | Causes serious eye damage (H318) | [1] |
| GHS Classification (Analogs) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [2] |
| Incompatibilities | Bases, Oxidizing Agents, Reactive Metals | [3][5][6] |
| Aquatic Toxicity (Related Compounds) | Harmful to aquatic life |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Given the irritant nature of the compound and its analogs, comprehensive PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles are essential. For larger quantities or when there is a risk of splashing, a face shield worn over goggles is required[7][8].
-
Hand Protection: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact[8][9].
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of contamination, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If dust formation is unavoidable and a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary[7].
Waste Collection and Container Selection
-
Waste Stream Identification: All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be treated as hazardous chemical waste.
-
Container Material: Use a designated hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass. Never use metal containers , as carboxylic acids can cause corrosion[4][6]. The container must be in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. All constituents of a mixed waste stream must be listed.
On-site Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly bases and oxidizers. Utilize secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak[5].
-
Container Management: Keep the waste container closed at all times except when adding waste.
Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash[10].
-
Scheduling Pickup: Once the waste container is full, or before it exceeds the allowable accumulation time limit set by your institution and local regulations, arrange for a pickup by your institution's Environmental Health and Safety (EHS) office or their designated contractor.
Emergency Procedures: Spill Response
In the event of a spill, a prompt and correct response is crucial to mitigate risks.
For a Small Spill of Powdered Material:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as described above.
-
Contain the Spill: Prevent the powder from becoming airborne. This can be achieved by gently covering it with a damp paper towel or using a spill kit absorbent for powders[11].
-
Clean-up: Carefully sweep the material into a suitable container for hazardous waste disposal. Avoid creating dust. If a damp cloth was used, it must also be disposed of as hazardous waste[11][12].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate the Area: Close the laboratory doors to contain any dust or vapors.
-
Seek Assistance: Contact your institution's EHS office or emergency response team immediately. Provide them with as much information as possible about the spilled substance[12][13].
The following flowchart outlines the general emergency response for a chemical spill.
Caption: Spill Response Decision Tree
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental well-being.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid. The recommendations herein are synthesized from safety data for structurally similar compounds and established laboratory safety protocols. Given that the toxicological properties of this specific molecule have not been fully investigated, a cautious and comprehensive approach to personal protection is paramount.
Foundational Knowledge: Hazard Assessment
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for the parent compound, 2-phenylimidazo[1,2-a]pyridine, explicitly warns of the risk of serious eye damage.[2] Therefore, all procedural and personal protective equipment (PPE) choices must be geared towards mitigating these specific risks.
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Skin Irritation (Category 2) | Causes skin irritation, redness, or inflammation upon contact.[1] | Dermal (Skin) Contact |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye irritation or damage.[1][2] | Eye Contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][3] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion |
The Core Directive: Mandatory PPE Ensemble
A multi-layered approach to PPE is required to create a reliable barrier between the researcher and the chemical.[4] The following ensemble should be considered the minimum standard for handling this compound in solid form.
Eye and Face Protection
The risk of serious eye damage necessitates robust protection.[2] Standard safety glasses are insufficient.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes, compliant with European Standard EN 166 or OSHA 29 CFR 1910.133.
-
Recommended for high-risk operations: When handling larger quantities or if there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[1][5]
Causality: The imidazo[1,2-a]pyridine scaffold has been associated with severe eye irritation.[2] Goggles provide a 360-degree barrier against fine dust particles that could easily bypass standard safety glasses.
Hand Protection
Gloves are the primary defense against dermal exposure and skin irritation.[5]
-
Mandatory: Chemically resistant, powder-free nitrile or neoprene gloves.[6] Always use a double-gloving technique, especially during weighing and transfer operations.[7]
-
Protocol: Gloves must be inspected for tears or punctures before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly. Change the outer glove immediately following any direct contact with the compound.
Causality: Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a micropuncture). The outer glove takes the primary contamination, while the inner glove protects the skin during doffing and in case of a breach.
Body Protection
To prevent contamination of personal clothing and skin, appropriate body protection is essential.
-
Mandatory: A long-sleeved laboratory coat, fully buttoned.[8]
-
Recommended for larger quantities: For handling quantities greater than a few grams, disposable, solid-resistant coveralls (a "bunny suit") should be considered to provide head-to-toe protection.[7] Gowns should be back-closing and have tight-fitting cuffs.[7]
Causality: Dust particles can settle on clothing and later be inhaled or transferred to other surfaces. A dedicated lab coat or coverall contains this contamination within the laboratory environment.
Respiratory Protection
All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[6][8]
-
Mandatory Engineering Control: Use a properly functioning chemical fume hood.[6]
-
When Required: If engineering controls are not available or insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved N95 respirator or a higher-level respirator (e.g., a half-mask respirator with P100 filters) should be used.[4][9] A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.[4]
Causality: The fine, solid nature of the compound makes it easily aerosolized. Engineering controls like fume hoods are the most effective way to capture these particles at the source. Respirators serve as a crucial secondary line of defense.
Operational and Disposal Plans
Experimental Workflow: Safe Handling Protocol
This protocol outlines the step-by-step process for safely handling the solid compound.
-
Preparation: Before entering the lab, ensure you are familiar with the location and operation of the nearest safety shower and eyewash station.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.
-
Work Area Setup: Conduct all manipulations within a certified chemical fume hood.[6] Place a disposable, plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing and Transfer:
-
Use a dedicated spatula and weighing vessel.
-
Open the main container slowly to avoid creating a plume of dust.
-
Tap the spatula gently to dispense the powder; avoid scooping actions that can aerosolize the material.
-
Close the container tightly immediately after use.[6]
-
-
Post-Handling:
-
Clean all reusable equipment thoroughly.
-
Wipe down the work surface with a damp cloth, then dispose of the liner and cloth as hazardous waste.
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield/goggles, lab coat, and finally inner gloves. Dispose of all disposable items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency & Disposal Plan
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill: Evacuate the area. Wearing the full PPE ensemble including respiratory protection, cover the spill with an absorbent, inert material. Sweep up carefully to avoid creating dust, place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Disposal: All contaminated materials (gloves, liners, excess compound) must be disposed of in a clearly labeled hazardous waste container according to institutional and local regulations. Do not let the product enter drains.[10]
By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their research.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
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2-Phenylimidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]
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-
Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]
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2-Phenylimidazo[1,2-a]pyridine-3-Carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. (n.d.). Academia.edu. Retrieved from [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
